molecular formula C9H8N2O2 B1404110 Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate CAS No. 945840-73-3

Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate

Cat. No.: B1404110
CAS No.: 945840-73-3
M. Wt: 176.17 g/mol
InChI Key: CBVIMPIFKLOXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a pyrrolopyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities. The core 1H-pyrrolo[2,3-c]pyridine structure is one of six key isomers of a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus, making it a versatile isostere for purines and other nitrogenous heterocycles . This scaffold is of significant interest in neuroscience research, particularly as a precursor in the synthesis of novel allosteric metabotropic glutamate receptor 5 (mGluR5) antagonists . Such antagonists are being investigated for their potential in treating a range of neurological and psychiatric disorders. Furthermore, derivatives based on the pyrrolopyridine structure have demonstrated a broad spectrum of pharmacological properties in scientific literature, including investigated analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The methyl carboxylate functional group provides a strategic handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes or therapeutic candidates. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVIMPIFKLOXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaindole Scaffold

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, also known by its common synonym, 6-azaindole-7-carboxylic acid methyl ester, is a heterocyclic compound of significant interest in the field of medicinal chemistry. It belongs to the broader class of azaindoles, which are bicyclic aromatic structures composed of a pyridine ring fused to a pyrrole ring. The 1H-pyrrolo[2,3-c]pyridine core, in particular, has emerged as a privileged scaffold in drug discovery due to its ability to serve as a versatile synthetic intermediate for a range of biologically active molecules.[1][2] Its structural resemblance to indole allows it to mimic this crucial biological motif, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding and other molecular interactions, enhancing its potential for targeted drug design.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and therapeutic potential of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics. The exploration of this compound and its derivatives has led to the discovery of potent agents with applications in areas such as gastrointestinal diseases and neurological disorders.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem CID: 68576910[4]
Molecular Weight 176.17 g/mol PubChem CID: 68576910[4]
IUPAC Name This compoundPubChem CID: 68576910[4]
Synonyms 6-Azaindole-7-carboxylic acid methyl ester, Methyl 7-azaindole-7-carboxylatePubChem CID: 68576910[4]
Appearance Off-white solidChemicalBook
XLogP3 1.2PubChem CID: 68576910[4]
Hydrogen Bond Donor Count 1PubChem CID: 68576910[4]
Hydrogen Bond Acceptor Count 3PubChem CID: 68576910[4]
Rotatable Bond Count 1PubChem CID: 68576910[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed carbonylation reaction. This method offers a direct and high-yielding route to the target compound from a readily available starting material.

Experimental Protocol: Palladium-Catalyzed Carbonylation

This protocol describes the synthesis of this compound from 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • Triethylamine (TEA)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂)

  • Methanol (MeOH)

  • Toluene

  • Carbon monoxide (CO) gas

  • Silica gel for column chromatography

  • Heptane

  • Ethyl acetate

Procedure:

  • In a high-pressure reaction vessel, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (4.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.05 eq).

  • Add a 1:1 mixture of methanol and toluene to the vessel.

  • Seal the vessel and purge with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide to 50 bar.

  • Heat the reaction mixture to 110 °C and stir for 17 hours.

  • After cooling to room temperature, carefully vent the carbon monoxide gas.

  • Concentrate the reaction mixture under reduced pressure to remove volatile materials.

  • Purify the residue by silica gel column chromatography using a heptane/ethyl acetate gradient to yield the title compound.

Yield: Approximately 84%.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The Pd(dppf)Cl₂·CH₂Cl₂ complex is a highly effective catalyst for carbonylation reactions, demonstrating good functional group tolerance and high catalytic activity.

  • Carbon Monoxide: Serves as the source of the carbonyl group in the ester functionality. The high pressure is necessary to ensure a sufficient concentration of CO in the reaction mixture.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the catalytic cycle forward.

  • Methanol: Functions as the nucleophile that attacks the activated carbonyl intermediate to form the methyl ester.

  • Solvent System: The mixture of methanol and toluene provides good solubility for the reactants and catalyst, and the boiling point of toluene is suitable for the reaction temperature.

Synthesis_Workflow start 7-chloro-1H-pyrrolo[2,3-c]pyridine reagents CO (50 bar) Pd(dppf)Cl2, TEA MeOH/Toluene, 110 °C start->reagents product This compound reagents->product caption Synthesis of this compound.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds.

Mass Spectrometry:

  • Electron Ionization (EI-MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 176.2, consistent with its molecular weight. Other significant fragments are observed at m/z 146.1 and 118.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methyl ester protons. The chemical shifts would likely fall in the following regions:

    • Pyrrole Protons: Signals for the protons on the pyrrole ring are anticipated in the aromatic region, typically between δ 6.5 and 7.5 ppm.

    • Pyridine Protons: The protons on the pyridine ring will also appear in the aromatic region, generally between δ 7.0 and 8.5 ppm.

    • Methyl Protons: A characteristic singlet for the methyl ester protons is expected around δ 3.9-4.1 ppm.

    • N-H Proton: A broad singlet for the pyrrole N-H proton is expected, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons of the bicyclic system would appear between δ 100 and 150 ppm, while the methyl carbon of the ester would be observed in the upfield region, around δ 50-55 ppm.

Reactivity of the 6-Azaindole-7-carboxylate System

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electrophilic ester group.

  • N-Alkylation/Arylation: The nitrogen of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N-1 position. This is a common strategy in the development of 1H-pyrrolo[2,3-c]pyridine-based drug candidates to modulate their physicochemical and pharmacological properties.

  • Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed under basic or acidic conditions to afford the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be coupled with various amines using standard peptide coupling reagents to generate a diverse library of amides. This approach was successfully employed in the discovery of novel allosteric mGluR5 antagonists.[2]

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise regioselectivity of such reactions would need to be determined empirically.

  • Modification of the Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the design of novel therapeutic agents. This compound serves as a crucial starting material for the synthesis of compounds targeting a variety of biological pathways.

Potassium-Competitive Acid Blockers (P-CABs)

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as potent potassium-competitive acid blockers (P-CABs), which are a class of drugs that inhibit gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion.[1][3] These compounds offer a promising alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[3] The 1H-pyrrolo[2,3-c]pyridine core serves as a key pharmacophore that can be elaborated with various substituents to optimize potency and pharmacokinetic properties.[1][3]

Allosteric mGluR5 Antagonists

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, derived from this compound, have been discovered as a novel class of allosteric mGluR5 antagonists.[2] These compounds modulate the activity of the receptor by binding to a site distinct from the endogenous ligand binding site, offering a more subtle and potentially safer mode of therapeutic intervention.

Drug_Discovery_Applications cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Targets core This compound hydrolysis Ester Hydrolysis core->hydrolysis n_alkylation N-Alkylation core->n_alkylation amidation Amidation hydrolysis->amidation mglur5 Allosteric mGluR5 Antagonists amidation->mglur5 pcab Potassium-Competitive Acid Blockers (P-CABs) n_alkylation->pcab caption Drug discovery applications of the 6-azaindole scaffold.

Caption: Drug discovery applications of the 6-azaindole scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the development of novel drug candidates. The demonstrated success in generating potent P-CABs and allosteric mGluR5 antagonists highlights the significant potential of the 1H-pyrrolo[2,3-c]pyridine scaffold. As our understanding of complex biological pathways continues to grow, this resourceful molecule is poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

  • Oshima, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
  • Alhambra, C., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6836-6840. [Link]
  • Panchal, S. D., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters, 20(17), 5237-5240. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 945840-73-3

This technical guide provides a comprehensive overview of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and critical applications, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders.

Executive Summary

This compound, also known as 6-azaindole-7-carboxylic acid methyl ester, is a bifunctional molecule featuring a pyrrolopyridine core. This scaffold is isosteric to indole but contains a nitrogen atom in the fused benzene ring, which can serve as a hydrogen bond acceptor and modulate the compound's physicochemical properties. Its primary utility lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. Most notably, it is a direct precursor to a class of potent, allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5), a high-value target for treating neurological and psychiatric disorders. This guide will detail the known properties of this compound, propose a logical synthetic pathway based on established chemical literature, and explore its pivotal role in the development of next-generation pharmaceuticals.

Physicochemical and Structural Properties

The structural integrity and properties of a starting material are fundamental to its successful application in multi-step syntheses. While detailed experimental data for this specific intermediate is not broadly published, we can consolidate computed data and infer expected characteristics based on its structure.

The core of the molecule is a 1H-pyrrolo[2,3-c]pyridine system, often referred to as a 6-azaindole. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic profile that influences its reactivity. The methyl carboxylate group at position 7 is a key functional handle, primed for modification, most commonly through amidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 945840-73-3PubChem[1]
Molecular Formula C₉H₈N₂O₂PubChem[1]
Molecular Weight 176.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Common Synonyms 6-Azaindole-7-carboxylic acid methyl ester, Methyl 7-azaindole-7-carboxylatePubChem[1]
Monoisotopic Mass 176.058577502 DaPubChem[1]
XLogP3 (Computed) 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Spectroscopic Characteristics (Expected):

  • ¹H NMR: Expected signals would include distinct aromatic protons on both the pyrrole and pyridine rings, a singlet for the N-H proton of the pyrrole (often broad), and a characteristic singlet around 3.9-4.0 ppm for the methyl ester protons.

  • ¹³C NMR: Signals would correspond to the nine carbon atoms, with the ester carbonyl carbon appearing significantly downfield (>160 ppm).

  • IR Spectroscopy: Key stretches would include the N-H band (around 3300-3400 cm⁻¹), aromatic C-H stretches, and a strong C=O stretch for the ester carbonyl group (typically 1700-1725 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z = 176.0586 (high resolution).

Synthesis and Reaction Pathways

Representative Synthesis Strategy: Reductive Cyclization

One of the most effective methods for creating substituted azaindole scaffolds is the reductive cyclization of a nitropyridine precursor. This approach offers good regioselectivity and is amenable to scale-up.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Step cluster_4 Target Compound A Substituted Nitropyridine B Condensation & Reductive Cyclization A->B e.g., Diethyl oxalate, followed by Zn/AcOH or Pd/C, H₂ C 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid B->C D Esterification C->D MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH E Methyl 1H-pyrrolo[2,3-c] pyridine-7-carboxylate D->E

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Starting Material Selection: The synthesis would logically begin with a 3-amino-4-nitropyridine derivative. The nitro group serves as a precursor for the pyrrole ring nitrogen, while the amino group provides the necessary nucleophilicity for the initial condensation.

  • Ring Formation: A common strategy involves the condensation of the pyridine with a reagent like diethyl oxalate, followed by a reductive cyclization step[2]. Using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., Pd/C) facilitates the reduction of the nitro group to an amine, which then intramolecularly condenses to form the pyrrole ring. This two-step, one-pot sequence is efficient for building the bicyclic core.

  • Final Esterification: If the cyclization yields the carboxylic acid, a standard Fisher esterification (using methanol with a catalytic amount of strong acid like H₂SO₄) or reaction with thionyl chloride followed by methanol would convert the acid to the desired methyl ester[3]. Alternatively, if the synthesis yields an ethyl ester, a simple transesterification using methanol and a base like potassium carbonate can be employed[3].

Core Application: A Key Building Block for mGluR5 Antagonists

The primary and most significant application of this compound is its role as a direct precursor in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides . This class of molecules has been identified as novel, potent, and allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5)[4].

Mechanism and Importance: mGluR5 is a G-protein coupled receptor widely expressed in the brain and implicated in modulating synaptic plasticity and neuronal excitability. Its over-activation is linked to numerous CNS disorders, including anxiety, depression, Fragile X syndrome, and chronic pain. Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate), offer greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional orthosteric ligands. The development of potent and selective mGluR5 negative allosteric modulators (NAMs) is therefore a major goal in neuroscience drug discovery[4].

The conversion of the methyl ester to the final active pharmaceutical ingredient (API) is typically achieved through a direct amidation reaction.

Application_Workflow A Methyl 1H-pyrrolo[2,3-c] pyridine-7-carboxylate (Topic Compound) B Amidation Reaction A->B Primary or Secondary Amine (R¹R²NH) Peptide Coupling Agents (e.g., HATU) or Direct Thermal Amidation C 1H-pyrrolo[2,3-c]pyridine-7-carboxamide (Active mGluR5 Antagonist) B->C

Caption: Synthetic utility in the production of mGluR5 antagonists.

Protocol: Amide Bond Formation (General Procedure)

  • Hydrolysis (Optional but common): The this compound is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a solvent mixture like THF/water. Acidification then yields the free acid. This two-step approach via the carboxylic acid allows for controlled amide coupling.

  • Amide Coupling: The resulting carboxylic acid is dissolved in an aprotic solvent (e.g., DMF or CH₂Cl₂). A peptide coupling reagent (such as HATU, HOBt, or EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine) are added.

  • Amine Addition: The desired primary or secondary amine is added to the activated acid solution.

  • Reaction and Workup: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). An aqueous workup followed by purification (typically flash column chromatography) affords the final 1H-pyrrolo[2,3-c]pyridine-7-carboxamide product.

The ability to easily convert the methyl ester into a diverse library of amides by varying the amine component makes it an exceptionally valuable building block for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties[4].

Safety and Handling

A comprehensive toxicological profile for this compound is not available. Therefore, it must be handled with the standard precautions appropriate for all laboratory research chemicals of unknown toxicity.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust, and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. While its own biological activity is not the focus, its structural features make it an ideal and highly sought-after intermediate for the synthesis of potent mGluR5 allosteric modulators. Understanding its properties, likely synthetic origins, and its straightforward conversion to high-value carboxamides provides researchers with the necessary knowledge to effectively leverage this compound in their discovery programs, ultimately accelerating the development of new treatments for challenging neurological disorders.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346–1358.
  • Bollini, S., et al. (2011). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 54(24), 8533-8549.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68576910, this compound.
  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Google Patents. (n.d.). US7348323B2 - Pyrrolo [2,3-c] pyridine derivatives.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19655-19665.
  • Hlushchenko, O. M., & Kosiian, A. S. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-48.
  • Patsnap Eureka. (n.d.). NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Google Patents. (n.d.). WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
  • Aladdin. (n.d.). This compound.
  • Jaeschke, G., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6449-6453.

Sources

structure elucidation of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete , a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of the 6-azaindole scaffold, its unambiguous characterization is paramount for ensuring synthetic fidelity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. We will detail the causality behind experimental choices and present a self-validating workflow that combines mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to build an unassailable structural proof. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic entities.

Introduction: The Significance of the Azaindole Core

The pyrrolopyridine scaffold, commonly known as azaindole, represents a "privileged" structure in drug discovery.[1] Its various isomers serve as bioisosteres for indole, enabling modulation of physicochemical properties while maintaining key biological interactions.[1] this compound (a 6-azaindole derivative) is a key synthetic intermediate for more complex molecules, including potential potassium-competitive acid blockers and kinase inhibitors.[2][3] Given its foundational role, verifying its precise structure—including the regiochemistry of the methyl carboxylate group—is a critical first step in any research or development cascade.

This guide presents an integrated analytical strategy, demonstrating how orthogonal techniques are synergistically employed to move from a molecular formula to a final, confirmed 3D structure.

Foundational Analysis: The Molecular Blueprint

Before delving into complex spectroscopic analysis, the elemental composition and exact mass must be established. This is the first checkpoint in the elucidation process. The target molecule's basic properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem CID 68576910[4]
IUPAC Name This compoundPubChem CID 68576910[4]
Molecular Weight 176.17 g/mol PubChem CID 68576910[4]
Exact Mass 176.0586 g/mol PubChem CID 68576910[4]

Mass Spectrometry: Confirming the Molecular Formula and Initial Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of formula confirmation.[5] Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique elemental composition.

Expert Rationale: We select Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is ideal for preserving the molecular ion of polar, medium-sized molecules like our target compound. A positive ion mode is chosen to readily form the [M+H]⁺ adduct.

Expected HRMS Data
  • Adduct: [M+H]⁺

  • Calculated m/z: 177.0662

  • Observed m/z: Expected within ± 5 ppm of calculated value.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides preliminary structural clues. Key expected fragmentation pathways for the [M+H]⁺ ion include the loss of the methoxy group (-•OCH₃, 31 Da) or the entire methyl formate moiety (-CH₃OCHO, 60 Da), which helps to confirm the presence and nature of the ester.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using a 50:50 solution of acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Compare the observed accurate mass of the most abundant ion to the theoretical mass calculated for C₉H₉N₂O₂⁺ (the protonated species).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific covalent bonds and functional groups based on their unique vibrational frequencies. For our target molecule, IR provides immediate confirmation of the essential ester and pyrrole functionalities.

Expert Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Expected IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, SharpN-H stretch (from the pyrrole ring)
~3100-3000Medium-WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (methyl group)
~1720-1740 Strong, Sharp C=O stretch (ester carbonyl)
~1600, ~1470MediumC=C and C=N ring stretching (aromatic)
~1250-1300StrongC-O stretch (ester)

The most diagnostic peak is the strong carbonyl (C=O) absorption, which provides definitive evidence of the ester group.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

For clarity, the standard IUPAC numbering for the 1H-pyrrolo[2,3-c]pyridine ring system is used in all assignments.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Expert Rationale: A polar aprotic solvent like DMSO-d₆ is chosen. Its ability to form hydrogen bonds will prevent rapid exchange of the pyrrole N-H proton, allowing it to be observed as a distinct, often broad, signal. It also provides excellent solubility for the compound.

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.0br s-H1 (N-H)
~8.6d~5.0H4
~8.2d~8.0H6
~7.8d~3.0H2
~7.5dd~8.0, 5.0H5
~6.8d~3.0H3
~4.0s-H8 (OCH₃)

Interpretation:

  • The downfield shifts of H4 and H6 are characteristic of protons on an electron-deficient pyridine ring.[7]

  • The singlet at ~4.0 ppm is definitive for the three equivalent protons of the methyl ester.

  • The coupling pattern (d, dd, d) for H4, H5, and H6 is a classic signature of a 3-substituted pyridine ring system, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165C7a (Ester C=O)
~148C4
~145C7b (Bridgehead)
~130C2
~128C7 (Bridgehead)
~120C6
~118C5a (Bridgehead)
~115C5
~105C3
~53C8 (OCH₃)

Interpretation:

  • The most downfield signal (~165 ppm) is unequivocally the ester carbonyl carbon.[8]

  • The signal at ~53 ppm is characteristic of the methyl carbon of the ester.

  • The remaining signals in the 105-150 ppm range correspond to the aromatic carbons of the fused ring system.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR reveals how they connect. For this molecule, COSY, HSQC, and HMBC experiments are essential for validation.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings. A crucial correlation would be observed between H4 and H5, and between H5 and H6, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon. This allows for the confident assignment of all protonated carbons (C2, C3, C4, C5, C6, and C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure and regiochemistry. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • Methyl Protons (H8) to Ester Carbonyl (C7a): This correlation provides definitive proof of the methyl ester group.

  • Methyl Protons (H8) to C7: This correlation confirms that the ester group is attached at the C7 position of the pyridine ring.

  • H6 to C7 and C7b: This places H6 adjacent to the point of substitution.

  • H2 to C3, C7b, and C5a: These correlations lock down the connectivity of the pyrrole ring relative to the fusion carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Integrated Workflow for Structure Elucidation

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation Sample Sample of Unknown (this compound) MS ESI-HRMS Sample->MS IR ATR-IR Sample->IR NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D MS_Result Result: Exact Mass Confirmed Molecular Formula: C₉H₈N₂O₂ MS->MS_Result Final_Structure Final Confirmed Structure MS_Result->Final_Structure IR_Result Result: Key Functional Groups Identified (N-H, C=O Ester) IR->IR_Result IR_Result->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities NMR_Result Result: C-H Framework & Connectivity Regiochemistry Confirmed NMR_2D->NMR_Result NMR_Result->Final_Structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The is a clear demonstration of the modern analytical chemist's toolkit. By strategically combining High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. The process begins with the confirmation of the molecular formula by HRMS, followed by the identification of key functional groups via IR. The definitive carbon-hydrogen framework, connectivity, and crucial regiochemistry are then meticulously mapped out using ¹H, ¹³C, COSY, HSQC, and HMBC experiments. This integrated, multi-technique approach ensures a high degree of confidence, providing the solid structural foundation necessary for all subsequent research, development, and regulatory activities.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Nuclear magnetic resonance spectroscopy.
  • Title: Molecular Structure Characterisation and Structural Elucid
  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Title: Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210) Source: University College Dublin URL:[Link]
  • Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Public
  • Title: Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers Source: PubMed URL:[Link]
  • Title: Structural elucidation of compounds using different types of spectroscopic techniques Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]

Sources

mass spectrometry of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Introduction

This compound, an isomer of the more common 7-azaindole framework, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid, bicyclic core serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including inhibitors for enzymes like phosphodiesterase 4B (PDE4B)[1]. Accurate and reliable analytical methods are paramount for its characterization, from confirming its identity during synthesis to quantifying its presence in complex biological matrices.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect its fragmentation patterns under different ionization conditions, provide validated experimental protocols, and explain the causal logic behind the observed spectral data, thereby empowering scientists to confidently identify and characterize this important molecule.

Chapter 1: Molecular Properties and a Priori Analytical Considerations

Before delving into its mass spectrometric behavior, it is essential to understand the fundamental properties of this compound. These properties dictate the optimal analytical strategies for its detection and characterization.

The molecule's structure consists of a stable, aromatic pyrrolopyridine fused ring system and a methyl ester functional group. This combination of a robust core and a reactive periphery gives rise to predictable and informative fragmentation patterns. The nitrogen atoms in the bicyclic system provide sites for protonation, making the molecule particularly amenable to analysis by Electrospray Ionization (ESI) in positive ion mode. Its volatility also allows for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).

Table 1: Key Molecular Properties of this compound

Property Value Source
Chemical Formula C₉H₈N₂O₂ [2]
Average Molecular Weight 176.17 g/mol [2]
Monoisotopic (Exact) Mass 176.058578 Da [2]

| Common Synonyms | 6-Azaindole-7-carboxylic acid methyl ester |[2] |

The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling unambiguous formula determination and differentiation from isobaric interferences.

Chapter 2: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing extensive and reproducible fragmentation.[3][4] This makes it an exceptionally powerful tool for structural elucidation, as the resulting fragmentation pattern serves as a unique molecular fingerprint.

Predicted EI Fragmentation Pathway

Upon entering the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion ([M]•⁺).[4][5] For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 176. Due to the stability of the aromatic system, this peak should be clearly observable.

The energetically unstable molecular ion then undergoes a series of fragmentation events to yield more stable daughter ions. The most probable pathways are governed by the stability of the resulting fragment ions and neutral losses.

  • Primary Fragmentation: Loss of the Methoxy Radical (•OCH₃) : The most facile cleavage is expected at the ester's C-O bond. This results in the loss of a methoxy radical (•OCH₃, 31 Da), forming a highly stable acylium ion at m/z 145 . This fragment is often the most abundant ion in the spectrum (the base peak) for methyl esters.[5][6]

  • Secondary Fragmentation: Loss of Carbon Monoxide (CO) : The acylium ion at m/z 145 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation pathway for aromatic acylium ions and leads to the formation of a pyrrolopyridinyl cation at m/z 117 .[7]

  • Alternative Primary Fragmentation: Loss of the Carbomethoxy Radical (•COOCH₃) : The entire methyl ester group can be cleaved as a radical (•COOCH₃, 59 Da), directly yielding the pyrrolopyridinyl radical cation at m/z 117 .

  • Ring Fragmentation: Loss of Hydrogen Cyanide (HCN) : The pyrrolopyridine ring system, particularly fragments containing it, can undergo cleavage. A characteristic loss for indole and azaindole structures is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the five-membered pyrrole ring.[8] This can occur from the m/z 117 fragment, producing an ion at m/z 90 .

The logical flow of these fragmentation events is visualized below.

G M [M]•⁺ m/z 176 F145 [C₈H₄N₂O]⁺ m/z 145 (Acylium Ion) M->F145 - •OCH₃ (31 Da) F117 [C₇H₅N₂]⁺ m/z 117 F145->F117 - CO (28 Da) F90 [C₆H₄N]⁺ m/z 90 F117->F90 - HCN (27 Da)

Caption: Predicted EI fragmentation pathway for the title compound.

Table 2: Summary of Predicted Key Fragments in EI-MS

m/z Proposed Formula Neutral Loss Description
176 [C₉H₈N₂O₂]•⁺ - Molecular Ion
145 [C₈H₄N₂O]⁺ •OCH₃ Acylium ion, probable base peak
117 [C₇H₅N₂]⁺ CO (from 145) Pyrrolopyridinyl cation

| 90 | [C₆H₄N]⁺ | HCN (from 117) | Ring fragmentation product |

Chapter 3: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique, ideal for molecules that are polar, non-volatile, and thermally labile. It is the premier ionization method for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it perfect for accurate molecular weight determination and quantitative analysis.[9]

Expected ESI Spectra and Tandem MS (MS/MS)

In positive ion mode, this compound is expected to readily accept a proton (likely on one of the ring nitrogens) to form a dominant protonated molecule at m/z 177.0662 ([C₉H₉N₂O₂]⁺). Depending on the solvent system, adducts with sodium [M+Na]⁺ (m/z 199.0481) or acetonitrile [M+H+CH₃CN]⁺ (m/z 218.0927) may also be observed.[9][10]

To gain structural information analogous to EI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion proceeds via the loss of stable, neutral molecules rather than the radical losses seen in EI.

  • Loss of Methanol (CH₃OH) : The most probable fragmentation of the protonated precursor is the neutral loss of methanol (CH₃OH, 32 Da), leading to the formation of the same stable acylium ion observed in EI at m/z 145 .

  • Subsequent Loss of Carbon Monoxide (CO) : As with the EI pathway, this acylium ion can then lose carbon monoxide (CO, 28 Da) to produce the fragment at m/z 117 .

This workflow is essential for structural confirmation in LC-MS methods.

G cluster_0 Mass Analyzer 1 (Q1) cluster_1 Collision Cell (q2) cluster_2 Mass Analyzer 2 (Q3) Precursor [M+H]⁺ m/z 177.0662 CID Collision-Induced Dissociation (CID) with N₂ or Ar gas Precursor:ion->CID Fragments Fragment Ion m/z 145.0447 Fragment Ion m/z 117.0447 CID->Fragments

Caption: Workflow for tandem MS (MS/MS) analysis of the title compound.

Chapter 4: Experimental Protocols

The following protocols provide a robust starting point for the analysis of this compound. Instrument parameters should be optimized for specific hardware.

Protocol 1: GC-EI-MS for Structural Confirmation

This method is ideal for identifying the compound in pure samples or simple mixtures and for creating a reference mass spectrum.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of high-purity methanol or ethyl acetate. Dilute this stock solution 1:100 with the same solvent for analysis.

  • Instrumentation : A standard GC-MS system equipped with an EI source.

  • GC Parameters :

    • Column : Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet : Splitless mode, 1 µL injection volume, temperature 250°C.

    • Oven Program : Hold at 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.[4]

    • Source Temperature : 230°C.[8]

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-300.

Protocol 2: LC-ESI-MS/MS for Quantification and High-Throughput Analysis

This method is suited for analyzing the compound in complex matrices, such as in reaction monitoring or biological samples, and provides excellent sensitivity and selectivity.

  • Sample Preparation : Prepare a 1 mg/mL stock solution in methanol. For analysis, dilute to the desired concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

  • Instrumentation : A triple quadrupole or Q-TOF mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Parameters :

    • Column : Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 2 µL.

  • MS Parameters :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 150°C.

    • Desolvation Temperature : 400°C.

    • Cone Gas Flow : 50 L/hr.

    • Desolvation Gas Flow : 800 L/hr.

    • MS/MS Transitions (for quantification) :

      • Precursor Ion : m/z 177.1

      • Product Ion : m/z 145.0 (for quantification), m/z 117.0 (for confirmation).

      • Collision energy should be optimized but a starting point of 15-20 eV is recommended.

Conclusion

The mass spectrometric analysis of this compound is straightforward and highly informative. The molecule exhibits predictable and logical fragmentation patterns under both Electron Ionization and Electrospray Ionization conditions. Under EI, the primary fragmentation involves the loss of a methoxy radical to form a stable acylium ion (m/z 145), which serves as a strong diagnostic peak. Under ESI, the molecule readily forms a protonated species [M+H]⁺ (m/z 177), which can be fragmented via tandem MS to yield analogous product ions. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the confident identification, characterization, and quantification of this valuable heterocyclic building block in any research or development setting.

References

  • PubChem. This compound.
  • Science Ready.
  • Chemistry LibreTexts.
  • Technology Networks. Electron Ionization (EI)
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • LCGC International.
  • El-Abadelah, M. M., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
  • TMP Chem. Electron ionization and mass spectrometry. YouTube. [Link]
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • PubChem. methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
  • PubMed.
  • ResearchGate.
  • ResearchGate. (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a derivative of 6-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of attrition in drug development. Understanding and characterizing the solubility of a molecule is therefore not merely a routine measurement but a fundamental necessity for predicting its bioavailability, designing appropriate formulations, and ensuring reliable in vitro assay results. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties: A Foundation for Understanding Solubility

The inherent physicochemical properties of a molecule are the primary determinants of its solubility. For this compound, these properties provide valuable clues to its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

The XLogP3 value of 1.2 suggests a moderate lipophilicity, indicating that the compound is likely to have a balance of solubility in both aqueous and organic media. The presence of a hydrogen bond donor and three acceptors points towards the potential for interactions with polar solvents like water.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment. Several factors can significantly influence the dissolution of this compound.

The Structural Impact of the 6-Azaindole Core

The replacement of a benzene ring in indole with a pyridine ring to form the 6-azaindole scaffold is a key structural feature. The nitrogen atom in the pyridine ring introduces a dipole moment and increases the polarity of the molecule. This modification generally leads to an enhancement of aqueous solubility compared to the corresponding indole analogs.[2]

pH-Dependent Solubility and the Role of pKa

The 6-azaindole nucleus possesses a basic nitrogen atom in the pyridine ring, making its solubility susceptible to changes in pH. The pKa of the parent 6-azaindole is approximately 7.95.[3] In acidic conditions (pH < pKa), the pyridine nitrogen will be protonated, leading to the formation of a more soluble cationic species. Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral form. This pH-dependent solubility is a critical consideration for oral drug absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Sources

The Latent Therapeutic Potential of the 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Technical Guide to the Biological Activity of Methyl 1H-Pyrrolo[2,3-c]pyridine-7-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Core - A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These "privileged structures" offer a unique combination of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization, enabling the exploration of vast chemical spaces and interactions with a wide array of biological targets. The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, is a quintessential example of such a privileged core.[1] The strategic placement of nitrogen atoms within this bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of novel therapeutics.[2]

This technical guide focuses on a specific, yet highly versatile, representative of this class: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate . While direct evidence of its intrinsic biological activity is sparse, its true value lies in its role as a key synthetic intermediate. The methyl carboxylate group at the 7-position serves as a versatile chemical handle, allowing for the facile generation of a diverse library of derivatives, including amides and other functional groups. It is through these derivatives that the therapeutic potential of the 1H-pyrrolo[2,3-c]pyridine core is unlocked, leading to the development of potent modulators of critical biological pathways.

This guide will provide an in-depth exploration of the known biological activities stemming from the 1H-pyrrolo[2,3-c]pyridine scaffold, with a particular focus on two promising areas of research: the development of Potassium-Competitive Acid Blockers (P-CABs) for acid-related disorders and the discovery of Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncological applications. We will delve into the therapeutic rationale, the structure-activity relationships of key derivatives, and the detailed experimental protocols required to assess their biological effects.

Chemical Profile of the Core Scaffold

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
InChIKey CBVIMPIFKLOXDL-UHFFFAOYSA-N[3]
CAS Number 945840-73-3[4]

I. The 1H-Pyrrolo[2,3-c]pyridine Scaffold in the Development of Potassium-Competitive Acid Blockers (P-CABs)

Therapeutic Rationale

Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are highly prevalent conditions traditionally managed with proton pump inhibitors (PPIs). However, PPIs have limitations, including a slow onset of action and variable efficacy due to genetic polymorphisms in metabolizing enzymes.[5][6] P-CABs represent a newer class of acid suppressants that address these shortcomings. They act by competitively and reversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[5][7]

From Carboxylate to Amine: A Key Structural Modification

The journey from the versatile intermediate, this compound, to a potent P-CAB involves a critical chemical transformation. Researchers have successfully converted the methyl carboxylate to a 7-amine functionality, which serves as a key pharmacophoric element for interaction with the proton pump. Further derivatization at the 1-position of the pyrrole ring has been shown to be crucial for accessing lipophilic pockets within the target enzyme, thereby enhancing inhibitory activity.[8][9]

G cluster_0 Synthetic Pathway to P-CABs Start This compound Intermediate 1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives Start->Intermediate Amine Synthesis Final Potent P-CABs Intermediate->Final N1-Substituent Modification

Caption: Synthetic progression from the core scaffold to P-CABs.

Experimental Protocol: Evaluation of P-CAB Activity

A definitive in vitro assay for P-CABs involves measuring the inhibition of H+/K+-ATPase activity in a purified enzyme system. This is often followed by in vivo studies in animal models of gastric acid secretion or GERD.

1. In Vitro H+/K+-ATPase Inhibition Assay (Conceptual Overview)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the proton pump.

  • Principle: The assay measures the ATPase activity of purified H+/K+-ATPase, typically isolated from porcine or rabbit gastric microsomes. The enzyme's activity is assessed by quantifying the release of inorganic phosphate from ATP. The inhibitory effect of a P-CAB is determined by its ability to reduce this phosphate release in a dose-dependent manner.

  • General Procedure:

    • Purified H+/K+-ATPase is pre-incubated with varying concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method (e.g., malachite green assay).

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. In Vivo Models of Gastric Acid Secretion and Reflux Esophagitis

  • Objective: To evaluate the efficacy of a P-CAB in reducing gastric acid secretion and protecting against esophageal damage in a living organism.

  • Animal Models: Rat models are commonly used.

    • Pylorus Ligation Model: This model assesses the effect of a compound on basal acid secretion. The pylorus of the rat is ligated under anesthesia, and the test compound is administered. After a set period, the stomach is removed, and the volume and acidity of the gastric contents are measured.

    • Reflux Esophagitis Model: This model is used to mimic GERD. A surgical procedure is performed to induce the reflux of gastric contents into the esophagus. The test compound is administered, and the degree of esophageal damage is assessed histologically after a specified duration.[10]

II. Targeting Epigenetics: 1H-Pyrrolo[2,3-c]pyridine Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Therapeutic Rationale

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.[11] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[11] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and induce cancer cell differentiation and apoptosis.

Structure-Activity Relationship (SAR) Exploration

Recent studies have identified novel 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of LSD1. Through detailed SAR exploration, researchers have demonstrated that modifications at various positions of the pyrrolopyridine core can significantly impact the inhibitory potency and selectivity of these compounds. These derivatives have shown nanomolar enzymatic IC₅₀ values and potent anti-proliferative activity against AML cell lines.[11]

G cluster_0 LSD1 Inhibition Workflow Start 1H-Pyrrolo[2,3-c]pyridine Derivatives Biochem Biochemical LSD1 Assay Start->Biochem IC50 Determination Cellular Cell-Based Assays Biochem->Cellular Confirm Cellular Activity InVivo In Vivo AML Models Cellular->InVivo Evaluate Therapeutic Efficacy

Caption: Workflow for evaluating LSD1 inhibitors.

Experimental Protocols: Assessing LSD1 Inhibition and Cellular Effects

1. In Vitro LSD1 Biochemical Assay

  • Objective: To determine the IC₅₀ of a test compound against purified LSD1 enzyme.

  • Principle: A common method is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[12] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

  • Step-by-Step Methodology: [12]

    • Reagent Preparation: Prepare assay buffer, a solution of purified recombinant human LSD1 enzyme, HRP, a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), and a peptide substrate (e.g., a dimethylated histone H3 peptide).

    • Plate Setup: In a 96-well black plate, set up wells for 100% initial activity (enzyme + substrates, no inhibitor), background (no peptide substrate), and inhibitor testing (enzyme, substrates, and varying concentrations of the test compound).

    • Incubation: Pre-incubate the enzyme with the inhibitor for a short period.

    • Reaction Initiation: Add the peptide substrate to all wells except the background wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Fluorescence Reading: Read the fluorescence of the plate using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

    • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC₅₀ value.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of LSD1 inhibitors on the viability and proliferation of cancer cells (e.g., AML cell lines like MV4-11).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

  • Step-by-Step Methodology: [1]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

III. Broader Screening: Kinase Inhibition and General Cytotoxicity

Given the prevalence of the broader azaindole scaffold as a kinase inhibitor, it is prudent for any drug discovery program involving this compound derivatives to include screening against a panel of kinases.[13][14][15]

Experimental Protocol: In Vitro Kinase Assay
  • Objective: To determine if a compound inhibits the activity of a specific kinase.

  • Principle: Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a protein or peptide). This can be detected using various methods, including radioactivity (using ³²P-labeled ATP) or fluorescence-based techniques.[13][16]

  • Step-by-Step Methodology (Generic Fluorescence-Based Assay): [13]

    • Reagent Preparation: Prepare kinase buffer, a solution of the purified kinase, a specific substrate peptide, and ATP.

    • Plate Setup: In a suitable microplate, add the kinase, substrate, and varying concentrations of the test compound.

    • Reaction Initiation: Add ATP to start the phosphorylation reaction.

    • Incubation: Incubate the plate at a specific temperature for a set time.

    • Detection: Add a detection reagent that binds to either the phosphorylated or non-phosphorylated substrate, leading to a change in a fluorescence signal (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Signal Reading: Read the plate on a microplate reader capable of detecting the specific fluorescence signal.

    • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion

This compound stands as a testament to the principle that the value of a molecule is not always defined by its intrinsic biological activity, but by the potential it unlocks. As a versatile synthetic intermediate, it provides a gateway to a rich and diverse chemical space. The successful development of potent P-CABs and LSD1 inhibitors from this scaffold underscores the power of rational drug design and the enduring importance of privileged structures in medicinal chemistry. The experimental protocols and therapeutic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to further explore and exploit the therapeutic potential of the 1H-pyrrolo[2,3-c]pyridine core.

References

  • Azaindole Therapeutic Agents - PMC.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH.
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH.
  • (PDF) In vitro kinase assay v1 - ResearchGate.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed.
  • This compound | C9H8N2O2 | CID 68576910 - PubChem.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • Potassium-Competitive Acid Blockers and Proton Pump Inhibitors - NIH.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC - NIH.
  • Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 147071-00-9 - J&K Scientific.
  • What is P-CAB (Potassium-Competitive Acid Blocker)? - Dr.Oracle.
  • Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review - Frontiers.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed.

Sources

The Strategic Core: A Technical Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of the 6-Azaindole-7-Carboxylate Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic tractability and potent biological activity is paramount. Among the privileged heterocyclic systems, the azaindole core, a bioisostere of indole, has garnered significant attention for its capacity to modulate a diverse array of biological targets. This guide focuses on a specific, highly versatile member of this family: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. Also known as 6-azaindole-7-carboxylic acid methyl ester, this scaffold serves as a pivotal starting material for the synthesis of a new generation of therapeutic agents. Our exploration will journey from its synthesis to its strategic derivatization, culminating in an analysis of the structure-activity relationships that drive its biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

I. Synthesis of the Core Scaffold: this compound

The judicious synthesis of the core scaffold is the bedrock of any successful drug discovery campaign. For this compound, a robust and scalable method is the palladium-catalyzed carbonylation of a readily available precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Rationale for the Synthetic Approach

The choice of a palladium-catalyzed approach is deliberate. This methodology is renowned for its high functional group tolerance, excellent yields, and reproducibility, which are critical for medicinal chemistry applications where diverse and complex molecules are often required. The use of carbon monoxide as a C1 source is efficient and allows for the direct installation of the carboxylate moiety.

Experimental Protocol: Palladium-Catalyzed Carbonylation

A detailed protocol for the synthesis of this compound is as follows[1]:

Starting Material: 7-chloro-1H-pyrrolo[2,3-c]pyridine Reagents and Catalysts:

  • Triethylamine (Et3N)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2)

  • Methanol (MeOH)

  • Toluene

  • Carbon Monoxide (CO)

Procedure:

  • A solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (4.1 eq), and Pd(dppf)Cl2·CH2Cl2 (0.05 eq) in a mixture of methanol and toluene is prepared in a high-pressure reactor.

  • The reactor is charged with carbon monoxide gas to a pressure of 50 bar.

  • The reaction mixture is stirred vigorously at 110 °C for 17 hours.

  • After cooling to room temperature and careful venting of the CO gas, the volatile materials are removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the desired product, this compound.

This method provides the target compound as an off-white solid in high yield (typically around 84%)[1].

Synthesis_of_Core_Scaffold cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine Reagents CO (50 bar), MeOH Pd(dppf)Cl2, Et3N Toluene, 110 °C, 17 h 7-chloro-1H-pyrrolo[2,3-c]pyridine->Reagents Pd-catalyzed Carbonylation Methyl_1H-pyrrolo[2,3-c]pyridine-7-carboxylate This compound Reagents->Methyl_1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Synthesis of the core scaffold.

II. Derivatization Strategies: From Ester to Bioactive Amide

The methyl ester at the 7-position is a versatile handle for a variety of chemical transformations, most notably its conversion to amides. This transformation is central to the development of many biologically active derivatives. The general workflow involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Step 1: Hydrolysis to 6-Azaindole-7-carboxylic acid

The saponification of the methyl ester to its carboxylic acid is a straightforward yet critical step. This is typically achieved under basic conditions.

Experimental Protocol: Ester Hydrolysis

Starting Material: this compound Reagents:

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • An organic co-solvent such as methanol or tetrahydrofuran (THF)

  • Acid (e.g., HCl) for workup

Procedure:

  • The methyl ester is dissolved in a mixture of water and a suitable organic co-solvent.

  • An excess of a base, such as lithium hydroxide, is added to the solution.

  • The reaction is stirred at room temperature or slightly elevated temperatures until the hydrolysis is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is acidified to protonate the carboxylate, leading to the precipitation of the carboxylic acid.

  • The solid product, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 2: Amide Coupling Reactions

The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amide derivatives. The choice of coupling agents is crucial for ensuring high yields and minimizing side reactions, especially when working with electron-deficient amines or complex substrates.

Rationale for Amide Coupling Reagents

Standard peptide coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine. Common choices include:

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used system that forms a reactive HOBt ester intermediate, which then reacts with the amine.

  • HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a highly efficient system, particularly for sterically hindered or electron-poor amines.

Experimental Protocol: Amide Bond Formation

Starting Materials:

  • 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

  • A primary or secondary amine Reagents:

  • A coupling agent (e.g., EDC/HOBt or HATU)

  • A base (e.g., DIPEA or triethylamine)

  • An aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

Procedure:

  • The carboxylic acid is dissolved in an appropriate aprotic solvent.

  • The coupling agent and, if necessary, an additive like HOBt are added to the solution.

  • The mixture is stirred for a short period to allow for the activation of the carboxylic acid.

  • The desired amine and a suitable base are then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Derivatization_Workflow Methyl_Ester This compound Carboxylic_Acid 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Methyl_Ester->Carboxylic_Acid Hydrolysis (e.g., LiOH, H2O) Amide_Derivatives Diverse 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Derivatives Carboxylic_Acid->Amide_Derivatives Amide Coupling (e.g., HATU, DIPEA) Amine_Library Library of Amines (R1R2NH) Amine_Library->Amide_Derivatives

General workflow for derivatization.

III. Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have shown significant promise in modulating various biological targets, underscoring the therapeutic potential of this chemical class.

Allosteric Modulators of mGluR5

A notable application of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides is as novel allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5)[2]. mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in a range of neurological and psychiatric disorders. Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric ligands, potentially leading to improved safety and efficacy profiles.

The derivatization at the amide nitrogen allows for the fine-tuning of physicochemical properties, such as aqueous solubility, while maintaining high in vitro potency[2]. The exploration of various substituents on the heterocyclic scaffold provides a rich dataset for establishing clear structure-activity relationships.

Anticancer and Kinase Inhibitory Activity

The broader class of pyrrolopyridines, including the pyrrolo[2,3-c]pyridine (6-azaindole) and pyrrolo[3,2-c]pyridine isomers, has been extensively investigated for anticancer properties, often through the inhibition of protein kinases.

For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant antiproliferative activity against various cancer cell lines[1][3][4]. One of the most potent compounds exhibited IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cell lines[1][3]. These derivatives were found to induce G2/M phase cell cycle arrest and apoptosis[3].

Furthermore, diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent antiproliferative activity against melanoma cell lines, with some compounds demonstrating superior potency to the approved drug Sorafenib[2][5].

While specific data for the 1H-pyrrolo[2,3-c]pyridine-7-carboxylate series as kinase inhibitors is an active area of research, the established activity of related azaindoles suggests this is a promising avenue for exploration. The nitrogen atom in the pyridine ring can act as a key hydrogen bond acceptor in the hinge region of many kinase active sites.

Compound Series Target Biological Activity Reference
1H-pyrrolo[2,3-c]pyridine-7-carboxamidesmGluR5Allosteric Antagonists[2]
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine site)Anticancer, IC50 = 0.12 - 0.21 µM[1][3]
Diarylureas/amides of 1H-pyrrolo[3,2-c]pyridineMelanoma cell linesAnticancer, Potency > Sorafenib[2][5]
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast Growth Factor Receptors (FGFR)Kinase Inhibition, IC50 = 7 - 25 nM[6]
Potassium-Competitive Acid Blockers (P-CABs)

Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed and synthesized as potassium-competitive acid blockers (P-CABs)[7]. These compounds have demonstrated potent in vitro and in vivo inhibitory activity, highlighting the potential of this scaffold in the treatment of acid-related gastrointestinal disorders[7].

IV. Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis via palladium-catalyzed carbonylation and the facile conversion of the methyl ester to a diverse library of amides provide a robust platform for medicinal chemistry exploration. The demonstrated biological activities of its derivatives, ranging from mGluR5 allosteric modulators to potent anticancer agents, underscore the rich pharmacological potential embedded within this 6-azaindole core.

Future research in this area will likely focus on expanding the diversity of substituents at the amide nitrogen and other positions of the heterocyclic core to probe interactions with a wider range of biological targets, particularly within the kinome. The development of more detailed structure-activity relationships will undoubtedly guide the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. For researchers in drug discovery, the strategic application of the this compound core offers a compelling path toward novel and effective therapeutics.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Jaeschke, G., et al. (2011). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(18), 5444-5448. [Link]
  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Abdel-Aal, M. T., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 358-367. [Link]
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(8), 1335-1343. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

Sources

The Multifaceted Pharmacology of the 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines provides a unique framework for designing molecules that can interact with a wide array of biological targets. This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by derivatives of the 1H-pyrrolo[2,3-c]pyridine core, with a focus on compounds bearing substitutions at the 7-position, such as the titular Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. While the specific biological activity of the methyl ester itself is a subject of ongoing investigation, the broader class of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides and related analogs has demonstrated significant and varied pharmacological effects. This document will delve into the established and emerging mechanisms of action, including allosteric modulation of metabotropic glutamate receptors, inhibition of lysine-specific demethylase 1, and the potential for kinase and bromodomain inhibition, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged scaffold.

I. Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

A prominent and well-documented mechanism of action for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives is the allosteric antagonism of the metabotropic glutamate receptor 5 (mGluR5).[1][[“]] These receptors are crucial players in the modulation of glutamatergic signaling in the central nervous system and are implicated in various neurological and psychiatric disorders.

Causality of Experimental Approach

The discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as mGluR5 antagonists likely stemmed from high-throughput screening campaigns aimed at identifying novel modulators of this receptor. The subsequent optimization of hit compounds would have involved systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The choice to explore allosteric modulators is strategic; unlike orthosteric ligands that compete with the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

Experimental Protocol: In Vitro Characterization of mGluR5 Antagonism

A standard workflow to characterize a novel compound as an allosteric mGluR5 antagonist involves a series of in vitro assays:

  • Primary Screening: A functional assay, often measuring intracellular calcium mobilization in a cell line stably expressing mGluR5 (e.g., HEK293 cells), is used to identify initial hits. Compounds that inhibit the glutamate-induced calcium response are selected for further evaluation.

  • Concentration-Response Curves: To determine the potency of the antagonist, concentration-response curves are generated. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated.

  • Allosteric Mechanism Confirmation: To confirm an allosteric mechanism, a Schild analysis or a functional assay in the presence of varying concentrations of the orthosteric agonist is performed. An allosteric antagonist will produce a non-parallel shift in the agonist concentration-response curve and may depress the maximal response, in contrast to a competitive antagonist which causes a parallel rightward shift.

  • Selectivity Profiling: The compound is tested against other mGluR subtypes and a panel of other receptors, ion channels, and enzymes to determine its selectivity profile.

Signaling Pathway Diagram

mGluR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGluR5 Binds orthosteric site Antagonist 1H-pyrrolo[2,3-c] pyridine-7-carboxamide Antagonist->mGluR5 Binds allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

Caption: Allosteric antagonism of mGluR5 by 1H-pyrrolo[2,3-c]pyridine-7-carboxamides.

II. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

More recently, the 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a promising framework for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Overexpression of LSD1 has been linked to the progression of various cancers, including acute myelogenous leukemia (AML).

Causality of Experimental Approach

The design of 1H-pyrrolo[2,3-c]pyridine derivatives as LSD1 inhibitors is a prime example of structure-based drug design. Starting from a known LSD1 inhibitor or a fragment hit, medicinal chemists would utilize the 1H-pyrrolo[2,3-c]pyridine core as a scaffold to orient functional groups into the active site of the enzyme. The goal is to achieve potent and selective inhibition while maintaining favorable drug-like properties. Reversible inhibition is often a desirable trait to minimize potential off-target effects and toxicity associated with irreversible inhibitors.

Experimental Protocol: Characterization of LSD1 Inhibition
  • Enzymatic Assay: The inhibitory activity of the compounds against purified recombinant human LSD1 is determined using an in vitro enzymatic assay. A common method involves measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent or luminescent signal.

  • Reversibility Assay: To assess the reversibility of inhibition, a rapid dilution or dialysis method is employed. If the inhibitor is reversible, its effect will diminish upon dilution, and enzyme activity will be restored.

  • Cellular Proliferation Assays: The anti-proliferative effects of the LSD1 inhibitors are evaluated in cancer cell lines known to be sensitive to LSD1 inhibition, such as AML and small cell lung cancer (SCLC) cell lines.[3]

  • Target Engagement and Biomarker Analysis: To confirm that the cellular effects are due to LSD1 inhibition, downstream biomarkers are assessed. For example, an increase in global H3K4me2 levels can be measured by Western blotting. Furthermore, the induction of differentiation markers, such as CD86 in AML cells, can be quantified by RT-qPCR.[3]

  • In Vivo Efficacy Studies: Promising compounds are advanced into in vivo studies using xenograft models, where the compound is administered to tumor-bearing mice to evaluate its ability to suppress tumor growth.[3]

Quantitative Data Summary
Compound ClassTargetAssayPotency (IC50)Reference
1H-pyrrolo[2,3-c]pyridin derivativesLSD1EnzymaticNanomolar range[3]
1H-pyrrolo[2,3-c]pyridin derivativesAML (MV4-11, Kasumi-1), SCLC (NCI-H526)Cellular ProliferationVaries by compound[3]
Logical Workflow Diagram

LSD1_Inhibition_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Evaluation SBDD Structure-Based Drug Design Synthesis Synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives SBDD->Synthesis Enzyme_Assay LSD1 Enzymatic Assay (IC50) Synthesis->Enzyme_Assay Reversibility Reversibility Assay Enzyme_Assay->Reversibility Proliferation Cancer Cell Proliferation Assays Enzyme_Assay->Proliferation Biomarker Western Blot (H3K4me2) & qPCR (CD86) Proliferation->Biomarker PK Pharmacokinetic Studies Biomarker->PK Efficacy AML Xenograft Model PK->Efficacy

Caption: Experimental workflow for the development of 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

III. Potential as Kinase and Bromodomain Inhibitors

The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, owing to its ability to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[4][5] While specific data for this compound is not available, related pyrrolopyridine isomers have demonstrated potent inhibition of a variety of kinases.

  • Pyrrolo[3,2-c]pyridines have been shown to inhibit FMS kinase, a receptor tyrosine kinase involved in cancer and inflammatory disorders.[6]

  • Pyrrolo[2,3-d]pyrimidines are known to act as multi-kinase inhibitors, targeting kinases such as VEGFR2, EGFR, HER2, and CDK2.[7]

  • 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of CDK8 and FGFR.[8][9]

Furthermore, a derivative of 1H-pyrrolo[2,3-c]pyridine has been identified as a potent and selective inhibitor of the second bromodomain of the BET (Bromodomain and Extra-Terminal domain) family of proteins, highlighting another potential avenue for the therapeutic application of this scaffold.[10]

Hypothesized Mechanism of Kinase Inhibition

The pyrrolo[2,3-c]pyridine core, like other deazapurines, is hypothesized to act as an ATP-competitive inhibitor. The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, enabling it to fit into the ATP-binding pocket of kinases and interact with the conserved amino acid residues in the hinge region. The substituents on the pyrrolopyridine ring would then project into the surrounding hydrophobic pockets, conferring potency and selectivity for specific kinases.

IV. Other Reported Activities

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have also been investigated for other therapeutic applications:

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed to inhibit the gastric H+/K+ ATPase, offering a potential treatment for acid-related disorders.[11]

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold, exemplified by compounds such as this compound and its derivatives, is a rich source of pharmacologically active molecules with a diverse range of mechanisms of action. From the allosteric modulation of G-protein coupled receptors like mGluR5 to the direct inhibition of enzymes crucial for epigenetic regulation such as LSD1, and the potential for broad activity as kinase and bromodomain inhibitors, this chemical framework continues to be a fertile ground for the discovery of novel therapeutics. The insights and protocols detailed in this guide underscore the importance of a multi-faceted approach to understanding the full therapeutic potential of this privileged scaffold. Further research into the specific biological activities of this compound is warranted to fully elucidate its place within this versatile chemical class.

References

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHdCNKL-AWYgJW9x_ulZkYBePZ05ANeh0JisCzrr4yT7R2ZndhX1nSHX-0erEUEXrXbl9KCqu9fIR-kSJhmogfzL4oou2Nk_HdljbaqIZrTS57SAEmBMknqjo6OJiyFt-ddISfi9ryvWsLZh0=]
  • Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Source: ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmchWdo7MieRK2CUDd0wGdKySi2IAM-1UjA_CfNwp5rJO4S7K9d5G2pnWiPQ9t-kDBN-C02B0FTBRvl0xv_URvGcc3mXNpjNWt5ykATIOzG0tqI_EJaDkYrOr_5ropw0RPJy_yvOOvFE7URGsFfLVdLAE8gIEFEPZQRotYTxDTIxf_L4YcjyjtTHoivHnH_J01FnY6k1eIy9PQiPkZxoWJLEDk5xH9pG5ffW47hb4sjkt6Z_FwknUufD7r4cMtAOolbSqm3jIq]
  • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4UccaAV59nOTBc9AJPohg4aIu9PArPiI3gkqWYK4PcFurOtqVDvf65BQrwh1VVHy5nttowa4SuGPJwUzedJpab0vH0AReLXUts6ApkvHpJwbSMSTGRxpHkfr_3moEN3NC57T2]
  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Source: PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgxolg6JsAM1mv7hDr_SZjcO2dWgOPFVGiVveeRN0tAPNLoyRDxTNvyzSQdd6CG70ph32ilPLOcndIW6uIvD1l47sy17dxOZ1xCXAkKU7Mexpbzp4ynySaL6xWGlPqbvCqzgAR]
  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJaSptcydNgY-JA7SlETgc2fTayx8AQzkHOsjrJ5acfkIVU8sWVJjM2605bcgTNV4S8EhHUjxG8oQZ8otttsmmKFroJXoDqzpv2ORf-4VG3l5cOR9VccC58fANO7wo1Qw2iVeX87LkimjzClwqG1V-5iZk1w==]
  • Title: Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Source: PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhEsWp98Sx8IWG3qwPt2c7yGvJHuUeOor-PlKPOoDgXB3i9rI7snq41tzcvSas836bIiel8I5vqX5v97kDLmnd0eREhtmPJGEZWYtfmWSk0TxUmK2gRBxWfmnSSOrcR7kSTIXl]
  • Title: Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Source: PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6h1RMSJnOyL1608Y2jirqLYhv0eEtuO3UfXQ2FgFQeQmmwa_qUUXqLi2PZKmv8gAPxqlM5gE8hO46xKN9VWGXPZzBGO81bqi63gjcGdi4SMIF0__o8KuwUkUVlCz0HAKqmSQc]
  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ2CuwgaIt3eZFyM80dgEs6lxW1qBalkkCA5Ov-G5-e7qxaEiWwum86VapIdnXy0lGdlj_MC5JnUv3UBLM9vPTXrETc2WeyWqS7xLL4fQKX0G4YC3CHr02DX52jQewzFDPCLxk1Hp29A==]
  • Title: this compound | C9H8N2O2 | CID 68576910. Source: PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIjrTxRYPoaz94CcYhZSR0ZXo_bF69iJu1K-8wORiKlbJ1vM32pi-Gjson39HFohLbbA-yr_PA_UWkCWtB88tOEMKSZEW08DuFY8UE7sJBCtQKPAy5hGzeQKMyxkKBBbuOb98I1_uyz7IH5V2FyJhu]
  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Source: Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExgWWtTqajamJL44gcVBejv026MI2t2jGeVfvoN9n2doR5yvmUHbyuMP7blFShWZi7XZRXccIMzwcHmhgnvJjNlF1s6PxRdX_rMoZJWQDpTUerr95TNDUGdtQiuNECsKyUqA3AnaVmZpVrVE-r_2MFTIRPEXqFkTnBRu53XfbzyOjQ9bCrqz5blw==]
  • Title: Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Source: Consensus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKwsUzHYcByZU9-iDHPMQxlIwy4bQkBKJgLyjV2GLTDWIB4CsF7mYTeKc21ljX-RjXQD39x0GQ7_Qr2jVVpz_w2rDB3fS-2fZ8uGfFPDWR999gzTkAHt67jJayXOkfm_mb_o2Gv3qCgqh-QnsRfYMN6oooBy7IbLKudMiJFcEHGqjvtiPG5JSV6dMjR-HMPFHFd5YW1Itl3e_8Xsj6GwPA5TE6t9490NZyN_8C8xHxDvpqlhl-m8YHx0EWRA==]
  • Title: Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Source: PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT8-tmvavchsha5n2fcJK21Re6PhBDWj9dy8-f4vCq15k4Oz-UXtrdTRaVSf8Q5IY9p_XAvG5wTIwWQGmTysZYFgMHkwZ09MIcYYmHyJbMEPk1XYpe0rmP2jNlixFNZw0jXb7n]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a prevalent scaffold in numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the selection of starting materials and synthetic routes.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is a bioisostere of indole, where a nitrogen atom replaces the C-6 carbon of the indole ring. This substitution significantly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacological profiles. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and modulators of other important biological targets. The strategic placement of the carboxylate group at the 7-position provides a convenient handle for further chemical modifications.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of the 6-azaindole core can be approached from several retrosynthetic perspectives. The choice of starting materials is intrinsically linked to the chosen strategy. The primary disconnection points are typically across the pyrrole ring, leading to two main categories of synthetic routes: those that start with a pre-formed pyridine ring and those that begin with a pyrrole precursor. A third, more modern approach involves the convergent assembly of the bicyclic system using transition-metal-catalyzed cross-coupling reactions.

cluster_0 Retrosynthetic Approaches This compound This compound Pyridine Precursor Pyridine Precursor This compound->Pyridine Precursor Form C-N and C-C bonds of pyrrole ring Pyrrole Precursor Pyrrole Precursor This compound->Pyrrole Precursor Form pyridine ring Convergent Assembly Convergent Assembly This compound->Convergent Assembly Cross-coupling strategies

Caption: Key retrosynthetic disconnections for the 6-azaindole core.

Synthesis from Pyridine Precursors: Building the Pyrrole Ring

A common and well-established strategy for the synthesis of azaindoles involves the construction of the pyrrole ring onto a suitably functionalized pyridine starting material. These methods are often analogous to classical indole syntheses.

The Fischer Indole Synthesis and its Analogs

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be adapted for the preparation of azaindoles. This acid-catalyzed reaction involves the cyclization of a pyridine-derived hydrazone. The choice of the starting pyridine is critical and must contain a hydrazone or a precursor group at a position adjacent to a methyl or methylene group.

Starting Materials:

  • Substituted 3-hydrazinopyridines

  • Pyridine-3-ylhydrazine derivatives

Causality behind Experimental Choices: The success of the Fischer synthesis is highly dependent on the electronic nature of the pyridine ring and the stability of the intermediates. The acidic conditions promote the[1][1]-sigmatropic rearrangement of the enamine intermediate. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Amberlyst-15) can significantly impact the reaction yield and selectivity by influencing the rate of tautomerization and cyclization.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis provides a route to 2-carboxylated indoles and their aza-analogs. This thermal or base-catalyzed cyclization of α-azido-α,β-unsaturated esters is a powerful method for constructing the pyrrole ring.[2]

Starting Materials:

  • A substituted 3-aminopyridine, which is converted to an azide.

  • An α,β-unsaturated ester.

Experimental Workflow:

  • Diazotization of the starting aminopyridine followed by treatment with sodium azide to form the corresponding pyridyl azide.

  • Reaction of the pyridyl azide with an α,β-unsaturated ester (e.g., ethyl acrylate) to form the azido-ester intermediate.

  • Thermal or base-catalyzed cyclization to yield the pyrrolo[2,3-c]pyridine core.

cluster_0 Hemetsberger-Knittel Synthesis Workflow A 3-Aminopyridine Derivative B Diazotization & Azide Formation A->B C Pyridyl Azide B->C D Reaction with α,β-Unsaturated Ester C->D E Azido-Ester Intermediate D->E F Cyclization E->F G This compound F->G

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a derivative of 6-azaindole, represents a significant scaffold in medicinal chemistry. Its structural elucidation is paramount for its application in drug discovery and development. This guide provides a comprehensive analysis of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies and comparative analysis with structurally related compounds to offer a detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a robust framework for the characterization of this and similar heterocyclic systems.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and its ability to participate in a wide range of biological interactions. The introduction of a methyl carboxylate group at the 7-position, to yield this compound, further enhances its potential as a versatile building block in the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides a detailed examination of the predicted spectroscopic data for this compound, offering insights into its electronic and structural features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound offers a detailed fingerprint of its proton arrangement.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in parts per million (ppm) and their corresponding assignments are presented below. These predictions are based on computational algorithms that analyze the molecule's electronic structure.[1][2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-N1~11.0 - 12.0broad singlet-
H-4~8.5 - 8.7doublet~5.0
H-5~7.8 - 8.0doublet~5.0
H-2~7.6 - 7.8doublet~3.0
H-3~6.7 - 6.9doublet~3.0
-OCH₃~3.9 - 4.1singlet-
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features characteristic of the 6-azaindole scaffold.

  • Pyrrole Ring Protons (H-2 and H-3): The protons on the pyrrole ring, H-2 and H-3, are expected to appear as doublets due to their coupling to each other. Their chemical shifts are influenced by the electron-donating nature of the pyrrole nitrogen.

  • Pyridine Ring Protons (H-4 and H-5): The protons on the pyridine ring, H-4 and H-5, are also predicted to be doublets, coupled to each other. The presence of the nitrogen atom in the pyridine ring generally leads to a downfield shift for adjacent protons compared to a benzene ring.

  • NH Proton (H-N1): The proton attached to the pyrrole nitrogen is expected to be a broad singlet and significantly downfield, a characteristic feature of N-H protons in aromatic heterocyclic systems. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester are predicted to appear as a sharp singlet, as they are not coupled to any other protons.

The following diagram illustrates the predicted proton assignments on the molecular structure.

Caption: Predicted ¹H NMR assignments.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound is a valuable tool for confirming its carbon skeleton.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented below.[1][2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-4~145 - 150
C-7a~140 - 145
C-5~130 - 135
C-3a~125 - 130
C-2~120 - 125
C-7~115 - 120
C-3~100 - 105
-OCH₃~50 - 55
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The carbon atoms of the pyrrolopyridine ring system are expected to resonate in the aromatic region (100-150 ppm). The carbons adjacent to the nitrogen atoms (C-4, C-7a) are generally shifted further downfield.

  • Methyl Carbon: The carbon of the methyl ester group will appear at the most upfield region of the spectrum.

The following diagram illustrates the workflow for structural elucidation using NMR in cases where only predicted data is available.

G cluster_workflow NMR Analysis Workflow (Predicted Data) A Propose Structure This compound B Predict ¹H and ¹³C NMR Spectra (e.g., using NMRDB.org) A->B C Analyze Predicted ¹H Spectrum - Chemical Shifts - Multiplicities - Integration B->C D Analyze Predicted ¹³C Spectrum - Number of Signals - Chemical Shifts B->D E Correlate ¹H and ¹³C Data (Hypothetical 2D NMR) C->E D->E G Confirm or Refine Structural Assignment E->G F Compare with Data from Structural Analogs (e.g., 6-azaindole) F->G

Caption: Workflow for NMR-based structural analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The predicted key IR absorption frequencies are listed below.[4][5][6]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (pyrrole)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (ester)1700 - 1730Strong
C=C and C=N Stretch (aromatic)1500 - 1650Medium-Strong
C-O Stretch (ester)1200 - 1300Strong
Interpretation of the Predicted IR Spectrum
  • N-H Stretch: A prominent peak in the 3300-3500 cm⁻¹ region is expected for the N-H bond of the pyrrole ring.

  • C=O Stretch: A strong absorption band in the 1700-1730 cm⁻¹ range is characteristic of the carbonyl group in the methyl ester.

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is predicted around 1200-1300 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The predicted exact mass of this compound (C₉H₈N₂O₂) is approximately 176.06 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 176.

  • Major Fragmentation Pathways: The fragmentation of N-heterocyclic compounds can be complex.[7][8][9] Key predicted fragmentation pathways for this molecule include:

    • Loss of the methoxy group (-OCH₃): This would result in a fragment at m/z = 145.

    • Loss of the methyl carboxylate group (-COOCH₃): This would lead to a fragment corresponding to the 1H-pyrrolo[2,3-c]pyridine radical cation at m/z = 117.

    • Decarbonylation: Loss of a carbonyl group (CO) from the [M-OCH₃]⁺ fragment could produce a fragment at m/z = 117.

The following diagram illustrates a plausible fragmentation pathway.

G cluster_fragmentation Predicted Mass Fragmentation Pathway A [M]⁺˙ m/z = 176 B [M - ˙OCH₃]⁺ m/z = 145 A->B - ˙OCH₃ C [M - ˙COOCH₃]⁺ m/z = 117 A->C - ˙COOCH₃ D [M - ˙OCH₃ - CO]⁺˙ m/z = 117 B->D - CO

Sources

Methodological & Application

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate: A Versatile Scaffold for Kinase and CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a central component in a multitude of clinically relevant molecules. This application note provides a detailed guide for researchers and drug development professionals on the synthesis, functionalization, and strategic application of a key derivative, Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. We will explore its role as a critical building block in the development of targeted therapies, including kinase inhibitors and central nervous system (CNS) agents, supported by detailed protocols and mechanistic insights.

Introduction: The Significance of the 6-Azaindole Scaffold

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-c]pyridine core creates a bioisostere of indole with a distinct advantage: the pyridine nitrogen at the 6-position acts as a hydrogen bond acceptor, a feature frequently exploited to enhance binding affinity and selectivity for various biological targets. This scaffold is prevalent in numerous inhibitors targeting Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and other key players in cellular signaling pathways.[1][2][3] Furthermore, its structural rigidity and capacity for diverse functionalization have made it an attractive starting point for developing agents targeting CNS disorders, such as allosteric modulators of metabotropic glutamate receptors (mGluRs).[4][5]

This compound (Compound 1 ) is a particularly valuable intermediate. The methyl ester at the 7-position provides a versatile chemical handle for the introduction of diverse functionalities, typically through conversion to the corresponding carboxylic acid and subsequent amide coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold

The synthesis of this compound (1 ) can be achieved through a multi-step sequence starting from commercially available precursors. While various routes are described in the literature, a common strategy involves the construction of the pyrrole ring onto a functionalized pyridine core.

Protocol 1: Synthesis of this compound (1)

This protocol is a representative synthesis based on established chemical transformations for related heterocyclic systems.

Step 1: Starting Material Preparation

  • Begin with a suitable 2,3-disubstituted pyridine derivative. The specific choice of starting material will dictate the precise reaction sequence.

Step 2: Ring Closure/Pyrrole Formation

  • Utilize a reaction sequence such as the Bartoli indole synthesis or a palladium-catalyzed cyclization to form the fused pyrrole ring.

Step 3: Esterification

  • If the carboxylic acid is formed first, standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid) can be employed to yield the final methyl ester.

Causality Behind Experimental Choices:

  • Protecting Groups: Depending on the synthetic route, protection of the pyrrole nitrogen (e.g., with a tosyl or Boc group) may be necessary to prevent side reactions during subsequent functionalization steps.[6]

  • Catalyst Selection: For cross-coupling reactions to build the scaffold, the choice of palladium catalyst and ligand is critical to ensure high yield and purity.

Below is a conceptual workflow for the synthesis of the core scaffold.

G cluster_0 Synthesis Workflow Start Substituted Pyridine Precursor Step1 Pyrrole Ring Formation (e.g., Bartoli or Pd-catalyzed cyclization) Start->Step1 Step2 Formation of Carboxylic Acid at C7 Step1->Step2 Step3 Esterification (MeOH, H+) Step2->Step3 Product This compound (1) Step3->Product G cluster_1 Derivatization Workflow Start Methyl 1H-pyrrolo[2,3-c]pyridine- 7-carboxylate (1) Step1 Hydrolysis (LiOH or NaOH, MeOH/H2O) Start->Step1 Intermediate 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid (2) Step1->Intermediate Step2 Amide Coupling (Amine, Coupling Reagent, Base) Intermediate->Step2 Product 1H-pyrrolo[2,3-c]pyridine- 7-carboxamides (e.g., mGluR5 Antagonists) Step2->Product G cluster_2 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor Pyrrolopyridine-based Kinase Inhibitor Inhibitor->JAK inhibits ATP-binding

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the C-5 Arylation of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, is a pivotal heterocyclic motif in medicinal chemistry. Its structure, which is isomeric with indole, features a pyridine nitrogen that acts as a hydrogen bond acceptor, significantly altering the molecule's physicochemical and biological properties.[1][2] This scaffold is a cornerstone in the design of numerous pharmacologically active agents, particularly kinase inhibitors.[3] The targeted functionalization of the 6-azaindole core is therefore a critical task in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5] Its application to heteroaromatic systems, however, is not without challenges. Nitrogen-containing heterocycles can act as ligands, potentially poisoning the palladium catalyst and impeding the catalytic cycle.[6][7]

This application note provides a comprehensive and field-proven protocol for the C-5 arylation of a 6-azaindole derivative, specifically using Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate as the starting material. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a methodology grounded in modern cross-coupling principles to ensure high efficiency and reproducibility.[8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions, especially with challenging substrates like azaindoles. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (our 6-azaindole substrate), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[4]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Mechanism The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)(Ar²)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation Product Ar¹-Ar² (Coupled Product) TM_Complex->Product Reductive Elimination Product->Pd0 sub_start Ar¹-X (Aryl Halide) sub_start->OA_Complex boron_start Ar²-B(OR)₂ (Boronic Acid/Ester) boron_start->TM_Complex base_start Base (e.g., K₃PO₄) base_start->TM_Complex Activates Boron Reagent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol Component Rationale: An Evidence-Based Approach

The success of coupling nitrogen-containing heterocycles relies on a catalyst system that is highly active and resistant to deactivation. The choices below are tailored to overcome the inherent challenges of the 6-azaindole substrate.

ComponentRecommended ReagentRationale & Causality
Substrate Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylateThe bromo-substituted derivative offers a good balance of reactivity and stability. Iodo-derivatives are more reactive but less common, while chloro-derivatives often require more active and expensive catalyst systems.[12][13]
Palladium Precatalyst XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)These are "precatalysts" that readily generate the active Pd(0) species. The associated ligands (XPhos, SPhos) are bulky, electron-rich biaryl monophosphines. This architecture promotes rapid reductive elimination and prevents catalyst deactivation by the pyridine nitrogen, a common failure mode with simpler ligands like PPh₃.[8][9][13]
Boron Reagent Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2-1.5 equiv)Boronic acids are standard, but can be prone to decomposition or protodeboronation.[6] Pinacol esters offer enhanced stability and are often crystalline solids, making them easier to handle.[14] The protocol is effective for both.
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equiv)A moderately strong, non-nucleophilic base is crucial. K₃PO₄ is highly effective for activating the boronic acid for transmetalation in couplings of N-heterocycles.[8][15] It is preferred over stronger bases like hydroxides, which can promote unwanted side reactions or hydrolysis of the methyl ester.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂OAnhydrous conditions are not always optimal. A polar, aprotic solvent like dioxane is standard. The presence of a small amount of water often accelerates the reaction, particularly the transmetalation step, by aiding in the dissolution of the base and formation of the active boronate species.[10][16]
Temperature 60–100 °CModern catalyst systems allow for milder reaction conditions. A starting temperature of 80 °C is recommended. For less reactive partners, increasing the temperature to 100 °C may be necessary. Unprotected azaindoles have been successfully coupled at 60 °C with highly active catalysts.[8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the C-5 arylation of Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate. Optimization may be required for particularly challenging arylboronic acids.

Workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Preparation - Add solids to oven-dried vial:  • 5-Bromo-6-azaindole (1.0 equiv)  • Boronic Acid/Ester (1.3 equiv)  • Base (K₃PO₄, 2.0 equiv)  • Pd Precatalyst (0.02 equiv) B 2. Inert Atmosphere - Seal vial with septum cap. - Evacuate and backfill with Argon or N₂ (3x cycles). A->B C 3. Solvent Addition - Add degassed Dioxane/H₂O (4:1) via syringe. B->C D 4. Reaction - Place vial in pre-heated block (80-100 °C). - Stir vigorously for 2-16 hours. C->D E 5. Monitoring - Check progress periodically via TLC or LC-MS. D->E E->D Incomplete F 6. Work-up - Cool to room temperature. - Dilute with EtOAc and filter through Celite®. - Wash with water and brine. E->F Complete G 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify via flash column chromatography. F->G H 8. Characterization - Confirm structure and purity. (¹H NMR, ¹³C NMR, HRMS) G->H

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate (1.0 equiv), the desired arylboronic acid or ester (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Connect the vial to a Schlenk line or manifold. Evacuate the vial under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio). Degassing can be achieved by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles. Using a syringe, add the degassed solvent to the reaction vial. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating and Stirring: Place the sealed vial into a preheated dry-syn block or oil bath set to the desired temperature (e.g., 80 °C). Stir the mixture vigorously to ensure proper mixing.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe.

  • Work-up: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional EtOAc.[10] Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C-5 arylated product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

Even robust protocols can require fine-tuning. The following table addresses common issues encountered during Suzuki couplings with heteroaromatic substrates.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poorly reactive coupling partner (e.g., aryl chloride or sterically hindered boronic acid).1. Use a fresh batch of catalyst. Ensure the reaction is strictly anaerobic. 2. Increase the temperature in 10-20 °C increments. 3. Switch to a more active ligand system (e.g., from SPhos to XPhos). Increase catalyst loading to 3-5 mol%.
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to the replacement of the boron group with hydrogen.1. Use the corresponding boronic ester (pinacol or MIDA) for greater stability.[17] 2. Use fewer equivalents of the boron reagent (e.g., 1.1-1.2 equiv). 3. Ensure the base is not overly strong or the water content too high.
Homocoupling of Boronic Acid Oxygen contamination can promote the oxidative homocoupling of the boronic acid.1. Improve the degassing procedure for the solvent. 2. Ensure the reaction setup is rigorously maintained under an inert atmosphere.
Formation of Byproducts 1. Hydrolysis of the methyl ester. 2. N-Arylation on the pyrrole nitrogen.1. Use a milder base (e.g., K₂CO₃) or ensure the reaction is not run for an excessively long time at high temperatures. 2. While less common in Suzuki reactions compared to Buchwald-Hartwig aminations, this can occur. Protecting the N-H (e.g., with SEM or Boc groups) can prevent this, but the provided protocol is optimized for the unprotected substrate.[2]

Conclusion

The Suzuki-Miyaura reaction is an indispensable tool for the functionalization of pharmaceutically relevant scaffolds like 6-azaindole. By employing modern, well-defined palladium precatalysts with bulky biaryl phosphine ligands, the challenges associated with nitrogen-containing heterocycles can be effectively overcome. This protocol provides a reliable and scientifically-grounded methodology for the C-5 arylation of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, enabling the rapid generation of diverse compound libraries for drug discovery and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Singh, H., et al. (2020). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Trend in Scientific Research and Development.
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(24), 6346–6349.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(33).
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12877–12885.
  • Andrade, I., & Silva, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(15), 8836-8844.
  • Sharma, N., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7945.
  • Lee, D. H., & Jin, M. J. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 13(2), 252-255.
  • El-Helw, E., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296.
  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
  • Schmidt, J., & O'Brien, P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15726.
  • C&EN. Masking Boronic Acids for Suzuki Coupling.
  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • ResearchGate. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13158–13168.
  • ACS Publications. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
  • Thompson, A. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(22), 8565–8573.
  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubChem. This compound.
  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • ResearchGate. Synthesis of C-5 substituted pyrrolo[2,3-d]pyrimidine.

Sources

Application Notes & Protocols: The Pyrrolopyridine Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: On Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Initial research into the specific application of this compound for kinase inhibitor synthesis reveals a notable scarcity of dedicated literature. While its chemical structure is documented[1], its prominent role as a direct precursor or scaffold in publicly disclosed kinase inhibitor development programs is not well-established. Published research more frequently highlights derivatives of the 1H-pyrrolo[2,3-c]pyridine core as antagonists for metabotropic glutamate receptors or as potassium-competitive acid blockers[2][3].

However, the user's query touches upon a fundamentally crucial area of medicinal chemistry: the use of nitrogen-containing heterocyclic scaffolds in kinase inhibition. A closely related isomer, 1H-pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole , stands as a cornerstone of modern kinase inhibitor design.[4][5][6][7] This scaffold is widely recognized as a "privileged structure" for its exceptional ability to mimic the adenine purine ring of ATP and interact with the kinase hinge region.[8][9]

Therefore, this guide will focus on the versatile and extensively validated 7-azaindole scaffold as a representative and instructive example of the pyrrolopyridine core's power in kinase inhibitor synthesis. The principles, synthetic strategies, and biological validation methods detailed herein are directly applicable and provide a robust framework for researchers exploring any pyrrolopyridine isomer, including the 1H-pyrrolo[2,3-c]pyridine system.

The 7-Azaindole Scaffold: A Privileged Hinge-Binder in Kinase Inhibition

Protein kinases, crucial regulators of cellular signaling, have become prime targets in oncology and inflammatory disease drug discovery.[10] The majority of kinase inhibitors are designed as ATP-competitive agents that occupy the adenosine triphosphate (ATP) binding site.[7][9] The efficacy of these inhibitors often hinges on their ability to form strong, specific interactions with the "hinge region," a flexible segment that connects the N- and C-lobes of the kinase domain.

The 7-azaindole scaffold is an exemplary hinge-binding motif.[5][7] Its defining feature is the strategic placement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom), which allows it to form a bidentate (two-point) hydrogen bond interaction with the backbone of the kinase hinge.[9] This dual interaction anchors the inhibitor firmly in the ATP pocket, providing a stable foundation for building out selectivity and potency through modifications at other positions of the ring.

Diagram: Kinase Hinge Interaction

The following diagram illustrates the critical bidentate hydrogen bonding between the 7-azaindole scaffold and the kinase hinge region, which is fundamental to its mechanism of action.

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Synthetic Strategies for 7-Azaindole Based Kinase Inhibitors

The versatility of the 7-azaindole core lies in its amenability to various chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[11][12] Key positions for substitution (e.g., C3, C4, C5) can be functionalized to target other regions of the ATP binding site, such as the DFG motif or the solvent-front, thereby enhancing potency and selectivity.[13]

A common and powerful synthetic approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy allows for the modular assembly of complex inhibitors from readily available building blocks.

Protocol: Synthesis of a Generic C3-Arylated 7-Azaindole Kinase Inhibitor

This protocol outlines a representative workflow for synthesizing a kinase inhibitor based on a 7-azaindole scaffold, exemplified by the synthesis of Decernotinib, a JAK inhibitor.[4]

Workflow Overview

Caption: General synthetic workflow for 7-azaindole inhibitor synthesis.

Step 1: Boronylation of the 7-Azaindole Core

  • Objective: To install a boronate ester at a key position (e.g., C3) of the 7-azaindole, preparing it for a subsequent Suzuki coupling.

  • Rationale: The boronate ester is a stable, easily handled intermediate that is highly reactive under specific palladium-catalyzed conditions, allowing for precise C-C bond formation.

  • Reactants:

    • 1-Tosyl-3-iodo-7-azaindole (1.0 eq)

    • Bis(pinacolato)diboron (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure: a. To a dry, nitrogen-purged reaction flask, add 1-tosyl-3-iodo-7-azaindole, bis(pinacolato)diboron, and potassium acetate. b. Add anhydrous 1,4-dioxane and degas the mixture with nitrogen for 15 minutes. c. Add Pd(dppf)Cl₂ and heat the reaction mixture to 80-90 °C. d. Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the reaction to room temperature. e. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield the 7-azaindole boronate ester.

Step 2: Suzuki Cross-Coupling

  • Objective: To couple the 7-azaindole boronate ester with an appropriate aryl or heteroaryl halide, forming the core structure of the inhibitor.

  • Rationale: The Suzuki coupling is a robust and versatile reaction that tolerates a wide range of functional groups, making it ideal for building molecular complexity in late-stage synthesis.

  • Reactants:

    • 7-Azaindole boronate ester from Step 1 (1.0 eq)

    • Chloropyrimidine derivative (or other aryl halide) (1.2 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: Dioxane/Water mixture (e.g., 4:1).

  • Procedure: a. In a reaction flask, combine the boronate ester, the chloropyrimidine derivative, and the base. b. Add the dioxane/water solvent mixture and degas with nitrogen for 15 minutes. c. Add the palladium catalyst and heat the mixture to 90-100 °C until the starting material is consumed (monitor by LC-MS). d. Cool the reaction, dilute with an organic solvent, and wash with aqueous solutions to remove inorganic salts. e. Dry, concentrate, and purify the product via chromatography.

Step 3: Final Elaboration (e.g., Amide Coupling)

  • Objective: To install the final side chains that often contribute to selectivity and improve physicochemical properties.

  • Rationale: Amide bond formation is a reliable and well-understood transformation. The nature of the amine used in this step can be varied to fine-tune the inhibitor's properties.

  • Reactants:

    • Ester or carboxylic acid intermediate from Step 2 (1.0 eq)

    • Desired amine (e.g., 2,2,2-trifluoroethanamine) (1.5 eq)

    • Coupling agent (e.g., HATU, T3P) (1.2 eq)

    • Organic base (e.g., DIPEA) (2.0-3.0 eq)

  • Solvent: Anhydrous DMF or CH₂Cl₂.

  • Procedure: a. If starting from an ester, first hydrolyze it to the corresponding carboxylic acid using a base like LiOH or NaOH. b. Dissolve the resulting carboxylic acid in the chosen solvent. c. Add the amine, coupling agent, and organic base. d. Stir the reaction at room temperature until completion. e. Perform an aqueous workup, followed by extraction, drying, and concentration. f. Purify the final compound by chromatography or recrystallization to yield the active kinase inhibitor.

Application Examples: 7-Azaindole in Approved and Investigational Drugs

The success of the 7-azaindole scaffold is not merely theoretical; it is a core component of several impactful kinase inhibitors.[14]

Inhibitor Name Primary Kinase Target(s) Therapeutic Area Key Structural Feature
Vemurafenib B-RAF (V600E mutant)Melanoma (Oncology)An FDA-approved drug, demonstrating the scaffold's clinical viability.[7][9]
Decernotinib JAK (Janus Kinase)Rheumatoid ArthritisA clinical trial candidate targeting inflammatory pathways.[4]
Various Series CDK, ALK, Aurora, Erk5, ROCKOncology, InflammationThe scaffold has been successfully adapted to inhibit a wide range of kinase families.[4][8][10][11][15]

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a powerful and validated tool in the arsenal of medicinal chemists targeting the kinome. Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge provides a reliable anchor point for inhibitor design. The synthetic tractability of the core, particularly through modern cross-coupling methodologies, allows for extensive and systematic optimization of potency, selectivity, and pharmacokinetic properties.

While the specific role of this compound in this field remains to be broadly documented, the foundational principles and synthetic logic derived from the extensive study of 7-azaindole provide a clear and authoritative roadmap for any researcher looking to develop novel kinase inhibitors based on the versatile pyrrolopyridine framework.

References

  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. (n.d.). BenchChem.
  • Barlaam, B., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 15137-15165.
  • Baud, M. G., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3151-3168.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • El-Damasy, D. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
  • SAR of 7‐azaindole derivatives as Src kinase inhibitor. (n.d.). ResearchGate.
  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-1904.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). MDPI.
  • Koller, M., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6125-6129.
  • This compound. (n.d.). PubChem.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed.

Sources

Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. This guide is designed to be a practical resource, offering not just a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole, a ubiquitous component of biologically active molecules, allows it to act as a bioisostere, potentially modulating pharmacological activity and improving physicochemical properties. The incorporation of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can lead to altered binding interactions with biological targets. Consequently, 6-azaindole derivatives have shown a wide range of biological activities, making them valuable building blocks in the design of novel therapeutics.

This application note focuses on the synthesis of a specific derivative, this compound. The carboxylate functionality at the 7-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Overview of Synthetic Strategies

Several synthetic routes to the pyrrolo[2,3-c]pyridine core have been reported, each with its own advantages and limitations. The primary approaches can be broadly categorized as:

  • Annulation of a pyrrole ring onto a pre-existing pyridine ring: This is a common and effective strategy. The Bartoli indole synthesis is a classic example, involving the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to construct the pyrrole ring.[1][2]

  • Annulation of a pyridine ring onto a pre-existing pyrrole ring: This approach is also utilized, though it can sometimes be more challenging.

  • Transition-metal catalyzed cross-coupling and C-H activation reactions: Modern synthetic methods, such as palladium- and rhodium-catalyzed reactions, offer efficient and modular routes to functionalized azaindoles.[3]

The protocol detailed in this guide employs a two-step sequence starting from a commercially available nitropyridine derivative, utilizing the Bartoli indole synthesis to construct the 6-azaindole core, followed by a palladium-catalyzed carbonylation to install the methyl carboxylate group at the 7-position.

Experimental Protocol

The synthesis is divided into two main stages:

  • Stage 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine via Bartoli Indole Synthesis.

  • Stage 2: Synthesis of this compound via Palladium-Catalyzed Carbonylation.

Stage 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine

This stage employs the Bartoli indole synthesis, a powerful method for the formation of indoles and their heteroaromatic analogs from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2] The steric hindrance of the ortho-substituent is crucial for the success of the key[4][4]-sigmatropic rearrangement in the reaction mechanism.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-3-nitropyridine≥98%Commercially available
Vinylmagnesium bromide1.0 M solution in THFCommercially available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially available
20% Aqueous Ammonium Chloride (NH₄Cl)ACS reagent gradeCommercially available
Ethyl Acetate (EtOAc)ACS reagent gradeCommercially available
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercially available
Silica Gel230-400 meshCommercially available

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add 2-chloro-3-nitropyridine (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq., 1.0 M in THF) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir at this temperature for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of heptane/ethyl acetate) to afford pure 7-chloro-1H-pyrrolo[2,3-c]pyridine.[4]

Expected Yield: 30-40%.

Stage 2: Synthesis of this compound

This stage involves a palladium-catalyzed carbonylation of the C-Cl bond of 7-chloro-1H-pyrrolo[2,3-c]pyridine. This reaction is a powerful tool for the introduction of carbonyl functionalities into aromatic systems.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-chloro-1H-pyrrolo[2,3-c]pyridineAs synthesized in Stage 1-
Methanol (MeOH)AnhydrousCommercially available
TolueneAnhydrousCommercially available
Triethylamine (TEA)≥99.5%Commercially available
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst gradeCommercially available
Carbon Monoxide (CO)High purityGas cylinder

Step-by-Step Protocol:

  • Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), triethylamine (4.0 eq.), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.05 eq.).

  • Solvent Addition: Add a mixture of anhydrous methanol and anhydrous toluene (e.g., 1:1 v/v).

  • Pressurization: Seal the reactor, purge with carbon monoxide gas several times, and then pressurize with carbon monoxide to 50 bar.

  • Heating and Stirring: Heat the reaction mixture to 110 °C and stir vigorously for 17 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of heptane/ethyl acetate) to yield this compound as an off-white solid.

Expected Yield: ~84%.

Visualization of the Synthetic Workflow

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow Start 2-chloro-3-nitropyridine Intermediate 7-chloro-1H-pyrrolo[2,3-c]pyridine Start->Intermediate Bartoli Indole Synthesis (Vinylmagnesium bromide, THF) FinalProduct This compound Intermediate->FinalProduct Palladium-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl₂, TEA)

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Bartoli Indole Synthesis

A brief overview of the mechanism of the Bartoli indole synthesis provides a deeper understanding of the reaction.

BartoliMechanism cluster_0 Key Steps of the Bartoli Indole Synthesis Nitroarene o-substituted Nitroarene Nitrosoarene Nitrosoarene intermediate Nitroarene->Nitrosoarene Addition & Elimination Grignard1 Vinyl Grignard (1st eq.) Grignard1->Nitroarene Adduct Adduct Nitrosoarene->Adduct Addition Grignard2 Vinyl Grignard (2nd eq.) Grignard2->Nitrosoarene Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Indole 7-substituted Indole Cyclization->Indole Grignard3 Vinyl Grignard (3rd eq.)

Caption: Simplified mechanism of the Bartoli indole synthesis.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
Mass Spectrometry (MS) (EI) m/z: 176.2 (M⁺).[4]
¹H NMR Consistent with the structure of the target compound.
¹³C NMR Consistent with the structure of the target compound.
Melting Point To be determined.
Purity (by HPLC or GC) ≥95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction; moisture contamination.Ensure anhydrous conditions; extend reaction time; check the quality of the Grignard reagent.
Low yield in Stage 2 Inactive catalyst; insufficient CO pressure; leak in the reactor.Use fresh catalyst; ensure the reactor is properly sealed and pressurized; check for leaks.
Formation of side products Impure starting materials; incorrect reaction temperature.Purify starting materials before use; carefully control the reaction temperature.

Safety Precautions

  • Grignard Reagents: Highly reactive and flammable. Handle under an inert atmosphere and away from moisture.

  • Carbon Monoxide: Highly toxic gas. Use in a well-ventilated fume hood with a CO detector.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: THF, toluene, and methanol are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described two-step approach, commencing with the Bartoli indole synthesis and culminating in a palladium-catalyzed carbonylation, offers an efficient route to this valuable building block. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Bartoli indole synthesis - Wikipedia. (URL: [Link])
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz

Sources

A Robust, Validated Reverse-Phase HPLC Method for the Quantitative Analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry and drug discovery, often serving as an intermediate in the synthesis of pharmacologically active molecules, including potential kinase inhibitors.[1][2] The method described herein utilizes reverse-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is designed to be self-validating, incorporating system suitability checks and a comprehensive validation workflow compliant with International Council for Harmonisation (ICH) guidelines.[3][4][5] This guide is intended for researchers in pharmaceutical development, quality control, and synthetic chemistry requiring a reliable method to assess the purity and concentration of this critical intermediate.

Principle of Separation: The Rationale Behind the Method

The selection of a chromatographic method is fundamentally dictated by the physicochemical properties of the analyte. This compound (MW: 176.17 g/mol ) is a moderately hydrophobic molecule, a characteristic derived from its fused aromatic pyrrolopyridine core.[6] This property makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most widely used separation technique in the pharmaceutical industry.[7]

Our method employs a C18 stationary phase, which consists of silica particles chemically bonded with octadecyl hydrocarbon chains. This creates a non-polar surface that retains the analyte through hydrophobic interactions.[7][8] The mobile phase is a polar mixture of an aqueous buffer and an organic modifier (acetonitrile). By gradually increasing the concentration of acetonitrile (gradient elution), we decrease the polarity of the mobile phase, causing the analyte to lose its affinity for the stationary phase and elute from the column. The fused aromatic ring system of the analyte also allows for potential π-π interactions with certain stationary phases, enhancing retention and selectivity.[7]

The pyrrolopyridine core contains nitrogen atoms that can be protonated depending on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peak shapes, a phosphate buffer at a slightly acidic pH (e.g., 4.0) is incorporated into the mobile phase. This controls the ionization state of the molecule, preventing peak tailing that can occur with basic compounds on silica-based columns.[9][10] Detection is achieved using a UV detector, as the conjugated aromatic system of the analyte provides strong chromophoric activity, typically with significant absorbance around 254-272 nm.[9][10]

Materials and Methods

Equipment
  • HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Standards
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Methanol (HPLC grade or higher).

  • Water (HPLC grade, Type I).

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Purospher® STAR, Waters SunFire®, Phenomenex Luna®)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 20% B; 1-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 15 minutes

Detailed Experimental Protocol

Mobile Phase and Solution Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 4.0): Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water. Adjust the pH to 4.0 ± 0.05 with 85% phosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio. This is used for dissolving the standard and samples to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from preparation to final report generation.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous Buffer & ACN) D Equilibrate HPLC System with Initial Conditions A->D B Prepare Diluent (50:50 A:B) C Prepare Standard & Sample Solutions B->C F Inject Blank, Standards, and Samples C->F E Perform System Suitability Test (SST) Injections D->E E->F If SST Passes G Integrate Chromatograms F->G H Generate Calibration Curve G->H I Calculate Sample Concentration / Purity H->I J Generate Final Report I->J

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified.

  • Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

The system is deemed ready for analysis only if all SST criteria are met.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[5] The following protocols outline the validation experiments.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution containing potential impurities or degradation products.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be free from co-elution, which can be confirmed using DAD peak purity analysis.[11]

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range from 1 µg/mL (LOQ) to 100 µg/mL. Inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Accuracy reflects the closeness of the test results to the true value.

  • Protocol: Perform a spike-recovery study. Spike a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[11]

Precision
  • Protocol (Repeatability): Analyze six individual preparations of the standard solution at 100% of the target concentration (50 µg/mL) on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should not exceed 2.0%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the calculated concentration, which should yield a response with acceptable accuracy and precision.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Method Validation Parameter Relationships

G cluster_quant Quantitative Power cluster_qual Qualitative Power cluster_reliability Reliability center Validated Method Accuracy Accuracy (Closeness to True Value) Accuracy->center Precision Precision (Reproducibility) Precision->center Linearity Linearity (Proportional Response) Linearity->center Range Range Linearity->Range Specificity Specificity (No Interference) Specificity->center LOD LOD (Can it be detected?) LOD->center LOQ LOQ (Can it be quantified?) LOQ->center Robustness Robustness (Resists Small Changes) Robustness->center SST System Suitability (Daily Check) SST->center

Caption: Interrelationship of ICH validation parameters for a robust method.

Typical Results and Troubleshooting

The described method should yield a sharp, symmetrical peak for this compound at a retention time of approximately 6-8 minutes. A summary of typical validation results is presented below.

Validation ParameterTypical Result / Acceptance Criterion
Specificity No interference observed at analyte RT.
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOQ ~1 µg/mL
Robustness Passed

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with column silanols; column degradation.Ensure mobile phase pH is correctly set to 4.0. Replace column if performance degrades.
Retention Time Drift Inconsistent mobile phase composition; temperature fluctuation; column equilibration.Ensure mobile phase is well-mixed and degassed. Allow adequate equilibration time. Check column oven temperature.
Poor Peak Area Precision Air bubbles in pump; injector issue; sample evaporation.Degas mobile phase. Check pump seals and purge the system. Use vial caps with septa.
Extraneous Peaks Contaminated mobile phase or diluent; sample degradation.Use fresh, filtered solvents. Prepare samples fresh daily.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. National Center for Biotechnology Information.
  • Gherman, C. et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Bianchi, F. et al. (2007). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Piras, M. et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases.
  • Szepesy, L. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Tzankova, D. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Zejc, A. et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Tzankova, D. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate.
  • Yotova, G. et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO-B activity in cellular cultures. Pharmacia.
  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Medicinal Chemistry.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Kumar, G. et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • Staszewska-Krajewska, O. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

Sources

Application Note: The 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Scaffold as a Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azaindole Scaffolds

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount strategic importance. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework, have emerged as "privileged structures" due to their remarkable versatility and biological relevance.[1][2] These scaffolds are bioisosteres of the endogenous indole nucleus, capable of engaging in critical hydrogen bonding interactions with protein targets through the pyrrole N-H and the pyridine nitrogen.[3] This unique electronic feature has positioned azaindole derivatives at the forefront of numerous therapeutic areas, most notably in the development of kinase inhibitors for oncology.[2][4] Approved drugs such as Vemurafenib (BRAF inhibitor) underscore the clinical success of this scaffold.[2]

This application note focuses specifically on Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate , a key chemical intermediate that serves as an ideal starting point for library synthesis and lead optimization. The methyl ester at the 7-position provides a versatile chemical handle for diversification, allowing medicinal chemists to systematically probe the binding pockets of various biological targets. We will explore its application in the context of kinase inhibitor development, providing detailed protocols for its derivatization and subsequent biological evaluation.

The 1H-pyrrolo[2,3-c]pyridine Core: A Hub for Therapeutic Innovation

The 1H-pyrrolo[2,3-c]pyridine core is not limited to a single target class. Its ability to present diverse pharmacophores in precise three-dimensional space has led to its successful application in developing potent and selective modulators for multiple protein families.

Table 1: Biological Activities of 1H-pyrrolo[2,3-c]pyridine and Related Isomers

Target ClassSpecific Target(s)Reported ActivityRepresentative ScaffoldReference
KinasesFGFR, PI3K, ABL/SRC, FMSPotent inhibition in nM range7-Azaindole, Pyrrolo[3,2-c]pyridine[3][4][5][6]
Epigenetic TargetsLSD1Reversible inhibition (IC₅₀ in nM range)1H-pyrrolo[2,3-c]pyridine[7][8]
GPCRsmGluR5Allosteric antagonism1H-pyrrolo[2,3-c]pyridine-7-carboxamide[9]
Ion PumpsH+/K+-ATPasePotassium-competitive acid blockade1H-pyrrolo[2,3-c]pyridine-7-amine[10]

The data clearly indicates that while kinase inhibition is a major application, the scaffold is a launchpad for discovering inhibitors of epigenetic enzymes, G-protein coupled receptors (GPCRs), and ion channels, demonstrating its broad therapeutic potential.

From Intermediate to Inhibitor: A Drug Discovery Workflow

The journey from the starting material, this compound, to a potential drug candidate follows a structured, multi-step process. This workflow integrates chemical synthesis with biological screening to establish a robust structure-activity relationship (SAR).

G cluster_0 Chemical Synthesis & Diversification cluster_1 Biological Evaluation & Screening cluster_2 Lead Optimization A Methyl 1H-pyrrolo[2,3-c] pyridine-7-carboxylate B Saponification (LiOH/NaOH) or Aminolysis A->B C 1H-pyrrolo[2,3-c]pyridine -7-carboxylic acid / -7-carboxamide B->C D Amide Coupling (HATU/EDC) with Amine Library (R-NH2) C->D E Diverse Amide Library D->E F Primary Biochemical Assay (e.g., KinaseGlo®) E->F Screening G Hit Identification (Potency - IC50) F->G H Secondary Cellular Assay (e.g., Anti-proliferation) G->H I Lead Compound Identification H->I J Analyze SAR Data I->J K In Vivo PK/PD Studies I->K J->D Iterative Design L Candidate Nomination K->L

Figure 1: A representative workflow for drug discovery starting from the title compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of a focused library of inhibitors.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides

Rationale: The conversion of the methyl ester to an amide is a cornerstone of medicinal chemistry. Amides are generally more stable to hydrolysis than esters and the N-H and C=O groups provide additional hydrogen bond donor and acceptor capabilities, respectively. This protocol utilizes a standard amide coupling reagent, HATU, to efficiently form the amide bond between the corresponding carboxylic acid (generated in situ or separately) and a diverse set of primary or secondary amines.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A diverse library of primary/secondary amines (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Saponification (Ester to Carboxylic Acid): a. Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1). b. Add LiOH (1.5 eq) and stir the reaction at room temperature. c. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Once complete, carefully acidify the mixture to pH ~4-5 with 1N HCl. e. Extract the aqueous layer with EtOAc (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This intermediate can be used directly or after purification.

  • Amide Coupling: a. To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq). b. Add DIPEA (3.0 eq) to the mixture, followed by HATU (1.2 eq). c. Stir the reaction at room temperature for 4-12 hours. d. Self-Validation: Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. g. Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 1H-pyrrolo[2,3-c]pyridine-7-carboxamide. h. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biochemical Kinase Inhibition Assay (Generic)

Rationale: To assess the biological activity of the newly synthesized compounds, a robust and high-throughput biochemical assay is required. This protocol describes a generic luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and potent inhibitors will prevent this consumption, resulting in a high luminescence signal.

Materials:

  • Synthesized 1H-pyrrolo[2,3-c]pyridine-7-carboxamide library

  • Recombinant Kinase of interest (e.g., FGFR, SRC)

  • Kinase-specific substrate peptide

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at Km concentration for the specific kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling robot

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Preparation: a. Prepare stock solutions of test compounds in 100% DMSO (e.g., 10 mM). b. Perform a serial dilution of the compounds in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. b. Add 10 µL of a 2X enzyme/substrate solution (pre-mixed in assay buffer). c. Pre-incubate the plate at room temperature for 15 minutes to allow compound binding. d. Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final reaction volume is 25 µL. e. Incubate the reaction at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: a. Stop the reaction and detect remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well. b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Self-Validation: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The power of the this compound scaffold lies in the ability to rapidly generate SAR data. By systematically varying the 'R' groups on the amide nitrogen, chemists can probe different regions of the target's binding pocket.

SAR cluster_Core Core Scaffold cluster_Vectors Diversification Vectors Core R_group R-Group (Amine Library) Core->R_group Amide Coupling (Primary Focus) N1_pos N1 Position (Alkylation/ Arylation) Core->N1_pos Pyrrole_pos Pyrrole C-H (Functionalization) Core->Pyrrole_pos

Figure 2: Key diversification points on the 1H-pyrrolo[2,3-c]pyridine scaffold.

Initial screening of the amide library will identify "hit" compounds. The subsequent optimization phase will involve:

  • Exploring Lipophilic Pockets: Introducing aliphatic or aromatic groups to interact with hydrophobic residues.

  • Targeting Polar Interactions: Incorporating groups capable of forming hydrogen bonds (e.g., alcohols, amines).

  • Modulating Physicochemical Properties: Fine-tuning properties like solubility and cell permeability by modifying the 'R' group.[9]

  • Exploring Other Positions: Modifying the N1 position of the pyrrole ring or other C-H positions on the scaffold to further optimize potency and selectivity.[10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic entry point into vast and biologically relevant chemical space. Its proven track record across multiple target classes, combined with its synthetic tractability, makes it an invaluable tool for academic researchers, biotech startups, and large pharmaceutical companies alike. The protocols and workflows outlined in this document provide a robust framework for leveraging this scaffold to discover and develop the next generation of targeted therapeutics.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Azaindole Therapeutic Agents. PMC.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxyl
  • Discovery of 7H-pyrrolo[2,3-d]pyridine deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Informa Connect.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed.
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC.

Sources

Application Notes and Protocols for the Functionalization of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole, is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to indole, a ubiquitous motif in biologically active compounds, allows it to serve as a bioisostere, offering modulated physicochemical properties such as solubility, pKa, and lipophilicity. This can lead to improved pharmacokinetic profiles and enhanced target engagement. The presence of the pyridine nitrogen introduces a hydrogen bond acceptor, which can be pivotal for molecular recognition at the target protein. Consequently, the 6-azaindole core is a constituent of numerous compounds with a wide array of therapeutic applications, including as kinase inhibitors and central nervous system agents.

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a particularly valuable starting material for the synthesis of diverse compound libraries. The ester functionality at the C7 position not only serves as a handle for further chemical transformations but also influences the reactivity of the bicyclic system. This guide provides a detailed overview of the key functionalization methods for this versatile scaffold, offering insights into the underlying chemical principles and providing robust protocols for laboratory application.

Strategic Functionalization Map

The functionalization of this compound can be strategically approached at three primary sites: the pyrrole nitrogen (N-1), the electron-rich pyrrole ring (C2 and C3), and the pyridine ring (C4, C5). The presence of the electron-withdrawing methyl carboxylate group at C7 can influence the regioselectivity of these transformations.

Caption: Key functionalization sites on the this compound scaffold.

Part 1: N-1 Functionalization - Alkylation and Arylation

The pyrrole nitrogen (N-1) of the 6-azaindole core is a readily accessible site for functionalization. N-alkylation or N-arylation can significantly impact the molecule's conformation, solubility, and interactions with biological targets. These modifications are typically achieved under basic conditions to deprotonate the N-H group, followed by reaction with an appropriate electrophile.

Causality Behind Experimental Choices:

The choice of base is critical and depends on the reactivity of the alkylating or arylating agent and the presence of other sensitive functional groups. Strong bases like sodium hydride (NaH) ensure complete deprotonation and are suitable for less reactive alkyl halides. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred when dealing with more sensitive substrates to minimize side reactions. The solvent should be aprotic to avoid quenching the generated anion; dimethylformamide (DMF) and acetonitrile (ACN) are common choices due to their ability to dissolve the reactants and facilitate the reaction.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 equivalents) or Potassium Carbonate (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base (NaH or K₂CO₃) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes (for NaH) or at room temperature for 15 minutes (for K₂CO₃).

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Part 2: C3-Position Functionalization - Halogenation and Cross-Coupling Reactions

The C3 position of the pyrrole ring in the 6-azaindole scaffold is electron-rich and susceptible to electrophilic substitution, making it a prime site for functionalization. Halogenation at this position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.

Protocol 2: C3-Halogenation

Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the regioselective halogenation of indoles and azaindoles at the C3 position. The reaction proceeds readily under mild conditions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equivalents)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ACN or DCM in a round-bottom flask.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add NBS or NIS (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted halogenating agent.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the C3-halogenated product.

Cross-Coupling Reactions at the C3-Position

The C3-halo-6-azaindole derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The success of these cross-coupling reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed.

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often required for coupling with challenging substrates.

  • Base: An appropriate base is necessary to facilitate the transmetalation step in Suzuki and Sonogashira couplings, and the deprotonation of the amine in Buchwald-Hartwig reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and often water is used to ensure the solubility of both the organic and inorganic reactants.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start C3-Halo-6-azaindole-7-carboxylate Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalyst, Base Start->Sonogashira_Reagents Buchwald_Reagents Amine Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Suzuki_Product C3-Aryl Product Suzuki_Reagents->Suzuki_Product Sonogashira_Product C3-Alkynyl Product Sonogashira_Reagents->Sonogashira_Product Buchwald_Product C3-Amino Product Buchwald_Reagents->Buchwald_Product

Caption: Workflow for C3-functionalization via cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a C3-halo-6-azaindole-7-carboxylate with an arylboronic acid.

Materials:

  • Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the C3-bromo starting material, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the C3-aryl derivative.

Protocol 4: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a C3-halo-6-azaindole-7-carboxylate with a terminal alkyne.

Materials:

  • Methyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as both base and solvent, or as a co-solvent with THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the C3-iodo starting material, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF/TEA mixture).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C3-alkynyl product.

Part 3: Direct C-H Functionalization of the Pyridine Ring

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization steps (e.g., halogenation) and is therefore more atom-economical. For the 6-azaindole scaffold, direct C-H arylation of the pyridine ring has been reported, often requiring a directing group or specific catalytic systems to control regioselectivity. The electron-withdrawing nature of the C7-ester may influence the reactivity of the C-H bonds on the pyridine ring.

Causality and Mechanistic Insights:

Direct C-H functionalization reactions are typically catalyzed by transition metals like palladium or rhodium. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the regioselectivity is governed by the electronic and steric properties of the substrate and the catalyst system. For azaindoles, the pyridine nitrogen can coordinate to the metal center, influencing the site of C-H activation.

Representative Conditions for Direct C-H Arylation:
PositionCatalyst SystemCoupling PartnerBaseSolventTemperature (°C)
C2 Pd(OAc)₂ / PPh₃Arylboronic acidNa₂S₂O₈Acetic AcidRoom Temp
C4 Pd(OAc)₂ / GlycineAryl iodideAgTFAAcOH/HFIP/H₂O110
C6 Pd(OAc)₂ / DavePhosAryl bromideCs₂CO₃Toluene110

Note: The C2-arylation is on the pyrrole ring, while C4 and C6 are on the pyridine ring. These conditions may require significant optimization for the target substrate.

Conclusion and Future Perspectives

This compound is a versatile building block for the synthesis of novel and diverse chemical entities for drug discovery and development. The functionalization strategies outlined in this guide, including N-alkylation/arylation, C3-halogenation followed by cross-coupling reactions, and emerging direct C-H functionalization methods, provide a robust toolkit for chemists. The provided protocols are intended as a starting point, and optimization of reaction conditions for specific substrates is encouraged to achieve optimal results. The continued development of novel catalytic systems will undoubtedly expand the possibilities for the selective and efficient functionalization of this important heterocyclic scaffold.

References

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines). Current Organic Chemistry, 5(5), 471-506. [Link]
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Kannaboina, P., AnilKumar, K., Aravinda, S., & Das, P. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic letters, 15(22), 5718–5721. [Link]
  • El-Faham, A., & Funasaka, S. (2013). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 18(9), 10793-10841. [Link]
  • PubChem. (n.d.). This compound.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate in Modern Drug Discovery

The 7-azaindole scaffold, the core of this compound, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. This has led to the successful development of several blockbuster drugs incorporating this moiety. This compound, in particular, serves as a crucial building block for the synthesis of a diverse range of pharmacologically active compounds, including kinase inhibitors for oncology and antivirals.

The growing demand for novel therapeutics based on the 7-azaindole framework necessitates robust and scalable synthetic routes to key intermediates like this compound. This guide provides a comprehensive overview of the large-scale synthesis of this valuable compound, with a focus on a practical and scalable four-step process. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical process parameters for successful scale-up.

Synthetic Strategies for the 7-Azaindole Core: A Comparative Overview

The construction of the 7-azaindole ring system can be approached through several synthetic strategies, each with its own merits and challenges. The choice of a particular route for large-scale production often depends on factors such as the availability and cost of starting materials, overall yield, and process safety.

  • The Fischer Indole Synthesis: A classic method for indole synthesis, the Fischer reaction can be adapted for azaindoles. However, the electron-deficient nature of the pyridine ring can sometimes lead to lower yields compared to the synthesis of carbocyclic indoles.[1][2][3]

  • The Bartoli Indole Synthesis: This method offers a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4][5][6] It is particularly useful for accessing sterically hindered 7-substituted indoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Sonogashira coupling, provide a versatile and efficient means to construct the 7-azaindole skeleton from readily available pyridine precursors.[7][8][9][10][11]

While these methods are valuable, for the specific large-scale synthesis of this compound, a more linear and potentially more cost-effective approach starting from a pre-functionalized 7-azaindole is often preferred.

Recommended Large-Scale Synthetic Protocol

The following four-step protocol is based on a process designed for the mass production of this compound, ensuring a high purity of over 98%.[12] The synthesis commences with the readily available 6-cyano-7-azaindole.


Start [label="6-Cyano-7-azaindole", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Nitrile Hydrolysis"]; Intermediate1 [label="1H-Pyrrolo[2,3-c]pyridine-6-carboxylic acid", shape=ellipse, fillcolor="#FBBC05"]; Step2 [label="Step 2: Esterification"]; Intermediate2 [label="Methyl 1H-pyrrolo[2,3-c]pyridine-6-carboxylate", shape=ellipse, fillcolor="#FBBC05"]; Step3 [label="Step 3: Bromination"]; Intermediate3 [label="Methyl 3,3-dibromo-2-oxo-1H-pyrrolo[2,3-c]pyridine-6-carboxylate", shape=ellipse, fillcolor="#FBBC05"]; Step4 [label="Step 4: Reductive Debromination"]; End [label="this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }

Overall synthetic workflow.

PART 1: Step-by-Step Experimental Protocols

Step 1: Nitrile Hydrolysis to 1H-Pyrrolo[2,3-c]pyridine-6-carboxylic acid

  • Principle: The cyano group of 6-cyano-7-azaindole is hydrolyzed under strong basic conditions to the corresponding carboxylic acid. The use of a high-boiling point alcoholic solvent facilitates the reaction at elevated temperatures.

  • Protocol:

    • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 6-cyano-7-azaindole (1.0 eq).

    • Add a suitable alcoholic solvent, such as ethylene glycol (5-10 volumes).

    • Slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 eq), while monitoring the temperature.

    • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-8 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

    • Cool the reaction mixture to room temperature and dilute with water (10-20 volumes).

    • Acidify the mixture to a pH of 3-4 with a concentrated mineral acid, such as hydrochloric acid.

    • The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford 1H-pyrrolo[2,3-c]pyridine-6-carboxylic acid.

Step 2: Esterification to Methyl 1H-pyrrolo[2,3-c]pyridine-6-carboxylate

  • Principle: The carboxylic acid is converted to its methyl ester via a Fischer esterification reaction, using methanol as both the reagent and solvent, and a strong mineral acid as a catalyst.

  • Protocol:

    • To a reaction vessel, add 1H-pyrrolo[2,3-c]pyridine-6-carboxylic acid (1.0 eq) and methanol (10-20 volumes).

    • Cool the suspension in an ice bath and slowly add a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (0.1-0.2 eq).

    • Heat the reaction mixture to reflux (typically 60-70 °C) and maintain for 3-6 hours, or until reaction completion is confirmed.

    • Cool the reaction mixture and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

    • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 1H-pyrrolo[2,3-c]pyridine-6-carboxylate.

Step 3: Bromination to Methyl 3,3-dibromo-2-oxo-1H-pyrrolo[2,3-c]pyridine-6-carboxylate

  • Principle: This step involves the oxidative bromination of the pyrrole ring at the C3 position to introduce two bromine atoms and an oxo group. Pyridinium bromide perbromide is used as the brominating agent.

  • Protocol:

    • Dissolve Methyl 1H-pyrrolo[2,3-c]pyridine-6-carboxylate (1.0 eq) in a suitable alcoholic solvent (e.g., methanol) in a reaction vessel.

    • Cool the solution to 0-5 °C.

    • Slowly add pyridinium bromide perbromide (2.0-2.2 eq) portion-wise, maintaining the temperature between 3-7 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • The reaction is quenched by the addition of a suitable reagent to consume excess bromine, such as a solution of sodium thiosulfate.

    • The product is isolated by filtration, washed with cold methanol, and recrystallized from a methanol/water mixture to give Methyl 3,3-dibromo-2-oxo-1H-pyrrolo[2,3-c]pyridine-6-carboxylate.

Step 4: Reductive Debromination to this compound

  • Principle: The final step involves the removal of the two bromine atoms and the oxo group to regenerate the aromatic pyrrole ring. This is achieved through a reduction reaction.

  • Protocol:

    • To a reaction vessel, add Methyl 3,3-dibromo-2-oxo-1H-pyrrolo[2,3-c]pyridine-6-carboxylate (1.0 eq) and a suitable solvent, such as acetic acid.

    • Add a reducing agent, such as zinc dust (4-6 eq), portion-wise, while monitoring the temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete.

    • The reaction mixture is filtered to remove the excess zinc, and the filtrate is concentrated under reduced pressure.

    • The residue is taken up in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

    • The organic layer is dried and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography to afford the final product, this compound.

PART 2: Process Optimization and Scale-Up Considerations
ParameterRecommendationRationale
Solvent Selection Choose high-boiling point, water-miscible solvents for the hydrolysis step to ensure efficient reaction and easy work-up. For other steps, select solvents that provide good solubility for the reactants and are easy to remove.Optimizes reaction kinetics and simplifies product isolation.
Temperature Control Precise temperature control is crucial, especially during the bromination step, to minimize the formation of by-products.Ensures reaction selectivity and safety.
Reagent Addition Slow, controlled addition of reagents, particularly the strong base in the hydrolysis step and the brominating agent, is recommended to manage exotherms.Prevents runaway reactions and improves process safety.
Work-up and Purification For large-scale production, crystallization is the preferred method of purification as it is more cost-effective and scalable than chromatography.Optimizes process economics and throughput.
Analytical Monitoring In-process monitoring by HPLC or other suitable techniques is essential to track reaction progress and ensure the quality of intermediates and the final product.Enables process control and ensures final product meets specifications.
PART 3: Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be conducted in a well-ventilated fume hood by trained personnel.

  • 7-Azaindole and its derivatives: These compounds may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and can cause severe burns. Handle with extreme care and use appropriate PPE.

  • Brominating Agents: Pyridinium bromide perbromide is a source of bromine and should be handled with caution. Avoid inhalation of dust and contact with skin.

  • Reducing Agents: Zinc dust is flammable and can react with water to produce flammable hydrogen gas.

Always consult the Safety Data Sheets (SDS) for all reagents before use and follow established laboratory safety procedures.

Conclusion

The four-step synthesis of this compound from 6-cyano-7-azaindole presented here offers a practical and scalable route to this important building block. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers and process chemists can efficiently produce this valuable compound on a large scale to support the development of next-generation pharmaceuticals.

References

  • Bartoli G, et al. The Bartoli Indole Synthesis. OrgoSolver.
  • Grokipedia. Bartoli indole synthesis. Grokipedia.
  • Wikipedia. Bartoli indole synthesis. Wikipedia.
  • Naik, P. N., & Kumar, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 293-315.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate.
  • ACS Publications. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5236-5239.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • ResearchGate. (2025). Bartoli Indole Synthesis. ResearchGate.
  • PubMed. (2014). Applications of Bartoli indole synthesis. PubMed.
  • ResearchGate. (2025). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
  • ResearchGate. (2025). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate.
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • RosDok. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Google Patents. (2016). CN105777748A - 7-azaindole and preparation method thereof. Google Patents.
  • ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(12), 3465-3483.
  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal.
  • ResearchGate. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
  • Google Patents. (2017). CN104387385B - 6-carboxylate methyl ester-2-oxygen-7-azaindole and preparation method thereof and application. Google Patents.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • PubChem. This compound. PubChem.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4987.
  • Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(6), 1641-1646.
  • ResearchGate. (2013). Which conditions are required to synthesis 7-aza indole 3-boranate ester from 3-iodo or bromo 7-azaindole?. ResearchGate.
  • ResearchGate. (2019). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate.
  • Google Patents. (2012). CN102827162A - Preparation method of 2-methyl-7-azaindole. Google Patents.
  • Google Patents. (2016). CN105646489A - 7-azaindole and preparation method thereof. Google Patents.

Sources

Application Notes and Protocols: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold in Advanced Materials

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a derivative of 6-azaindole, represents a class of heterocyclic compounds with significant potential in materials science. The core structure, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts unique photophysical and electronic properties. This inherent bipolar nature makes it a compelling building block for organic semiconductors, with prospective applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells.[1][2][3] The presence of the pyridine nitrogen atom allows for fine-tuning of energy levels (HOMO/LUMO) and facilitates electron transport, while the pyrrole moiety contributes to hole transport capabilities. The carboxylate group at the 7-position offers a versatile handle for further chemical modification, enabling the synthesis of a diverse library of materials with tailored properties.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound and its derivatives in materials science. The protocols described herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for researchers.

PART 1: Synthesis of the 6-Azaindole Core

The synthesis of the pyrrolo[2,3-c]pyridine scaffold is a critical first step. While numerous methods exist for constructing azaindole cores, a common and effective strategy involves the manipulation of substituted pyridines.[4] Below is a representative protocol adapted from established procedures for the synthesis of methyl esters of azaindole carboxylic acids.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical adaptation for the target molecule, based on established transesterification reactions of related azaindole esters.[5]

Principle: This protocol outlines a potential final step in a multi-step synthesis, focusing on the formation of the methyl ester from a precursor such as an ethyl ester. Transesterification is a reliable method for this conversion. The overall synthesis would likely begin from a suitable pyridine precursor, followed by cyclization to form the pyrrolo[2,3-c]pyridine ring system.

Materials:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (or other ester precursor)

  • Methanol (MeOH), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution.

  • Reaction: Heat the suspension to reflux (approximately 65 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • To the resulting residue, add deionized water and stir for 15 minutes to dissolve the inorganic salts.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will need to be determined by TLC analysis, but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and potassium carbonate is important to prevent hydrolysis of the ester product.

  • Potassium Carbonate: A mild base like K₂CO₃ is sufficient to catalyze the transesterification without promoting significant side reactions.

  • Reflux: Heating the reaction to reflux increases the reaction rate.

  • Aqueous Workup: The water wash is essential to remove the potassium carbonate and any other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

  • Chromatography: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

PART 2: Physicochemical and Photophysical Properties

The utility of this compound in materials science is dictated by its fundamental properties.

Calculated Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[6]
Molecular Weight176.17 g/mol [6]
XLogP31.2[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count1[6]
Photophysical Properties: A Gateway to Optoelectronic Applications

The photophysical properties of the 7-azaindole core are of particular interest. These molecules often exhibit strong fluorescence, with emission wavelengths that can be tuned by chemical modification.[1]

Key Concepts:

  • Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the pyrrolopyridine scaffold can lead to ICT upon photoexcitation. This is often characterized by a large Stokes shift and solvatochromism, where the emission wavelength changes with solvent polarity.[1]

  • Aggregation-Induced Emission (AIE): Some derivatives of azaindole have been shown to exhibit AIE, a phenomenon where the molecule is non-emissive in solution but becomes highly emissive in the aggregated or solid state. This is a highly desirable property for OLEDs, as it mitigates aggregation-caused quenching in thin films.[1]

Protocol 2: Photophysical Characterization

Objective: To determine the absorption and emission properties of this compound in solution and in the solid state.

Materials:

  • This compound

  • Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilute solutions (e.g., 1-10 µM) in the different spectroscopic grade solvents.

  • UV-Vis Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of each solution from approximately 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite each solution at its λ_abs.

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift (λ_em - λ_abs).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Solid-State Emission:

    • Deposit a thin film of the compound on a quartz slide by drop-casting from a concentrated solution or by vacuum deposition.

    • Measure the fluorescence emission spectrum of the thin film.

    • Compare the solid-state emission to the solution-state emission to assess for AIE or aggregation-caused quenching.

PART 3: Applications in Organic Electronics

The promising electronic and photophysical properties of the 6-azaindole scaffold make it a strong candidate for use in organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of azaindole have been successfully employed as emissive materials in OLEDs.[1] The bipolar nature of the molecule can facilitate balanced charge injection and transport, leading to efficient recombination and light emission.

Protocol 3: Fabrication and Characterization of a Non-Doped OLED

This protocol provides a general workflow for the fabrication of a simple, non-doped OLED using a 6-azaindole derivative as the emissive layer.

Principle: A multi-layer stack of organic and inorganic materials is deposited onto a transparent conducting oxide (TCO) coated substrate. When a voltage is applied, holes are injected from the anode and electrons from the cathode. These charges travel through the respective transport layers and recombine in the emissive layer, generating light.

Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • HIL material (e.g., PEDOT:PSS)

  • HTL material (e.g., TPD or NPB)

  • Emissive Layer: this compound derivative

  • ETL material (e.g., TPBi or Alq₃)

  • EIL material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Spin coater

  • Source measure unit

  • Spectrometer/Photodetector for electroluminescence characterization

Workflow Diagram:

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Device Characterization p1 ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) p2 UV-Ozone Treatment p1->p2 d1 Spin-coat HIL (PEDOT:PSS) p2->d1 d2 Anneal HIL d1->d2 d3 Thermal Evaporation: HTL -> EML -> ETL -> EIL -> Cathode d2->d3 c1 Encapsulation d3->c1 c2 Electrical Testing (I-V-L Characteristics) c1->c2 c3 Optical Testing (EL Spectrum, EQE) c1->c3

Caption: Workflow for OLED fabrication and characterization.

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface.

    • Anneal the substrate on a hotplate at ~120 °C for 15 minutes to remove residual water.

  • Organic and Cathode Layer Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the HTL, the this compound derivative (EML), the ETL, the EIL (e.g., LiF), and the metal cathode (e.g., Al) at controlled deposition rates. The thickness of each layer is crucial and should be optimized (typical thicknesses: HTL ~40 nm, EML ~20 nm, ETL ~30 nm, LiF ~1 nm, Al ~100 nm).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodetector.

    • Record the electroluminescence (EL) spectrum at different driving voltages.

    • Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficacy.

Application in Organic Field-Effect Transistors (OFETs)

The pyrrolo[2,3-b]pyridine core has been utilized as a donor moiety in donor-acceptor-donor type small molecules for OFETs, demonstrating moderate hole-transporting properties.[2] The ability to engineer the molecular structure offers a pathway to enhance charge carrier mobility.

Logical Framework for OFET Application:

OFET_Logic Core Pyrrolo[2,3-c]pyridine Core Properties Inherent Bipolar Nature (Pyrrole - hole transport Pyridine - electron transport) Core->Properties Modification Chemical Modification (e.g., at carboxylate position) Core->Modification OFET Organic Field-Effect Transistor (OFET) Properties->OFET suitable for semiconductor channel Mobility Charge Carrier Mobility (µ) Modification->Mobility tune energy levels & packing OFET->Mobility Performance Device Performance Mobility->Performance

Caption: Rationale for using pyrrolopyridines in OFETs.

PART 4: Computational Modeling in Materials Design

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the properties of new materials before their synthesis.[7][8] This allows for a more targeted and efficient approach to materials discovery.

Protocol 4: DFT Calculations for Electronic Properties

Objective: To calculate the frontier molecular orbital (FMO) energies (HOMO and LUMO), the energy gap, and the theoretical absorption spectrum of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Geometry Optimization:

    • Build the initial structure of the molecule.

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

  • FMO Calculation: From the output of the optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO gap.

  • Excited State Calculation (TD-DFT):

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to simulate the electronic absorption spectrum.

    • This will provide the excitation energies and oscillator strengths for the lowest energy electronic transitions.

    • The simulated spectrum can be compared to the experimental UV-Vis spectrum.

Significance of Calculated Parameters:

  • HOMO Level: Relates to the ionization potential and the ability of the material to donate an electron (hole transport).

  • LUMO Level: Relates to the electron affinity and the ability of the material to accept an electron (electron transport).

  • HOMO-LUMO Gap: Correlates with the color and the energy of the first electronic transition. A smaller gap generally leads to absorption at longer wavelengths.

Conclusion and Future Outlook

This compound and its derivatives are a promising class of materials for applications in organic electronics. Their inherent bipolar nature, coupled with the tunability of their properties through chemical synthesis, makes them attractive targets for further research. The protocols and data presented in this guide provide a foundation for the exploration of these materials in OLEDs, OFETs, and other advanced applications. Future work should focus on the synthesis of novel derivatives with enhanced charge transport properties and optimized photophysical characteristics, as well as the fabrication and testing of more complex device architectures.

References

  • Martin, C., et al. (2018). Bipolar luminescent azaindole derivative exhibiting aggregation-induced emission for non-doped organic light-emitting diodes. Journal of Materials Chemistry C, 6(48), 13216-13223. [Link]
  • Chong, D. P. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 25(20), 4806. [Link]
  • ResearchGate. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1531-1538. [Link]
  • Scott, J. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1425-1431. [Link]
  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2013). Carbazole/indole-containing fluoranthene derivatives for blue organic light-emitting diodes. [Link]
  • PubChemLite. (n.d.). 1h-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • Karunathilake, A., et al. (2022). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega, 7(12), 10397-10408. [Link]
  • Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(28), 31057-31084. [Link]
  • Wang, Y., et al. (2020). Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs. Journal of Materials Chemistry C, 8(3), 978-985. [Link]
  • Airinei, A., et al. (2023). Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics.
  • ResearchGate. (2021).
  • Li, M., et al. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers, 4(12), 3506-3528. [Link]
  • Reddy, T. R., & G, M. K. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(16), 4536-4569. [Link]
  • BCMaterials. (n.d.). Computational Materials Science.
  • Amole Biotechnology. (n.d.). Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Penn State. (n.d.). Computational Materials.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (n.d.). Advances in Computational Materials Sciences.

Sources

Application Notes & Protocols: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides from Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties.[1][[“]] Consequently, derivatives of this core, particularly 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, have emerged as potent modulators of various biological targets. These compounds have shown significant promise as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5) and inhibitors of Janus kinase 1 (JAK1), highlighting their therapeutic potential in neurology and inflammatory diseases.[1][3] The synthesis of a diverse library of these carboxamides is therefore a critical endeavor in modern drug discovery.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, starting from the commercially available or synthetically accessible Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate.

Synthetic Strategy Overview: A Two-Step Approach

The conversion of this compound to its corresponding amides is most effectively achieved through a two-step synthetic sequence. This strategy involves:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a crucial step as the carboxylic acid is the immediate precursor for amide bond formation.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a primary or secondary amine to form the desired amide.

This approach allows for the modular synthesis of a wide array of amides by varying the amine coupling partner in the second step.

G Start This compound Intermediate 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid Start->Intermediate Step 1: Saponification (Base-mediated Hydrolysis) End 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides Intermediate->End Step 2: Amide Coupling (Coupling Reagents + Amine)

Figure 1: General synthetic workflow for the preparation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides.

Part 1: Saponification of this compound

The first step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved through saponification, a base-mediated hydrolysis.[4][5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.[4][6] The resulting tetrahedral intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt.[4][5] An acidic workup is then necessary to protonate the carboxylate and isolate the desired carboxylic acid.[4][7]

Protocol 1: Saponification using Lithium Hydroxide (LiOH)

Lithium hydroxide is a commonly used base for the saponification of esters, particularly in complex heterocyclic systems, due to its high reactivity and the often crystalline nature of the resulting lithium carboxylate salts.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

  • Add LiOH (1.5 - 3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate the reaction. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. The crude product can often be used directly in the next step or purified by recrystallization if necessary.

Part 2: Amide Coupling Reactions

The formation of the amide bond from the carboxylic acid and an amine is a cornerstone of organic synthesis. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[8] Several reliable coupling reagents are available, with HATU and EDC/HOBt being among the most widely used due to their efficiency and mild reaction conditions.[8][9][10]

Method A: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low racemization potential.[9][11] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which then readily reacts with the amine.[9][11][12]

G CarboxylicAcid 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid ActiveEster OAt-Active Ester Intermediate CarboxylicAcid->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Target Amide ActiveEster->Amide Coupling Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide

Figure 2: Workflow for HATU-mediated amide coupling.

Protocol 2: HATU-Mediated Amide Synthesis

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)[9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl) or saturated Ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.[9]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Method B: EDC/HOBt-Mediated Amide Coupling

The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[10][13] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester subsequently reacts with the amine to yield the amide. The urea byproduct from EDC is water-soluble, simplifying purification.[14]

Protocol 3: EDC/HOBt-Mediated Amide Synthesis

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.1 - 1.5 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the water-soluble urea byproduct and other impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reagents and Conditions

Method Coupling Reagents Base Solvent Temperature Key Advantages
HATU Coupling HATUDIPEA, TEADMF, DCMRoom Temp.High efficiency, fast reaction rates, low racemization.[9][11]
EDC/HOBt Coupling EDC·HCl, HOBtDIPEA, TEADMF, DCM0 °C to Room Temp.Cost-effective, water-soluble byproducts.[10][14]

Troubleshooting and Key Considerations

  • Low Yields in Saponification: Ensure a sufficient excess of base is used and that the reaction is allowed to proceed to completion. For sterically hindered esters, increasing the reaction temperature may be necessary.

  • Poor Amide Coupling Efficiency: For electron-deficient amines or sterically hindered substrates, HATU is often superior to EDC/HOBt.[8] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The pyrrole nitrogen can sometimes interfere with the reaction. While generally not a major issue in these coupling reactions, if side products are observed, protection of the pyrrole nitrogen (e.g., with a BOC or SEM group) may be considered, although this adds extra steps to the synthesis.

  • Purification: The urea byproduct from EDC is water-soluble, making aqueous workup effective.[14] For HATU, the byproducts are also generally removed by standard aqueous washes and chromatography.

Conclusion

The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides from the corresponding methyl ester is a robust and versatile process. By employing a two-step sequence of saponification followed by a reliable amide coupling protocol, researchers can efficiently generate a diverse range of analogs for structure-activity relationship (SAR) studies and drug discovery programs. The choice between coupling reagents such as HATU and EDC/HOBt will depend on the specific substrate and the desired balance of reactivity, cost, and ease of purification.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Gogoi, S., & Argade, N. P. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 62(44), 10365-10372.
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1129-1137.
  • Koller, M., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6423-6427.
  • Consensus. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
  • Chappie, T. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541-1547.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.
  • Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • OperaChem. (2024). Saponification-Typical procedures.
  • Wikipedia. (n.d.). Saponification.
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • Chilin, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Organic Chemistry Tutor. (2025). Saponification Reaction of Esters.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Wu, J., et al. (2010). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 75(15), 5345-5348.
  • Kim, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1588-1606.

Sources

reaction conditions for Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic scaffold also known as 6-azaindole-7-carboxylic acid methyl ester. Pyrrolo[2,3-c]pyridines are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide details a reliable synthetic strategy centered around palladium-catalyzed cross-coupling reactions, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, and critical parameter optimization. The information is intended to equip researchers with the necessary knowledge to successfully synthesize and functionalize this important molecular framework.

Introduction and Strategic Overview

The pyrrolo[2,3-c]pyridine core, a bioisostere of indole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide range of therapeutic agents. The title compound, this compound, serves as a key intermediate, allowing for further functionalization at various positions of the bicyclic system.

The synthesis of substituted azaindoles often leverages modern cross-coupling methodologies. A robust and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The strategy detailed herein employs a sequential palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization (annulation) to form the target 6-azaindole system.[1][2][3] This method is favored for its high efficiency, functional group tolerance, and the availability of commercial starting materials.[1]

The general synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Annulation cluster_2 Phase 3: Final Product A Starting Material (e.g., 3-Amino-4-halopyridine derivative) C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne (e.g., Methyl propiolate) B->C D Alkynylated Intermediate C->D Yields Intermediate E Intramolecular Cyclization (Base or Metal-mediated) D->E F Target Molecule This compound E->F Forms Pyrrole Ring

Caption: General Synthetic Workflow for 6-Azaindole Synthesis.

Mechanistic Insights: The 'Why' Behind the 'How'

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

  • Sonogashira Coupling: This reaction forms the key carbon-carbon bond between the pyridine ring and the alkyne. The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl halide (C-X) bond of the pyridine derivative. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the desired alkynylated pyridine and regenerates the palladium(0) catalyst. The choice of ligands, base, and solvent is critical to stabilize the catalytic species and ensure high turnover.[2][4]

  • Intramolecular Annulation: The subsequent cyclization to form the pyrrole ring is typically base-mediated. The base (e.g., a strong, non-nucleophilic base like potassium tert-butoxide) deprotonates the amino group on the pyridine ring. The resulting anionic nitrogen then acts as a nucleophile, attacking the proximal carbon of the electron-deficient alkyne (a 5-exo-dig cyclization). This step is often the rate-determining step and can be sensitive to steric and electronic factors.[5] Subsequent protonation yields the final aromatic pyrrolopyridine system.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from a commercially available 3-amino-4-iodopyridine derivative.

Safety Precaution: This procedure involves flammable solvents, toxic reagents, and reactions under an inert atmosphere. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

  • tert-Butyl (4-iodopyridin-3-yl)carbamate

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

G start Start step1 Step 1: Reaction Setup - Add tert-butyl (4-iodopyridin-3-yl)carbamate,  PdCl₂(PPh₃)₂, CuI to a flame-dried flask. - Evacuate and backfill with Argon (x3). start->step1 step2 Step 2: Reagent Addition - Add anhydrous DMF and TEA via syringe. - Stir to dissolve. - Add methyl propiolate dropwise at RT. step1->step2 step3 Step 3: Sonogashira Coupling - Stir the reaction at room temperature for 12-16 hours. - Monitor progress by TLC or LC-MS. step2->step3 step4 Step 4: Work-up & Isolation (Intermediate) - Quench with sat. NaHCO₃. - Extract with EtOAc (x3). - Wash combined organics with brine. - Dry over MgSO₄, filter, and concentrate. step3->step4 step5 Step 5: Purification (Intermediate) - Purify the crude product by flash column  chromatography (Hexanes/EtOAc gradient). step4->step5 step6 Step 6: Cyclization Setup - Dissolve the purified alkyne intermediate in  anhydrous THF under Argon. step5->step6 step7 Step 7: Base Addition & Annulation - Add t-BuOK portion-wise at 0 °C. - Allow to warm to RT and stir for 4-6 hours. step6->step7 step8 Step 8: Final Work-up & Purification - Quench with water. - Extract with EtOAc. - Purify by column chromatography to yield  the final product. step7->step8 end_node End Product step8->end_node

Caption: Step-by-step experimental workflow.

Part A: Sonogashira Coupling

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Seal the flask, and evacuate and backfill with argon gas three times.

  • Add anhydrous DMF (to make a 0.2 M solution) and triethylamine (3.0 equiv) via syringe. Stir the mixture until all solids have dissolved.

  • Add methyl propiolate (1.2 equiv) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the alkynylated intermediate.

Part B: Intramolecular Cyclization

  • Dissolve the purified alkyne intermediate from Part A (1.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.5 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding water.

  • Extract the product with ethyl acetate three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield this compound as a solid.

Reaction Parameters and Data

The following table summarizes typical reaction parameters. Yields are indicative and may vary based on scale and purity of reagents.

ParameterSonogashira CouplingIntramolecular Cyclization
Key Reagents tert-Butyl (4-iodopyridin-3-yl)carbamate, Methyl propiolateAlkynylated Pyridine Intermediate
Catalyst System PdCl₂(PPh₃)₂ / CuIN/A (Base-mediated)
Base Triethylamine (TEA)Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous DMFAnhydrous THF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-16 hours4-6 hours
Typical Yield 70-85%65-80%

Troubleshooting and Expert Insights

  • Low Yield in Sonogashira Step:

    • Cause: Inactive catalyst or poor quality reagents. The palladium catalyst can be sensitive to air and moisture. Copper(I) iodide should be pure and not discolored (green/brown).

    • Solution: Use freshly opened or properly stored catalysts and anhydrous, degassed solvents. Ensure the reaction is maintained under a strictly inert atmosphere.

  • Failure of Cyclization:

    • Cause: Insufficiently strong base or presence of protic impurities (like water). The deprotonation of the carbamate or amino group is essential for the nucleophilic attack.

    • Solution: Use a high-purity, strong base like t-BuOK. Ensure the starting material and THF are scrupulously dry. The reaction can be gently heated (e.g., to 40-50 °C) if it is sluggish at room temperature.[5]

  • Side Product Formation:

    • Cause: Homocoupling of the alkyne (Glaser coupling) can occur in the Sonogashira step. During cyclization, alternative reaction pathways may become accessible if the desired 5-exo-dig cyclization is slow.

    • Solution: For the Sonogashira, adding the alkyne slowly can minimize its homocoupling. For the cyclization, maintaining a low temperature during base addition can improve selectivity.

References

  • Ehlers, N. T. et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31, 1308-1312.
  • Kowalska, P. et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834.
  • Valdés, C. et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5256–5259.
  • Andrade, J. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 465.
  • Yi, Z. et al. (2021). Synthesis of pyrrolines by cyclization of alkynes. ResearchGate.
  • Andrade, J. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Google Patents. (n.d.). CN104387385B - 6-carboxylate methyl ester-2-oxygen-7-azaindole and preparation method thereof and application.
  • Rogoza, A. V. et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Arkivoc, 2021(6), 1-13.
  • Jiang, X. et al. (2021). Copper-Catalyzed Aza-Sonogashira Cross-Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. Angewandte Chemie International Edition, 60(52), 27177-27183.
  • Al-Trawneh, M. A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Kulkarni, P. M. et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(12), 17765-17777.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Szeliga, J. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(21), 7247.
  • Fobian, Y. M. et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1107-1112.
  • Kumar, S. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8757-8769.
  • Hulia, O. et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • Kurian, J. & Manheri, M. K. (2023). Synthesis of Highly Substituted Pyrrolo[1,2-a]quinoline-3,5-diones through Ag(I) Catalyzed Cyclization of 4-Hydroxyquinolinyl-2-ynones. European Journal of Organic Chemistry.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 28145-28154.
  • Hansen, T. V. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4983.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (also known as 6-Azaindole-7-carboxylic acid methyl ester). This guide is designed for researchers, medicinal chemists, and process development scientists. The 1H-pyrrolo[2,3-c]pyridine core is a critical scaffold in modern drug discovery, notably as a bioisostere for indole, and its derivatives are explored as potent inhibitors for targets like Lysine-Specific Demethylase 1 (LSD1)[1].

However, the synthesis of this aza-indole is often challenging. The electron-deficient nature of the pyridine ring alters the reactivity compared to standard indole syntheses, frequently leading to issues with yield, regioselectivity, and purification[2][3]. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic route.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific, common problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from multiple points in a multi-step synthesis. A systematic approach is crucial for diagnosis.

Answer:

Low yields can typically be traced back to four main areas: purity of starting materials, suboptimal reaction conditions, catalyst/reagent deactivation, and inefficient work-up or purification.

A. Purity of Starting Materials: The purity of your reactants, especially the substituted pyridine precursors, is paramount[4]. Impurities can consume reagents, poison catalysts, or generate side products that complicate purification.

  • Recommendation: Always verify the purity of your starting materials by NMR or LC-MS. If purity is questionable, purify them by recrystallization or column chromatography before use[5]. Ensure solvents are anhydrous, as water can interfere with many organometallic reactions[6].

B. Suboptimal Reaction Conditions: The delicate electronic nature of the aza-indole system makes it highly sensitive to reaction parameters.

  • Temperature: Excessive heat can cause degradation of starting materials or products, while insufficient heat can lead to a stalled reaction[4]. For palladium-catalyzed cross-coupling reactions, a temperature range of 80-110 °C is common, but this must be optimized for your specific substrate and catalyst system[7].

  • Base and Solvent: The choice of base and solvent is critical and interdependent. For example, in Buchwald-Hartwig or Suzuki couplings, common bases include NaOtBu, K₂CO₃, and Cs₂CO₃, while solvents like dioxane, toluene, or t-butanol are frequently used[6][7]. An inappropriate combination can lead to poor solubility, catalyst decomposition, or unwanted side reactions.

C. Catalyst Deactivation: In transition-metal-catalyzed reactions (e.g., Sonogashira, Suzuki, Heck), which are powerful methods for constructing the aza-indole core, the catalyst's health is everything[3].

  • Pyrrole N-H Interference: The acidic proton on the pyrrole nitrogen (or a precursor amine) can coordinate with the palladium catalyst, leading to deactivation[7]. A protecting group strategy (e.g., using SEM or Ts groups) can be essential to prevent this inhibition[7].

  • Ligand Choice: The phosphine ligand is not just a spectator; it dictates the reactivity and stability of the catalyst. For challenging couplings, specialized ligands like RuPhos or XPhos may be necessary to achieve good yields[6][7].

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low yield issues.

G start Low Yield Observed check_purity Verify Purity of All Starting Materials & Solvents start->check_purity is_pure Are they >98% pure? check_purity->is_pure purify Purify Starting Materials (Recrystallize, Column, Distill) is_pure->purify No optimize_conditions Systematically Optimize Reaction Conditions is_pure->optimize_conditions Yes purify->check_purity cond_params Screen: 1. Base (e.g., K₂CO₃ vs NaOtBu) 2. Solvent (e.g., Dioxane vs Toluene) 3. Temperature (e.g., 80°C -> 110°C) optimize_conditions->cond_params check_catalyst Evaluate Catalyst System (For Cross-Coupling Steps) optimize_conditions->check_catalyst cat_params Screen: 1. Ligand (e.g., XPhos, RuPhos) 2. Palladium Source (e.g., Pd(OAc)₂) 3. Consider N-H Protecting Group check_catalyst->cat_params monitor Monitor Reaction by LC-MS To Identify Stalling or Degradation check_catalyst->monitor G cluster_0 Pd(0) Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition pd0->oa + Ar-X pd2_aryl L₂Pd(II)(Ar)(X) oa->pd2_aryl trans Transmetallation pd2_aryl->trans + Ar'-B(OR)₂ pd2_both L₂Pd(II)(Ar)(Ar') trans->pd2_both re Reductive Elimination pd2_both->re -> Ar-Ar' re->pd0

Sources

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (also known as Methyl 6-azaindole-7-carboxylate). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges and byproduct formations encountered during this synthesis.

Introduction

The synthesis of 6-azaindole derivatives, such as this compound, is a critical process in medicinal chemistry due to their role as key intermediates in the development of various therapeutic agents. However, their synthesis is often plagued by challenges leading to the formation of persistent byproducts that complicate purification and reduce yields. This guide aims to elucidate the origins of these byproducts and provide systematic strategies for their identification, minimization, and removal.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing low or no formation of this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low to no yield in azaindole synthesis, particularly via methods like the Fischer indole synthesis, is a common challenge. The electron-deficient nature of the pyridine ring in the starting pyridylhydrazine precursor can hinder the key cyclization step.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Reactivity of Pyridylhydrazine The nitrogen atom in the pyridine ring withdraws electron density, making the hydrazine less nucleophilic and disfavoring the formation of the key ene-hydrazine intermediate required for the[3][3]-sigmatropic rearrangement in the Fischer synthesis.[1][2]Consider using more forcing reaction conditions, such as higher temperatures or stronger acids (e.g., polyphosphoric acid, Eaton's reagent). Alternatively, explore synthetic routes that do not rely on the Fischer reaction, such as palladium-catalyzed cross-coupling strategies.[4]
Decomposition of Starting Materials Pyridylhydrazines can be unstable, especially under strong acidic conditions and elevated temperatures, leading to the formation of tars and other unidentifiable byproducts.Ensure the purity of your starting hydrazine. Use freshly prepared or purified starting materials. Consider a slower, controlled addition of acid to the reaction mixture to manage the exotherm and minimize decomposition.
Incomplete Cyclization The final cyclization and aromatization steps to form the indole ring may not proceed to completion, leaving stable intermediates in the reaction mixture.Monitor the reaction closely by TLC or LC-MS to track the disappearance of starting materials and the formation of intermediates. If an intermediate is accumulating, you may need to adjust the reaction time, temperature, or acid catalyst.
Dimerization of Starting Materials Under basic conditions or during metal-mediated reactions, starting materials like substituted picolines can undergo self-condensation or dimerization, consuming the starting material and preventing the formation of the desired product.[5]If using a synthetic route involving metalation of a picoline derivative, carefully control the stoichiometry of the base and the reaction temperature to minimize side reactions.

Experimental Protocol: General Fischer Indole Synthesis for Azaindoles

  • Hydrazone Formation:

    • Dissolve the substituted pyridylhydrazine hydrochloride in ethanol or acetic acid.

    • Add the corresponding ketone or aldehyde (in this case, a pyruvate derivative for the carboxylate) and stir at room temperature until hydrazone formation is complete (monitor by TLC/LC-MS).

    • Isolate the hydrazone by filtration or extraction.

  • Cyclization:

    • Add the dried hydrazone to a suitable acid catalyst (e.g., polyphosphoric acid, sulfuric acid in a solvent, or a Lewis acid like zinc chloride).

    • Heat the mixture to the required temperature (often ranging from 80°C to 180°C) and monitor the reaction progress.

    • Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., NaOH or NH4OH).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purify the crude product by column chromatography.

Issue 2: Presence of a Significant Amount of a Lower Molecular Weight Byproduct

Question: I am observing a significant byproduct with a molecular weight corresponding to the loss of the methyl carboxylate group. What is this byproduct and how can I avoid its formation?

Answer:

This byproduct is almost certainly the decarboxylated product, 1H-pyrrolo[2,3-c]pyridine (6-azaindole). The ester group at the 7-position can be susceptible to hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures.[6][7][8]

Byproduct Formation Pathway:

G This compound This compound 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid This compound->1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Hydrolysis (Acid/Base, Heat) 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid->1H-pyrrolo[2,3-c]pyridine Decarboxylation (Heat)

Caption: Formation of the decarboxylated byproduct.

Strategies for Minimization:

Strategy Explanation
Milder Reaction Conditions Avoid excessively high temperatures and prolonged reaction times during the cyclization and workup steps. If using strong acids, consider milder alternatives or lower concentrations.
Controlled Workup During the workup, neutralize the reaction mixture at low temperatures to prevent base-catalyzed hydrolysis of the ester. Avoid prolonged exposure to strong bases.
Alternative Synthetic Routes Consider synthetic strategies that introduce the carboxylate group in a later step under milder conditions, or use a protecting group that is more stable to the reaction conditions.
Issue 3: Difficulty in Purifying the Product from a Persistent Impurity of the Same Molecular Weight

Question: I am struggling to separate my product from an impurity with the same mass, which I suspect is an isomer. What could this be and how can I improve the purification?

Answer:

The presence of an isomeric byproduct is a common issue, often arising from the starting materials or from side reactions during the synthesis.

Potential Isomeric Byproducts:

  • Positional Isomers of the Azaindole Core: If the synthesis starts from a substituted aminopyridine, impurities in the starting material can lead to the formation of other azaindole isomers (e.g., 4-azaindole or 7-azaindole derivatives).

  • N-Alkylated vs. C-Alkylated Byproducts: While the primary product is expected to be the C-carboxylated azaindole, side reactions could potentially lead to methylation on the pyrrole nitrogen, especially if a methylating agent is present or formed in situ.[9][10][11][12] The conditions that favor N- vs C-alkylation are often subtly different and can be influenced by the choice of base and solvent.[12]

Troubleshooting Purification:

Technique Recommendation
Column Chromatography * Solvent System Optimization: Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The addition of a small amount of a modifier like triethylamine or acetic acid can sometimes improve separation.

| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing isomeric impurities. Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution. | | Preparative HPLC | For challenging separations, preparative reverse-phase HPLC can provide excellent resolution. |

Workflow for Troubleshooting Purification:

G start Crude Product tlc Analyze by TLC/LC-MS start->tlc check_spots Are spots well-separated? tlc->check_spots column Optimize Column Chromatography (Solvent, Gradient) check_spots->column No pure_product Pure Product check_spots->pure_product Yes, after standard column recrystallize Attempt Recrystallization column->recrystallize prep_hplc Consider Preparative HPLC recrystallize->prep_hplc prep_hplc->pure_product

Caption: A systematic approach to purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely byproducts include:

  • 1H-pyrrolo[2,3-c]pyridine: The decarboxylated product, formed via hydrolysis of the methyl ester followed by loss of CO2.[6][7][8]

  • 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: The hydrolyzed product, which may be present if the workup or purification conditions are not anhydrous.[13]

  • Isomeric Azaindoles: If the starting materials are not pure, you may see the formation of other pyrrolopyridine isomers.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave starting materials or stable intermediates, such as the hydrazone, in the crude product.

  • Polymeric/Tarry Materials: Harsh acidic conditions can lead to the decomposition and polymerization of starting materials and products.

Q2: How can I confirm the identity of my product and byproducts?

A2: A combination of analytical techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): This is the most powerful tool for determining the exact structure and connectivity of your product and for identifying byproducts. For example, the presence or absence of the methyl ester protons in ¹H NMR can confirm or rule out decarboxylation or hydrolysis. 2D NMR techniques like HMBC can confirm the position of the carboxylate group.

  • Mass Spectrometry (LC-MS, HRMS): This will provide the molecular weight of your product and any byproducts, which is crucial for identifying issues like decarboxylation or hydrolysis.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (around 1700-1730 cm⁻¹) can confirm the presence of the ester group.

  • Thin Layer Chromatography (TLC): A simple and quick method to monitor the reaction progress and assess the purity of the crude product. Co-spotting with starting materials and known standards can aid in identification.

Q3: Can I use a palladium-catalyzed method to synthesize this molecule? What are the potential byproducts in that case?

A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Sonogashira coupling followed by cyclization, are powerful alternatives to the Fischer synthesis for azaindoles.[4][14]

Potential byproducts in palladium-catalyzed routes include:

  • Homocoupling products: Dimerization of the starting materials (e.g., the halo-pyridine or the pyrrole precursor).

  • Dehalogenated starting material: Reduction of the starting halo-pyridine.

  • Incomplete cyclization products: If the final cyclization step is not quantitative.

  • Byproducts from ligand or base degradation: The specific conditions of the palladium-catalyzed reaction can sometimes lead to byproducts from the decomposition of the supporting ligands or bases.

Q4: My final product is unstable and degrades over time. What are the best storage conditions?

A4: Azaindoles, particularly those with electron-withdrawing groups, can be sensitive to light, air, and acid/base. For long-term storage, it is recommended to:

  • Store the compound as a solid in a tightly sealed container.

  • Keep it in a cool, dark place (refrigeration or freezing is ideal).

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

References

  • Glorius, F., et al. (2017). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 8(3), 2297-2303.
  • Liu, Z.-K., et al. (2024). Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Organic Letters, 26(46), 8934–8938.
  • Google Patents. (2017). CN104387385B - 6-carboxylate methyl ester-2-oxygen-7-azaindole and preparation method thereof and application.
  • Google Patents. (2020). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Wang, G., et al. (2010). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 75(21), 7492-7495.
  • Wikipedia. (2023). Fischer indole synthesis.
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14498–14499.
  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Zaitsev, V. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-54.
  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz.
  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Hong, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(10), 2030-2035.
  • ResearchGate. (n.d.). C-alkylation versus N-alkylation. Yields relate to isolated products.
  • Al-Zoubi, R. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2429-2437.
  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(21), 8524–8528.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6539.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233–15266.
  • National Center for Biotechnology Information. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. PubMed Central.
  • National Center for Biotechnology Information. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • National Center for Biotechnology Information. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem.
  • National Center for Biotechnology Information. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. PubMed Central.
  • MDPI. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(16), 4983.

Sources

Technical Support Center: Troubleshooting the Purification of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice for the purification of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key heterocyclic compound in medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the scientific reasoning behind them to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary methods for purifying this compound are column chromatography and recrystallization. The choice depends on the scale of your reaction and the nature of the impurities. Column chromatography is effective for removing a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[1][2]

Q2: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A2: Understanding the properties of your target molecule is critical. This compound (also known as 6-azaindole-7-carboxylic acid methyl ester) has a molecular weight of 176.17 g/mol .[3] Its structure contains both a pyridine and a pyrrole ring, making it a moderately polar molecule with hydrogen bonding capabilities. This polarity influences its solubility and interaction with chromatographic stationary phases.[4]

Q3: What are the likely impurities I might encounter?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in the synthesis of 7-azaindole derivatives include unreacted starting materials, isomeric byproducts, and dimers formed during the reaction.[5][6] It is also possible to have residual solvents from the reaction or workup.[7]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive heterocyclic compounds.[7][8] Consider deactivating the silica gel with a base like triethylamine before use, or switch to a more neutral stationary phase such as alumina.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Possible Cause: Inappropriate solvent system.[1]

Solution:

  • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Solvent Polarity Adjustment: If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If it's moving too quickly (high Rf), decrease the polarity.[1]

  • Alternative Solvent Systems: If adjusting the solvent ratio is not effective, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol.[1]

Possible Cause: Column overloading.[1]

Solution:

  • Reduce Sample Load: A general rule of thumb is that the amount of crude material should be 1-5% of the mass of the stationary phase.[1]

  • Use a Larger Column: For larger quantities of material, a wider column will provide better separation.

Issue 2: Compound Fails to Elute from the Column

Possible Cause: The compound is too polar for the current solvent system.

Solution:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For highly polar compounds, you may need to use a solvent system containing methanol.

  • Add a Modifier: Adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can help to elute highly polar or basic/acidic compounds.

Issue 3: Oiling Out During Recrystallization

Possible Cause: The solution is supersaturated or cooled too quickly.[9]

Solution:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly.[9]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent's meniscus to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[1]

Possible Cause: Presence of impurities.

Solution:

  • Pre-purification: If significant impurities are present, a preliminary purification step, such as passing the crude material through a small plug of silica, might be necessary before attempting recrystallization.[1]

Issue 4: Low Recovery After Recrystallization

Possible Cause: Using too much solvent.[9]

Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve your compound.[2][9]

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again.[1]

Possible Cause: The compound has significant solubility in the cold solvent.

Solution:

  • Use a Different Solvent or Solvent System: Experiment with different solvents to find one in which your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Cool to a Lower Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline. The specific solvent system should be determined by TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the appropriate solvent (ideally the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: TLC Solvent Systems for Azaindole Derivatives

Solvent SystemTypical Application
Hexane / Ethyl AcetateGood starting point for moderately polar compounds.
Dichloromethane / MethanolEffective for more polar compounds.[1]
Toluene / AcetoneAlternative non-halogenated solvent system.

Visualization

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common purification challenges.

TroubleshootingWorkflow cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Mostly Pure Solid poor_sep Poor Separation? column_chrom->poor_sep oiling_out Oiling Out? recrystallization->oiling_out analysis Analyze Purity (TLC, NMR, LC-MS) analysis->purification_choice Impure pure_product Pure Product analysis->pure_product Purity Confirmed poor_sep->analysis No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes check_loading Check Sample Loading poor_sep->check_loading Yes optimize_solvent->column_chrom check_loading->column_chrom slow_cooling Cool Slowly / Add Seed Crystal oiling_out->slow_cooling Yes low_yield Low Yield? oiling_out->low_yield No slow_cooling->recrystallization low_yield->analysis No minimize_solvent Minimize Solvent / Cool Further low_yield->minimize_solvent Yes minimize_solvent->recrystallization

Sources

Technical Support Center: Optimization of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. We will delve into the core synthetic strategy, troubleshoot common experimental issues, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Challenge of C7-Functionalization

This compound, a derivative of 6-azaindole, is a valuable heterocyclic building block in medicinal chemistry. The primary synthetic challenge lies in the regioselective introduction of a carboxylate group at the C7 position of the 6-azaindole scaffold. The inherent electronic properties of the bicyclic system can lead to competing reactions at other positions, particularly the more nucleophilic pyrrole ring.

The most robust and widely adopted strategy to achieve this transformation is through Directed ortho-Metalation (DoM) . This technique leverages the pyridine nitrogen atom to direct a strong base to deprotonate the adjacent C7 position, creating a nucleophilic organometallic intermediate that can be trapped by a suitable electrophile.[1][2] This guide will focus on optimizing this pathway.

Core Synthetic Pathway: Directed ortho-Metalation (DoM)

The successful synthesis hinges on a carefully executed multi-step process. Understanding the causality behind each step is critical for optimization and troubleshooting.

Workflow for this compound Synthesis

Synthetic_Workflow Start 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Protection Step 1: N-Protection Start->Protection Protecting Agent (e.g., TIPSCl, Boc₂O) Metalation Step 2: Directed ortho-Metalation (Lithiation) Protection->Metalation Strong Base (e.g., LDA, n-BuLi) THF, -78 °C Carboxylation Step 3: Electrophilic Quench (Carboxylation) Metalation->Carboxylation Electrophile (e.g., Methyl Chloroformate) End This compound Carboxylation->End Aqueous Work-up (& Deprotection if needed)

Caption: Overall workflow for the DoM synthesis of the target compound.

Detailed Experimental Protocol (General Procedure)
  • N-Protection: Dissolve 1H-pyrrolo[2,3-c]pyridine in an anhydrous aprotic solvent (e.g., THF, DMF). Add a suitable base (e.g., NaH, KHMDS) at 0 °C, followed by the protecting group precursor (e.g., TIPSCl, Boc₂O). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). Work up and purify the N-protected intermediate.

  • Directed ortho-Metalation & Carboxylation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected 6-azaindole in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of a strong base (e.g., LDA or n-BuLi, typically 1.1-1.5 equivalents) and stir for 1-2 hours at this temperature. Following the metalation, add methyl chloroformate (1.2-2.0 equivalents) dropwise, ensuring the temperature remains below -70 °C.[3] Stir for an additional 1-3 hours at -78 °C.

  • Work-up and Purification: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., EtOAc, CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

QuestionPotential Causes & Solutions
My reaction failed completely. What are the most likely culprits? 1. Inactive Base: Organolithium reagents like n-BuLi degrade over time. Titrate your base before use to confirm its molarity. 2. Wet Glassware/Solvent: Organometallics are extremely sensitive to moisture and protic sources. Ensure all glassware is rigorously flame-dried or oven-dried, and use freshly distilled anhydrous solvents. 3. Inefficient Cooling: The lithiated intermediate is often thermally unstable. Maintain a consistent temperature of -78 °C (a dry ice/acetone bath is standard). An internal thermometer is highly recommended.
How can I verify that the crucial lithiation step is working? Perform a Deuterium Quench Experiment. Instead of adding methyl chloroformate, add a few drops of deuterated water (D₂O) or MeOD to a small aliquot of the reaction mixture after the metalation step. Work up this aliquot and analyze it by ¹H NMR and LC-MS. Successful lithiation will show deuterium incorporation at the C7 position (disappearance of the C7-H proton signal in ¹H NMR and an M+1 increase in mass spectrometry).
My yield is consistently low (<30%). How can I optimize it? 1. Base Selection: While LDA is a strong, non-nucleophilic base, n-BuLi or s-BuLi can sometimes be more effective. However, they are more nucleophilic and can lead to side reactions if not handled carefully.[4] 2. Protecting Group: A bulky N-protecting group like triisopropylsilyl (TIPS) is often essential. It not only prevents N-deprotonation but also sterically hinders lithiation at the C2 position, enhancing C7 selectivity.[5] 3. Reaction Time: Both metalation and carboxylation times may need optimization. Try extending the stirring time at -78 °C for each step to ensure completion.

Problem 2: Formation of Side Products / Incorrect Regioisomer

QuestionPotential Causes & Solutions
I've isolated an isomer, but it's not the C7-carboxylated product. What happened? The most common side reaction is C2-lithiation followed by carboxylation . The C2 proton is also acidic, and deprotonation can occur if the N-H is not protected or if the directing-group effect of the pyridine nitrogen is insufficient. Solution: Ensure a bulky N-protecting group is installed. The steric hindrance from a large group like TIPS will strongly disfavor C2 deprotonation.[6]
My TLC/LC-MS shows multiple unidentified spots. 1. Di-lithiation: Using excess strong base can lead to deprotonation at multiple sites. Use only a slight excess of base (1.1-1.2 eq). 2. Starting Material Decomposition: The 6-azaindole ring can be sensitive. Ensure the reaction is performed under a completely inert atmosphere and at a low temperature. 3. Electrophile Degradation: Methyl chloroformate is moisture-sensitive and can decompose.[7] Use a fresh bottle or a recently opened one stored under an inert atmosphere.
Visualizing the Core Mechanism & A Key Side Reaction

Reaction_Mechanism cluster_0 Desired C7-Carboxylation Pathway cluster_1 Common Side Reaction: C2-Carboxylation N_Protected N-Protected 6-Azaindole Lithiate C7-Lithiated Intermediate N_Protected->Lithiate LDA or n-BuLi -78 °C Product This compound (N-Protected) Lithiate->Product 1. ClCO₂Me 2. Quench Unprotected Unprotected 6-Azaindole C2_Lithiate C2-Lithiated Intermediate Unprotected->C2_Lithiate LDA or n-BuLi (Competing reaction) Side_Product C2-Carboxylated Side Product C2_Lithiate->Side_Product 1. ClCO₂Me 2. Quench

Caption: Comparison of the desired DoM pathway versus a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this reaction? A bulky silyl group, such as triisopropylsilyl (TIPS), is highly recommended. Its size effectively blocks the C2 position from being deprotonated.[5] Other groups like benzenesulfonyl (Bs) or 2-(trimethylsilyl)ethoxymethyl (SEM) have also been used successfully in azaindole chemistry.[5][8] The choice may depend on the conditions required for its eventual removal.

Q2: Can I use a Grignard reagent instead of an organolithium for the metalation? Generally, no. Grignard reagents are typically not basic enough to deprotonate the C7 position of the azaindole ring directly.[9] While halogen-magnesium exchange is a viable strategy if starting from a 7-halo-6-azaindole, direct deprotonation (metalation) requires a stronger organolithium base.[10][11]

Q3: How critical is the reaction temperature? Extremely critical. The lithiated azaindole intermediate is highly reactive and can be unstable at temperatures above -70 °C. Maintaining a constant low temperature throughout the base addition and electrophilic quench is paramount to prevent decomposition and side reactions.

Q4: What are the key safety precautions for this reaction? Both organolithium reagents and methyl chloroformate require careful handling.

  • Organolithiums (e.g., n-BuLi): Are pyrophoric and will ignite on contact with air or moisture. All transfers must be done under an inert atmosphere using syringe techniques.

  • Methyl Chloroformate: Is toxic, corrosive, and lachrymatory.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water.[3]

Q5: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, co-spot the reaction mixture with your starting material. A new, lower Rf spot will typically indicate the formation of the more polar carboxylated product. LC-MS is invaluable for confirming the mass of the desired product and identifying any side products.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Product Is Desired Product Formed? Check_SM->Check_Product Yes No_Reaction No Reaction Check_SM->No_Reaction No Low_Yield Low Yield Check_Product->Low_Yield Yes, but low yield Side_Products Side Products Formed Check_Product->Side_Products No, or with side products Sol_Low_Yield ACTION: - Optimize reaction time/temp - Perform D₂O quench to check lithiation efficiency - Re-evaluate protecting group Low_Yield->Sol_Low_Yield Sol_Side_Products ACTION: - Confirm N-protection is complete - Use bulky protecting group (TIPS) - Check stoichiometry of base (1.1 eq) Side_Products->Sol_Side_Products Sol_No_Reaction ACTION: - Check base activity (titrate) - Ensure anhydrous conditions - Verify temperature control (-78°C) No_Reaction->Sol_No_Reaction

Caption: A logical flowchart for diagnosing common reaction issues.

References

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1519. [Link]
  • Depreux, P., et al. (2006). Synthesis of the 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Analogous to Cannabimimetic JHW 200.
  • Knochel, P., et al. (2013). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ChemInform, 44(51). [Link]
  • Wikipedia.
  • Patrick, M., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(6), 1436-1445. [Link]
  • Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(51), 30641-30645. [Link]
  • Snieckus, V., et al. (2006). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. The Journal of Organic Chemistry, 71(25), 9459-9466. [Link]
  • Guillaumet, G., et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 6(1), 45-70. [Link]
  • PubChem.
  • Snieckus, V., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3356. [Link]
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. [Link]
  • Wikipedia.
  • Wikipedia.
  • Mortier, J.
  • PubChem.
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • Wikipedia. Metal–halogen exchange. [Link]

Sources

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

This compound, also known as 6-azaindole-7-carboxylic acid methyl ester, is a valuable building block in medicinal chemistry. Its synthesis, while achievable, can be prone to several side reactions that can impact yield, purity, and overall process efficiency. This guide provides a structured approach to identifying, understanding, and mitigating these challenges through a question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing the common route of palladium-catalyzed carbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the palladium-catalyzed carbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Incomplete Reaction: The carbonylation reaction may not be proceeding to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (7-chloro-1H-pyrrolo[2,3-c]pyridine).

      • Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to drive it to completion. A typical condition involves heating at 110°C for 17 hours.[1]

      • Ensure Adequate Carbon Monoxide Pressure: A pressure of 50 bar of carbon monoxide is often employed.[1] Ensure your reaction setup maintains this pressure throughout the reaction.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

    • Troubleshooting Steps:

      • Use High-Quality Reagents: Ensure all reagents, especially the palladium catalyst and ligands, are of high purity and handled under an inert atmosphere to prevent degradation.

      • Ligand Selection: The choice of phosphine ligand is critical. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a common and effective ligand for this transformation.[1]

      • Consider Catalyst Loading: While a low catalyst loading is desirable, increasing it slightly may improve the yield if deactivation is the primary issue.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. Refer to the subsequent questions for detailed discussions on specific side reactions.

Question 2: I am observing a significant amount of an impurity with a mass corresponding to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. What is happening and how can I prevent it?

Answer:

The presence of the carboxylic acid is a clear indication of ester hydrolysis . This is a common side reaction, especially if there is residual water in your reaction mixture or during the work-up procedure.

Mechanism of Hydrolysis:

The methyl ester is susceptible to nucleophilic attack by water, particularly under basic or acidic conditions, leading to the formation of the corresponding carboxylic acid and methanol.

Troubleshooting Workflow for Ester Hydrolysis:

Caption: Troubleshooting workflow for ester hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents (e.g., methanol, toluene) and reagents are thoroughly dried before use.[1] Triethylamine, often used as a base, should also be freshly distilled or from a sealed bottle.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.

  • Careful Work-up: During the aqueous work-up, minimize the contact time of the product with basic or acidic solutions. Use of a saturated sodium bicarbonate solution for neutralization should be done efficiently, followed by prompt extraction into an organic solvent.

Question 3: My mass spectrometry data shows a peak at m/z 118, which corresponds to the decarboxylated product, 1H-pyrrolo[2,3-c]pyridine. Why is this happening?

Answer:

The observation of the decarboxylated product indicates that the methyl carboxylate group is being cleaved under the reaction conditions. This can occur via two primary pathways:

  • Hydrolysis followed by Decarboxylation: The methyl ester first hydrolyzes to the carboxylic acid (as discussed in Question 2), which then undergoes decarboxylation at elevated temperatures.

  • Direct Decarboxylation: While less common for methyl esters, direct cleavage of the C-C bond can occur under harsh thermal conditions.

Factors Promoting Decarboxylation:

  • High Temperatures: The reaction is typically run at 110°C, which can be sufficient to induce decarboxylation of the carboxylic acid intermediate.[1]

  • Presence of Acid or Base: Both acidic and basic conditions can facilitate the decarboxylation of heteroaromatic carboxylic acids.

Mitigation Strategies:

  • Strict Anhydrous Conditions: The most effective way to prevent decarboxylation is to prevent the initial hydrolysis of the ester. By rigorously excluding water, the formation of the more labile carboxylic acid intermediate is minimized.

  • Temperature Control: While a high temperature is necessary for the carbonylation reaction, avoid excessive heating or prolonged reaction times beyond what is necessary for complete conversion of the starting material.

  • Base Selection: Triethylamine is a common base for this reaction.[1] Ensure it is pure and used in the correct stoichiometry. Stronger, non-nucleophilic bases could potentially be explored, but their compatibility with the palladium catalyst would need to be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

  • 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: Formed via hydrolysis of the methyl ester.

  • 1H-pyrrolo[2,3-c]pyridine: Formed via decarboxylation of the carboxylic acid intermediate.

  • Unreacted 7-chloro-1H-pyrrolo[2,3-c]pyridine: Due to incomplete reaction.

Q2: Can N-acylation or N-methylation occur as a side reaction?

A2: While less common under the specified carbonylation conditions, N-functionalization of the pyrrole nitrogen is a possibility in many reactions involving 7-azaindoles.

  • N-acylation: If the reaction generates acyl intermediates, these could potentially acylate the pyrrole nitrogen. However, in the palladium-catalyzed carbonylation with methanol, the formation of the methyl ester is the primary pathway.

  • N-methylation: The use of methanol as a reagent and solvent does not typically lead to N-methylation under these conditions. More reactive methylating agents (e.g., methyl iodide, dimethyl sulfate) would be required.

To avoid N-functionalization in other synthetic steps, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) may be necessary.

Q3: How can I effectively purify the final product from the common side products?

A3: Column chromatography is the most effective method for purifying this compound from the common impurities.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of heptane/ethyl acetate is effective for separating the desired product from the less polar starting material and the more polar carboxylic acid byproduct.[1]

Data Summary Table:

CompoundMolecular Weight ( g/mol )Common Analytical Signatures
This compound176.17MS (EI) m/z: 176.2 (M+).[1] 1H NMR will show a characteristic singlet for the methyl ester protons.
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid162.15MS (ESI) m/z: 161.1 (M-H)-. 1H NMR will show the absence of the methyl ester singlet and potentially a broad singlet for the carboxylic acid proton.
1H-pyrrolo[2,3-c]pyridine (6-Azaindole)118.13MS (EI) m/z: 118.1 (M+).[1] 1H NMR will show the absence of the substituent at the 7-position.
7-chloro-1H-pyrrolo[2,3-c]pyridine152.58MS (EI) m/z: 152.0 (M+). The isotopic pattern for chlorine will be observable.

Experimental Protocol: Palladium-Catalyzed Carbonylation

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • Triethylamine (anhydrous)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2)

  • Carbon monoxide (high purity)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Under an inert atmosphere, add anhydrous toluene and anhydrous methanol (typically in a 1:1 ratio).

  • Add anhydrous triethylamine (4.15 eq).

  • Seal the reactor and purge with carbon monoxide gas several times.

  • Pressurize the reactor to 50 bar with carbon monoxide.

  • Heat the reaction mixture to 110°C with stirring for 17 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to afford this compound.

Logical Relationship Diagram:

Synthesis_and_Side_Reactions cluster_main_reaction Main Synthetic Pathway cluster_side_reactions Potential Side Reactions 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine This compound This compound 7-chloro-1H-pyrrolo[2,3-c]pyridine->this compound Pd(dppf)Cl2, CO, MeOH, Et3N, 110°C 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid This compound->1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Hydrolysis (H2O) 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid->1H-pyrrolo[2,3-c]pyridine Decarboxylation (Heat)

Caption: Relationship between the main synthesis and key side reactions.

References

Sources

Technical Support Center: Stability and Handling of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (also known as 6-azaindole-7-carboxylic acid methyl ester). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. Our goal is to provide you with expert insights and practical troubleshooting strategies to address the stability challenges associated with this compound, ensuring the integrity of your experiments and the reliability of your results.

Compound Overview and Key Instability Hotspots

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutics.[1] However, its fused heterocyclic structure, containing an electron-rich pyrrole ring and a methyl ester functional group, presents specific stability challenges. Understanding these "hotspots" is the first step toward successful handling.

Property Value
IUPAC Name This compound[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
CAS Number 945840-73-3[2][3]
Appearance Typically a solid

Below is a diagram illustrating the key structural features prone to chemical degradation.

Caption: Key instability hotspots on the this compound structure.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario 1: Compound Degradation During Storage

Question: "My solid sample of this compound has changed color (e.g., from off-white to yellow/brown) and shows new spots by TLC/LCMS after several weeks in the lab. What is the likely cause?"

Answer: This is a classic sign of degradation due to improper storage. The pyrrolopyridine core is susceptible to oxidation and is also sensitive to light and moisture.

  • Causality: The electron-rich pyrrole ring can be easily oxidized by atmospheric oxygen, a process often accelerated by light, leading to colored polymeric impurities. Furthermore, even trace amounts of moisture can initiate slow hydrolysis of the methyl ester.

  • Preventative Protocol:

    • Inert Atmosphere: Always store the compound under an inert atmosphere (Argon or Nitrogen). If you receive the compound in a standard vial, flush the headspace with inert gas after each use.

    • Low Temperature: Store at 2-8°C as recommended for similar heterocyclic building blocks.[4] This slows the rate of all potential degradation reactions.

    • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.[4]

    • Desiccation: Store the vial within a desiccator to protect it from atmospheric moisture.

Parameter Standard Condition Recommended Condition Rationale
Atmosphere AirArgon or NitrogenPrevents oxidation of the electron-rich ring system.
Temperature Room Temperature2-8°CReduces kinetic rate of degradation pathways.[4]
Light Ambient Lab LightDark (Amber Vial)Prevents light-catalyzed degradation.[4]
Humidity AmbientDry (Desiccator)Prevents slow, moisture-driven hydrolysis of the ester.
Scenario 2: Low Yields or Side Products in Acidic Conditions

Question: "I am attempting a reaction that requires acidic conditions (e.g., TFA for a Boc deprotection on another part of my molecule), but my starting material is rapidly consumed, and I'm seeing a significant new peak by LCMS corresponding to a mass loss of -58 Da. What is happening?"

Answer: You are likely observing a two-step degradation cascade that is common for heteroaromatic carboxylic esters in strong acid. The primary instability is not just the ester but the subsequent fate of its hydrolysis product.

  • Causality & Mechanism:

    • Acid-Catalyzed Hydrolysis: The methyl ester is first hydrolyzed by trace water in your solvent (or by aqueous workup) to the corresponding carboxylic acid: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This reaction is the reverse of a Fischer esterification.

    • Acid-Catalyzed Decarboxylation: The resulting carboxylic acid is unstable in strong acid. The pyrrole ring can be protonated, which facilitates the elimination of carbon dioxide (CO₂), leading to the formation of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine.[5][6][7] The mass difference between your starting material (C₉H₈N₂O₂) and the decarboxylated product (C₇H₆N₂) is ~58.04 Da, matching your observation.

Caption: Two-step degradation pathway in strong acidic conditions.

  • Troubleshooting & Solutions:

    • Use Milder Acids: If possible, switch from TFA to a weaker acid like acetic acid or use buffered conditions.

    • Reduce Temperature: Perform the reaction at 0°C or below to minimize the rates of both hydrolysis and decarboxylation.

    • Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry to suppress the initial hydrolysis step.

    • Limit Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the primary transformation is complete.

Scenario 3: Complications During Basic Hydrolysis (Saponification)

Question: "I'm trying to saponify the methyl ester to the carboxylic acid using LiOH in THF/water, but the reaction is sluggish and gives an impure product. How can I optimize this?"

Answer: While basic hydrolysis is the standard method to cleave this ester, the pyrrolopyridine system requires careful condition selection to ensure a clean and efficient reaction.

  • Causality:

    • Pyrrole N-H Acidity: The N-H proton of the pyrrole ring is acidic and will be deprotonated by strong bases like LiOH or NaOH. This changes the electronic nature of the ring system, which can affect solubility and stability.

    • Solubility: The starting material and the resulting carboxylate salt may have very different solubilities in your chosen solvent system, potentially slowing the reaction.

  • Optimized Saponification Protocol: See Section 4 for a detailed, step-by-step procedure. Key recommendations include:

    • Solvent Choice: A mixture of methanol (MeOH) and water is often more effective than THF/water for this type of substrate.[8] Methanol can improve the solubility of both the ester and the hydroxide base.

    • Temperature Control: Gentle heating (e.g., 40-50°C) can accelerate the reaction, but excessive heat should be avoided to prevent potential side reactions.[9]

    • Careful Acidification: After the reaction is complete, the acidification step to protonate the carboxylate and precipitate the product must be done slowly at low temperature (0°C) to prevent co-precipitation of impurities and to avoid potential acid-catalyzed degradation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for storing this compound long-term? A: An inert atmosphere. Preventing oxidation is critical for maintaining the purity of the pyrrolopyridine core. Store it under argon or nitrogen in a sealed vial at 2-8°C.[4]

Q2: How do I monitor for degradation? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are your best tools. The most common degradation products to look for are the hydrolyzed carboxylic acid and the fully decarboxylated parent heterocycle, 1H-pyrrolo[2,3-c]pyridine.

Q3: Is the compound stable in common organic solvents like DCM, DMF, or DMSO? A: For short-term use in reactions, solutions in anhydrous aprotic solvents like DMF, DCM, or DMSO are generally acceptable. However, do not store solutions for extended periods. Protic solvents like methanol or ethanol could lead to slow transesterification, and any residual water can cause hydrolysis. Prepare solutions fresh for each experiment.

Q4: My purification on a standard silica gel column is giving poor recovery. Why? A: Standard silica gel is slightly acidic and can catalyze the hydrolysis of your ester directly on the column, especially with more polar, protic eluents. The resulting carboxylic acid will then either streak badly or remain on the column. See the protocol below for purification using deactivated silica.

Key Experimental Protocols

Protocol 1: Optimized Basic Hydrolysis (Saponification)

This protocol is designed to cleanly convert the methyl ester to the corresponding carboxylic acid with minimal side products.

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) (1.5 eq, dissolved in a minimal amount of water) to the stirring methanolic solution at room temperature.

  • Reaction: Gently warm the reaction mixture to 40°C and monitor its progress by TLC or LCMS (typically complete in 2-4 hours).

  • Quenching: Once the starting material is consumed, cool the mixture to 0°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise to the stirring solution. Monitor the pH, adjusting to approximately pH 3-4. The carboxylic acid product should precipitate as a solid.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water, followed by a minimal amount of cold diethyl ether or hexane to aid in drying. Dry the product under high vacuum.

Protocol 2: Purification by Flash Chromatography

This procedure minimizes on-column degradation.

Purification_Workflow Start Crude Product Mixture Prep Prepare Deactivated Silica Slurry (Silica Gel + 1% Triethylamine in Eluent) Start->Prep Pack Pack Column Prep->Pack Load Load Crude Product (Adsorbed onto a small amount of silica) Pack->Load Elute Elute with Non-Protic Solvent System (e.g., Hexanes/Ethyl Acetate + 0.5% TEA) Load->Elute Collect Collect Fractions & Monitor by TLC Elute->Collect Combine Combine Pure Fractions & Evaporate Collect->Combine Final Pure this compound Combine->Final

Caption: Workflow for purification on deactivated silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v.

  • Column Packing: Pack your chromatography column with the deactivated silica slurry.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the top of the column.

  • Elution: Elute the column with your chosen solvent system containing 0.5% TEA to maintain the deactivated state of the silica.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and should be removed under high vacuum.

References

  • Davenport Chemical Laboratories, Department of Chemistry, University of Toronto. (2009).
  • Synquest Labs.
  • Royal Society of Chemistry. (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • BLD Pharm. 271-29-4|1H-Pyrrolo[2,3-c]pyridine.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • MDPI. (2025).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. Methyl Esters.
  • Semantic Scholar. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • LookChem.
  • Scribd.
  • ChemicalBook.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • CymitQuimica.
  • PubChem, National Center for Biotechnology Information.
  • PubMed. (2024).

Sources

Technical Support Center: Stability and Degradation of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. This molecule, belonging to the azaindole class of heterocyclic compounds, is a common building block in medicinal chemistry.[1][2][3] Understanding its stability profile is critical for the development of robust synthetic routes, formulation strategies, and analytical methods. This guide provides a comprehensive resource for troubleshooting common degradation issues and offers practical, step-by-step protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows new, unexpected peaks in the HPLC analysis after storage. What could be the cause?

A1: The appearance of new peaks upon storage is a strong indicator of degradation. This compound, like other pyrrolopyridine derivatives, can be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[4][5] The specific cause will depend on your storage conditions (solvent, temperature, light exposure, and headspace atmosphere).

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure, which contains an ester functional group and an electron-rich pyrrole ring fused to a pyridine ring, the primary degradation pathways to consider are:

  • Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis to form the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.[6][7]

  • Oxidation: The pyrrole ring is prone to oxidation, which can lead to a variety of products, including N-oxides and ring-opened species.[5]

  • Photodegradation: Azaindole and related heterocyclic systems can be sensitive to light, leading to complex degradation profiles.[8][9][10]

Q3: I am developing an HPLC method for this compound. How can I ensure it is "stability-indicating"?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components. To develop such a method, you must perform forced degradation studies.[11] The goal is to intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light) and then demonstrate that your HPLC method can resolve the parent compound from all the resulting degradation products.

Q4: Are there any general tips for handling and storing this compound to minimize degradation?

A4: Yes. To enhance stability:

  • Storage: Store in a cool, dark, and dry place. Use of an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

  • Solvent Selection: For short-term storage in solution, use aprotic, anhydrous solvents. If aqueous solutions are necessary, buffer them at a neutral pH and use them promptly.

  • Light Protection: Protect both solid material and solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide: Common Issues in Stability Studies

This section addresses specific problems you might encounter during your experimental work.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid and complete loss of parent compound peak under acidic or basic conditions. The ester is highly labile to hydrolysis. The reaction may be proceeding too quickly under the chosen stress conditions.Reduce the concentration of the acid or base, lower the temperature, and/or decrease the reaction time.
Multiple, poorly resolved peaks appearing after oxidative stress. Oxidation of the pyrrolopyridine core can generate a complex mixture of products. Your current HPLC method may not have sufficient resolving power.Optimize your HPLC method. Consider changing the organic modifier, gradient slope, or column chemistry. A longer column or a smaller particle size may also improve resolution.
Significant degradation is observed in the control sample (unstressed). The compound may be unstable in the chosen solvent or under ambient laboratory conditions (light, temperature).Re-evaluate your sample preparation and handling procedures. Prepare solutions fresh and immediately analyze a t=0 sample. Ensure control samples are protected from light and stored at an appropriate temperature.
Inconsistent results between replicate forced degradation experiments. This could be due to variability in sample preparation, inconsistent stress conditions, or issues with the analytical instrumentation.Carefully review and standardize your experimental protocol. Ensure accurate and precise preparation of all solutions. Check the performance of your HPLC system (e.g., pump flow rate, detector stability).[12][13][14][15][16]
Formation of a precipitate during the degradation study. A degradation product may be insoluble in the reaction medium.Note the observation. If possible, attempt to dissolve a portion of the precipitate in a stronger solvent to analyze by HPLC. This may require method modification.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the degradation of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Phosphate buffer (pH 7.0)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Step 1: Preparation of Stock Solution
  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

Step 2: Stress Conditions

For each condition, prepare a sample in a separate flask. Aim for 5-20% degradation of the parent compound. You may need to adjust the conditions based on initial results.

  • Acid Hydrolysis:

    • To a flask, add an aliquot of the stock solution and 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To a flask, add an aliquot of the stock solution and 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 1, 4, 12 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To a flask, add an aliquot of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified time (e.g., 6, 24, 48 hours).

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Transfer the solid compound to a vial and place it in an oven at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).

    • After exposure, dissolve a known amount in the solvent and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in acetonitrile/water) to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at specified time points.

Step 3: HPLC Analysis

A starting point for a stability-indicating RP-HPLC method could be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to elute the parent compound and any more hydrophobic degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., the λmax of the parent compound) or PDA to monitor peak purity.

  • Injection Volume: 10 µL

Step 4: Data Analysis
  • Analyze all stressed samples and the control sample by HPLC.

  • Calculate the percentage of degradation for the parent compound in each stressed sample.

  • Assess the peak purity of the parent compound in the presence of degradation products.

  • If using LC-MS, attempt to identify the mass of the major degradation products to propose their structures.

Visualizations

Potential Degradation Pathways

G parent This compound hydrolysis 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid parent->hydrolysis Acid/Base Hydrolysis oxidation1 N-Oxide derivatives parent->oxidation1 Oxidation (e.g., H₂O₂) oxidation2 Pyrrole ring-opened products parent->oxidation2 Oxidation (e.g., H₂O₂) photodegradation Complex mixture of photoproducts parent->photodegradation Photolysis (UV/Vis light) G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation & Reporting hplc->data

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this 6-azaindole derivative in C-C bond formation.

The unique electronic and structural features of this substrate—namely the presence of both a pyridine and a pyrrole nitrogen—can present specific challenges not encountered with simpler aryl halides. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and reproducible results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound and its derivatives.

Question: Why is my reaction showing low to no conversion of the starting material?

Low conversion is a frequent issue and can often be traced back to catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen of your 6-azaindole substrate can coordinate strongly to the palladium center, leading to catalyst deactivation.

Troubleshooting Steps & Explanations:

  • Choice of Ligand is Crucial: Standard ligands like PPh₃ may not be effective. Sterically hindered and electron-rich alkylphosphine ligands are often required to promote the reductive elimination step and prevent catalyst inhibition by the nitrogen heterocycle.

    • Recommendation: Switch to a more robust ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are an excellent starting point. These ligands create a bulky, electron-rich environment around the palladium, which facilitates oxidative addition and enhances catalyst stability.

  • Re-evaluate Your Base: The choice and strength of the base are critical. An inappropriate base can lead to poor reaction kinetics or degradation of the starting material.

    • Inorganic Bases: K₂CO₃ or Cs₂CO₃ are generally good choices. Cs₂CO₃ is more soluble in many organic solvents and its weakly coordinating carbonate anion is often beneficial. K₃PO₄ is another effective option, particularly for preventing boronic acid decomposition.

    • Organic Bases: Avoid strong organic bases like NaOtBu if your boronic acid partner is sensitive or prone to decomposition.

  • Solvent System and Temperature: Ensure your solvent system can dissolve all reagents, particularly the base, and can reach a temperature sufficient to drive the reaction.

    • Recommendation: A classic choice is a mixture of an organic solvent with water, such as 1,4-dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio). The water is essential for activating the boronic acid and dissolving the inorganic base. If you observe decomposition, consider anhydrous conditions with a non-aqueous soluble base like K₃PO₄ in a solvent like THF or 2-MeTHF.

    • Temperature: Most Suzuki couplings require heating. Start at around 80-100 °C. If conversion is still low, a higher temperature might be necessary, but monitor for decomposition.

Workflow for Diagnosing Low Conversion

Start Low / No Conversion Ligand Is the ligand appropriate? (e.g., PPh3) Start->Ligand Base Is the base optimal? (e.g., solubility, strength) Ligand->Base Yes Sol_Ligand Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) Ligand->Sol_Ligand No Temp Is the temperature sufficient? Base->Temp Yes Sol_Base Action: Try K3PO4 or Cs2CO3. Ensure adequate solvent for solubility. Base->Sol_Base No Degas Was the reaction properly degassed? Temp->Degas Yes Sol_Temp Action: Increase temperature in 10°C increments. Monitor for decomposition. Temp->Sol_Temp No Sol_Degas Action: Repeat with rigorous degassing (3x vacuum/inert gas cycles). Degas->Sol_Degas No

Caption: Troubleshooting workflow for low conversion.

Question: I'm observing significant byproduct formation, especially homocoupling of my boronic acid. What's wrong?

The formation of a boronic acid homocoupling product (Ar-Ar) is a common side reaction, often pointing to issues with oxygen contamination or suboptimal stoichiometry.

Troubleshooting Steps & Explanations:

  • Rigorous Degassing is Non-Negotiable: Oxygen can promote the oxidative homocoupling of boronic acids. The palladium(0) active catalyst is also sensitive to oxidation.

    • Protocol: Before adding the palladium catalyst, ensure your reaction mixture is thoroughly degassed. The most effective method is to subject the sealed flask to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with inert gas for 20-30 minutes before use is also highly recommended.

  • Check Boronic Acid Stoichiometry: Using a large excess of the boronic acid can sometimes drive the reaction to completion, but it can also increase the rate of homocoupling.

    • Recommendation: Start with 1.1 to 1.5 equivalents of the boronic acid. If homocoupling is severe, try reducing it to 1.05 - 1.1 equivalents and ensure the reaction goes to full conversion of your limiting agent (the pyrrolopyridine).

  • Palladium Catalyst Precursor: The choice of palladium source can influence the concentration of active Pd(0) at the start of the reaction.

    • Recommendation: Using a pre-catalyst like Pd₂(dba)₃ or a well-defined Pd(II) source that is easily reduced in situ (e.g., Pd(OAc)₂) is standard. For particularly challenging couplings, consider using a pre-formed Pd(0) catalyst complexed with the chosen ligand, which can sometimes give more reproducible initiation.

Question: My product seems to be decomposing during the reaction or workup. How can I prevent this?

The pyrrolopyridine core can be sensitive to harsh conditions. The ester group can also be hydrolyzed.

Troubleshooting Steps & Explanations:

  • Avoid Strongly Basic Aqueous Workups: If your reaction uses a strong base, neutralizing it carefully is important. A prolonged, highly basic aqueous workup can hydrolyze the methyl ester to the corresponding carboxylic acid, complicating purification.

    • Recommendation: Quench the reaction by pouring it into a saturated solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl) instead of water or brine alone. This neutralizes the base and can help in the subsequent extraction.

  • Minimize Reaction Temperature and Time: If you suspect thermal decomposition, try to run the reaction at the lowest temperature that provides a reasonable rate.

    • Recommendation: Set up a small-scale kinetic study. Run the reaction at 80°C and take aliquots every hour to monitor by LC-MS. You can determine the point at which the product concentration is maximized before significant degradation occurs.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki coupling with a halo-substituted this compound?

For a previously untested coupling, a robust set of starting conditions provides a high probability of success.

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Aryl Halide 1.0 eq.The limiting reagent.
Boronic Acid/Ester 1.2 - 1.5 eq.A slight excess drives the reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable, and commercially available Pd sources.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Proven, effective ligands for challenging heterocyclic couplings.
Base K₃PO₄ (2.0 - 3.0 eq.)Effective base, often minimizes boronic acid decomposition.
Solvent 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1)Standard solvent systems providing good solubility and reaction rates.
Temperature 90 - 100 °CA good starting temperature for most Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation and side reactions.

Q2: How does the Suzuki-Miyaura catalytic cycle work?

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + R1-X PdII R1-Pd(II)L2-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 Base Base (e.g., K3PO4) Base->Trans Boronic R2-B(OR)2 Boronic->Trans RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product

Technical Support Center: Monitoring Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, also known as 6-azaindole-7-carboxylic acid methyl ester[1], using Thin-Layer Chromatography (TLC). The causality behind experimental choices is explained to ensure scientifically sound and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC monitoring of your reaction. A common synthetic route involves the palladium-catalyzed carbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine in methanol[2]. Our troubleshooting will focus on this transformation, but the principles are broadly applicable.

Q1: My spots are streaking and elongated. How can I get well-defined spots?

Probable Causes & Solutions:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking[3][4].

    • Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting. Aim for a final concentration of a few milligrams per mL[5]. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application to keep the spot size small and concentrated[3].

  • Acidic or Basic Nature of Compounds: The pyrrolopyridine core has basic nitrogen atoms, and the silica gel on a standard TLC plate is slightly acidic. This interaction can lead to streaking[6][7].

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds like azaindoles, adding 0.1–2.0% triethylamine (Et3N) or a 1-10% solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, resulting in sharper spots[6].

  • High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking as it won't evaporate from the plate.

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent before developing the chromatogram[2].

Q2: My starting material and product spots are very close together (low separation). How can I improve the resolution?

Probable Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimal for separating the starting material (7-chloro-1H-pyrrolo[2,3-c]pyridine) and the product (this compound).

    • Solution: The goal is to find a solvent system that gives the product an Rf value of approximately 0.2-0.4, which generally provides the best separation. Since the product is more polar than the starting material, it will have a lower Rf value.

      • If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or add more of the non-polar solvent (e.g., heptane or hexane)[6].

      • If the spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent[6].

    • Recommended Starting Solvent System: A good starting point is a mixture of heptane and ethyl acetate. Based on purification methods, a gradient of these solvents is effective[2]. Begin with a ratio like 7:3 or 1:1 (Heptane:Ethyl Acetate) and adjust as needed.

Q3: I don't see any spots on my TLC plate after development.

Probable Causes & Solutions:

  • Non-UV Active Compounds: While the pyrrolopyridine core is aromatic and should be visible under UV light[8], the concentration might be too low for visualization.

    • Solution: First, ensure you are using a TLC plate with a fluorescent indicator (usually labeled as F254). View the plate under short-wave (254 nm) UV light[9]. If spots are still not visible, a chemical stain is necessary.

  • Sample is Too Dilute: The concentration of your compounds in the spotted aliquot may be below the limit of detection.

    • Solution: Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications[3]. Alternatively, take a larger aliquot from the reaction mixture and perform a mini-workup and concentration before spotting.

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely for the compounds but is a possibility.

    • Solution: Develop the plate immediately after spotting and drying.

Q4: I see an unexpected spot at the baseline that doesn't move.

Probable Cause & Solution:

  • Formation of a Highly Polar Byproduct: This is likely the carboxylic acid byproduct, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, formed from the hydrolysis of the methyl ester product. Carboxylic acids are very polar and will have a strong interaction with the silica gel, resulting in a very low or zero Rf value in moderately polar eluents[2].

    • Solution: To confirm if it is an acidic compound, you can add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. This can sometimes increase the Rf of the carboxylic acid spot, though it may cause streaking of basic compounds[6]. For monitoring purposes, the presence of a persistent baseline spot can be indicative of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of elution for the starting material and product on a normal-phase TLC plate?

The product, this compound, contains a polar ester group, making it more polar than the starting material, 7-chloro-1H-pyrrolo[2,3-c]pyridine. On a polar stationary phase like silica gel, less polar compounds travel further up the plate. Therefore, you should expect the starting material to have a higher Rf value than the product[10].

Q2: How do I properly prepare and run a TLC to monitor my reaction?

Please refer to the detailed Experimental Protocol for TLC Monitoring section below. Key steps include preparing the TLC chamber, spotting the starting material, a co-spot, and the reaction mixture, followed by developing the plate and proper visualization[11].

Q3: What visualization techniques are best for this class of compounds?

  • UV Light (254 nm): This is the primary, non-destructive method. The aromatic pyrrolopyridine ring system allows for visualization under short-wave UV light, where the compounds will appear as dark spots on a fluorescent background[8][9].

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds as yellow-brown spots. This is a good secondary option if UV is not effective.

  • Permanganate Stain (KMnO4): This is a destructive, universal stain that reacts with many functional groups. It is particularly useful for visualizing compounds that are not UV-active or do not stain well with iodine. Spots will appear yellow or brown on a purple background.

Q4: How can I be certain about the identity of the spots on my TLC plate?

The use of a co-spot is essential for unambiguous identification. A co-spot is where you apply both the starting material and the reaction mixture to the same lane on the TLC plate.

  • If the reaction is incomplete, the co-spot lane will show two distinct spots corresponding to the starting material and the product.

  • If the reaction has gone to completion, the co-spot will appear as a single spot at the Rf of the product, which will look identical to the reaction mixture lane.

Quantitative Data Summary

The following table provides recommended solvent systems and expected Rf behavior for monitoring the synthesis of this compound.

Compound Recommended Solvent System (v/v) Expected Rf Behavior
Starting Material (7-chloro-1H-pyrrolo[2,3-c]pyridine)Heptane:Ethyl Acetate (7:3 to 1:1)Higher Rf value (less polar)
Product (this compound)Heptane:Ethyl Acetate (7:3 to 1:1)Lower Rf value (more polar)
Byproduct (1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid)Heptane:Ethyl Acetate (7:3 to 1:1)Rf ≈ 0 (highly polar, remains at baseline)
For Highly Polar Compounds DCM:Methanol with 1% NH4OH (9:1)Use if compounds remain at the baseline with less polar systems.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system (e.g., 7:3 Heptane:Ethyl Acetate) to a depth of about 0.5 cm. Cover the chamber and let it saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RXN)[5].

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of your starting material.

    • C Lane: Spot the starting material, then, in the exact same location, spot the reaction mixture.

    • RXN Lane: Spot an aliquot of your reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action[5].

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil[5].

  • Visualize and Analyze: Dry the plate and visualize the spots using a UV lamp. Circle the visible spots with a pencil. Calculate the Rf values and assess the reaction's progress by comparing the intensity of the starting material and product spots over time.

Visualizations

Diagram 1: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_run Development & Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate spot_sm 3a. Spot Starting Material (SM) prep_plate->spot_sm spot_cospot 3b. Spot Co-Spot (SM + RXN) spot_rxn 3c. Spot Reaction Mixture (RXN) develop 4. Develop Plate in Chamber spot_rxn->develop visualize 5. Dry & Visualize (UV Lamp) develop->visualize analyze 6. Analyze Rfs & Reaction Progress visualize->analyze

Caption: Workflow for monitoring a chemical reaction using TLC.

Diagram 2: Chemical Transformation and TLC Representation

Reaction_TLC cluster_reaction Reaction Scheme cluster_tlc Expected TLC Plate (Normal Phase) SM 7-chloro-1H-pyrrolo[2,3-c]pyridine (Starting Material) P This compound (Product) SM->P Pd Catalyst, CO, MeOH Spot_SM SM Spot_P P TLC_Plate Base Baseline Solv Solvent Front label_sm Higher Rf (Less Polar) label_p Lower Rf (More Polar)

Caption: Correlation between reaction components and TLC spots.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods.
  • Zhang, Y., et al. (2021). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Advances, 11, 20651-20661.
  • PubChem. (n.d.). This compound.
  • OperaChem. (2022, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.
  • Reddit. (2020, January 19). Rf value for TLC. r/chemhelp.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Chemistry LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.

Sources

Technical Support Center: Purification of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (also known as 6-Azaindole-7-carboxylic acid methyl ester). This document is designed for researchers, medicinal chemists, and process development scientists who are handling this compound and require guidance on achieving high purity, a critical factor for reliable downstream applications. We will move beyond simple protocols to discuss the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

This section addresses the common initial questions researchers face when purifying this specific heterocyclic compound.

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: Impurities are typically by-products of the synthesis or degradation. Based on common synthetic routes for azaindole scaffolds, you should anticipate the following.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various substituted pyridines or pyrroles.

  • Reagents and Catalysts: If your synthesis involved a palladium-catalyzed cross-coupling reaction, which is common for such scaffolds, residual palladium and ligands (e.g., phosphine ligands) might be present.[3][4]

  • Isomeric By-products: The formation of azaindole isomers (e.g., pyrrolo[3,2-b]pyridine or other positional isomers) can occur, and these often have very similar polarities, making them challenging to separate.[5]

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the parent carboxylic acid (1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid). This can happen during aqueous workups, especially under non-neutral pH conditions, or upon prolonged storage in the presence of moisture.[6]

  • Decarboxylation Product: While less common for the ester, the corresponding carboxylic acid can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 1H-pyrrolo[2,3-c]pyridine.[7][8]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, Dioxane, Ethyl Acetate, Hexanes) are common impurities that can be identified by NMR.

Q2: What is the most reliable, first-pass method for purifying this compound?

A2: For most lab-scale purifications (milligrams to several grams), flash column chromatography on silica gel is the most robust and widely applicable technique. The compound's structure, featuring a polar heterocyclic core and a moderately polar ester group, makes it well-suited for separation on a polar stationary phase like silica.[3][9] This method is highly effective at removing baseline impurities, unreacted starting materials, and many side-products.

Q3: My compound is streaking badly on the TLC plate and column. What's happening and how do I fix it?

A3: Streaking is a common issue with nitrogen-containing heterocyclic compounds like this one. It typically indicates strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel. The basic pyridine nitrogen atom can interact strongly, causing poor peak shape and difficult elution.

Causality: The lone pair on the pyridine nitrogen can be transiently protonated by the acidic silica surface, causing the compound to "stick" and then release slowly, resulting in a streak rather than a compact spot.

Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system.

  • Add 0.5-1% triethylamine (Et3N) or ammonia solution (e.g., using a 7N solution in methanol as part of the polar component of your eluent) to the mobile phase.[9] This neutralizes the acidic sites on the silica, preventing the unwanted interaction and leading to sharper bands and more efficient separation.

Q4: Can I use recrystallization, and if so, what solvents should I try?

A4: Yes, recrystallization is an excellent method for final purification, especially if you have a large amount of material that is already reasonably pure (>85-90%). It is particularly effective at removing trace impurities and can yield highly pure, crystalline material.

The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider the following single or mixed solvent systems:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.

  • Mixed Solvents: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Methanol/Water.

Start by testing solubility in small vials with ~10-20 mg of your compound before committing your entire batch.

Troubleshooting and Optimization Guide

Even with a good plan, challenges can arise. This guide provides a logical framework for troubleshooting common purification problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound is too polar and sticking to the silica gel. 2. Compound is degrading on the acidic silica. 3. Inappropriate eluent system (product eluting with the solvent front or not at all).1. Increase the polarity of your eluent (e.g., increase the percentage of Methanol in DCM). Consider adding a basic modifier like triethylamine.[5] 2. Use a deactivated or neutral stationary phase like neutral alumina. Alternatively, perform the chromatography quickly and avoid leaving the compound on the column for extended periods. 3. First, run a gradient TLC to find an optimal solvent system where the Rf of your product is between 0.2 and 0.4.
Product is an Oil, Not a Solid 1. Presence of residual solvents. 2. The compound is pure but amorphous. 3. Impurities are present, acting as a eutectic mixture and depressing the melting point.1. Dry the sample under high vacuum for an extended period, possibly with gentle heating (if thermally stable). 2. Try to induce crystallization by scratching the side of the flask with a glass rod or adding a seed crystal. Alternatively, dissolve the oil in a minimal amount of a volatile solvent (like DCM) and add a non-polar solvent (like hexanes) dropwise until cloudy, then allow it to stand. 3. Re-purify the material using a different technique (e.g., chromatography if you first recrystallized, or vice-versa).
NMR Shows Extra Peaks, But LC-MS is Clean 1. The compound exists as rotamers (restricted rotation), which is less likely for this specific molecule but possible in related structures. 2. Residual, non-ionizable impurities (e.g., grease, uncharged organic molecules) are present that do not show up well on ESI-MS. 3. The compound is degrading in the NMR solvent (e.g., CDCl3 can be slightly acidic).1. Acquire the NMR spectrum at an elevated temperature. If the peaks coalesce, they are from rotamers. 2. Re-purify via column chromatography, ensuring clean glassware. Filter the final product solution through a syringe filter before concentration. 3. Re-run the NMR in a different solvent like DMSO-d6.
Difficulty with Recrystallization 1. Compound is "oiling out" instead of crystallizing. 2. No crystals form upon cooling.1. The solution is supersaturated, or the cooling is too rapid. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. The solution may not be saturated enough, or nucleation is slow. Try boiling off some solvent to increase the concentration. If that fails, cool to a lower temperature (ice bath or freezer) and scratch the inside of the flask to induce nucleation.
Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying your crude product.

PurificationWorkflow cluster_main Purification Strategy Crude Crude Product This compound TLC Analytical TLC (e.g., 50% EtOAc/Hexanes) Crude->TLC Decision1 Assess Purity & Separation TLC->Decision1 Column Flash Column Chromatography (Silica Gel) Decision1->Column Multiple spots or Rf < 0.8 Recrystallize Recrystallization (e.g., EtOAc/Hexanes) Decision1->Recrystallize One major spot & >85% pure PurityCheck Purity Analysis (NMR, LC-MS, HPLC) Column->PurityCheck Recrystallize->PurityCheck FinalProduct Pure Product (>95%) PurityCheck->FinalProduct Purity Goal Met Redo Re-purify if needed PurityCheck->Redo Impurities Remain Redo->Decision1

Caption: General workflow for purification strategy selection.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a robust starting point for purification.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., 20%, 40%, 60% EtOAc) or Methanol in DCM (e.g., 1%, 2%, 5% MeOH).

    • Goal: Find a solvent system that gives your product an Rf value of ~0.3. If streaking is observed, add 0.5% triethylamine to the chosen eluent system.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (a general rule is 40-100g of silica per 1g of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Pack the column with the slurry and equilibrate with 2-3 column volumes of the eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product).

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading" and typically gives superior separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% to 20% to 40% EtOAc in Hexanes.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of your final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

  • Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

  • Analysis: The purity is calculated by integrating the area of the product peak and dividing it by the total area of all peaks in the chromatogram.

Troubleshooting Logic Diagram

This diagram helps diagnose issues based on analytical data.

Troubleshooting cluster_causes Potential Impurities cluster_solutions Corrective Actions Analysis Analyze Final Product (NMR & LC-MS) Decision Is Purity >95%? Analysis->Decision Problem Identify Impurity Decision->Problem No Success Pure Product Decision->Success Yes StartingMaterial Starting Material (Different MW) Problem->StartingMaterial LC-MS shows wrong MW Isomer Isomer (Same MW) Problem->Isomer LC-MS shows correct MW but different retention time Hydrolysis Hydrolysis Product (MW - 14) Problem->Hydrolysis LC-MS shows M-14 peak Solvent Residual Solvent (NMR only) Problem->Solvent NMR shows characteristic solvent peaks ReColumn Re-run column with shallower gradient StartingMaterial->ReColumn PrepHPLC Use Preparative HPLC Isomer->PrepHPLC AcidFree Use acid-free workup and purification Hydrolysis->AcidFree HighVac Dry under high vacuum Solvent->HighVac

Caption: Logic for troubleshooting based on analytical results.

References
  • Tunoori, A. R., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • Hentzer, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Al-Omaily, R., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • Ma, D., et al. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry.
  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. National Center for Biotechnology Information.
  • Al-Tel, T. H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
  • Hentzer, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • Gao, Y., Ren, Q., & Wang, J. (2010). Supporting Information for publications. Chemistry – A European Journal.
  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry.
  • Al-Omaily, R., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Suwinski, J., et al. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key scaffold in medicinal chemistry, presents unique challenges, particularly during scale-up.[1][2] The electron-deficient nature of the pyridine ring complicates classical indole formation methodologies, often leading to poor yields or reaction failure.[3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis and scale-up of this important heterocyclic compound.

Part 1: General Synthetic Strategy & Precursor Issues

This section addresses high-level decisions regarding the synthetic route and common problems with starting materials.

FAQ 1.1: I am planning a large-scale synthesis. Which synthetic route is generally most robust for azaindoles like this compound?

When scaling up azaindole synthesis, robustness, cost, and safety are paramount. While classical methods like the Fischer indole synthesis are well-known, they often falter with electron-deficient pyridine precursors.[3][4] For large-scale production, modern cross-coupling strategies often provide higher, more consistent yields and greater functional group tolerance.

Recommendation: A strategy involving palladium-catalyzed cross-coupling reactions is often more reliable for scale-up. A common and effective approach starts with a functionalized pyridine ring, followed by the construction of the pyrrole moiety.

Workflow: Synthetic Route Selection

Synthetic Route Selection Start Start: Synthesize Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Decision1 Are functionalized 2-amino-4-chloropyridine precursors readily available? Start->Decision1 RouteA Route A: Pd-Catalyzed Cross-Coupling Strategy Decision1->RouteA Yes RouteB Route B: Modified Fischer Indole Synthesis Decision1->RouteB No StepA1 1. Sonogashira or Suzuki coupling to introduce C6-C7 fragment. RouteA->StepA1 StepB1 1. Form hydrazone from 2-hydrazinopyridine derivative. RouteB->StepB1 StepA2 2. Base-mediated intramolecular cyclization to form pyrrole ring. StepA1->StepA2 ConclusionA Higher yield, better scalability, milder conditions. StepA2->ConclusionA StepB2 2. Acid-catalyzed indolization (PPA or Lewis Acids). High risk of low yield and side products. StepB1->StepB2 ConclusionB Classical but often problematic for azaindoles. Requires significant optimization. StepB2->ConclusionB

Caption: Decision workflow for selecting a synthetic route.

A robust route often involves a copper-free Sonogashira alkynylation followed by a base-mediated indolization, which avoids the harsh acidic conditions of the Fischer synthesis.[5]

FAQ 1.2: My starting 2-hydrazinopyridine precursor for a Fischer-type synthesis is unstable. How can I mitigate this?

Aryl hydrazines, especially those with electron-withdrawing groups on the pyridine ring, can be unstable or toxic. In these cases, it is advisable to generate the hydrazone intermediate in situ.

Solution:

  • Combine the corresponding 2-halopyridine with hydrazine to form the 2-hydrazinopyridine.

  • Without isolating the hydrazine, directly add the desired ketone or aldehyde (e.g., methyl pyruvate) to the reaction mixture.

  • Proceed with the acid-catalyzed indolization step.

This approach avoids the isolation of a potentially hazardous intermediate and can improve overall process efficiency. When the aryl hydrazones themselves are unstable, they can be prepared via reduction of the corresponding aryldiazonium salt or through palladium-mediated coupling reactions.[6]

Part 2: Reaction Optimization & Troubleshooting

This section focuses on issues arising during the core synthetic steps.

FAQ 2.1: My Fischer indolization is failing or giving very low yields (<20%). What is the likely cause and how can I fix it?

The failure of Fischer indolization for azaindoles is a well-documented problem.[4] The primary cause is the electron-deficient nature of the pyridine ring, which deactivates the enamine intermediate, hindering the crucial acid-promoted[7][7]-sigmatropic rearrangement. Instead, competing side reactions, such as heterolytic N-N bond cleavage, become dominant.[4]

Troubleshooting Decision Tree: Low Yield in Fischer Indolization

Fischer Indolization Troubleshooting Start Problem: Low Yield (<20%) in Fischer Indolization Cause1 Likely Cause: Poor [3,3]-Sigmatropic Rearrangement due to electron-deficient pyridine ring Start->Cause1 Solution1 Increase Acid Strength & Temperature Cause1->Solution1 Action1a Switch from Brønsted acids (HCl, H2SO4) to Polyphosphoric Acid (PPA) or a strong Lewis Acid (e.g., ZnCl2, BF3). Solution1->Action1a Yes Action1b Increase reaction temperature incrementally (e.g., 80°C -> 110°C -> 140°C). Monitor for decomposition. Solution1->Action1b Yes Check1 Yield Improved? Action1a->Check1 Action1b->Check1 Success Success: Continue Optimization Check1->Success Yes Failure Failure: Consider Alternative Route Check1->Failure No Action2 Abandon Fischer route. Adopt a Pd-catalyzed cross-coupling strategy. Failure->Action2

Caption: Troubleshooting flowchart for low-yielding Fischer indolization.

Troubleshooting Steps:

  • Change the Acid Catalyst: Standard Brønsted acids may not be sufficient. Polyphosphoric acid (PPA) is often more effective as it serves as both a catalyst and a solvent, allowing for higher reaction temperatures.[8][9] Lewis acids like zinc chloride (ZnCl₂) can also improve efficiency.[8]

  • Increase Temperature: Driving the equilibrium towards the desired rearrangement often requires significant thermal energy. Carefully increase the reaction temperature, monitoring for decomposition of starting materials or product.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the reaction by rapidly reaching high temperatures and pressures, accelerating the desired cyclization over decomposition pathways.[8]

  • Switch Synthetic Strategy: If optimization fails, the pyridine ring is likely too deactivated for this route. A switch to a palladium-catalyzed cross-coupling and cyclization strategy is the most logical next step.[5]

FAQ 2.2: In my Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), I'm observing significant catalyst deactivation and homocoupling of my boronic acid/ester. What's wrong?

These are common issues in cross-coupling reactions involving nitrogen-containing heterocycles. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Solutions & Optimization Parameters:

ParameterProblemRecommended Solution & Rationale
Ligand Ligand is not robust enough or does not sufficiently protect the Pd center.Switch to bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos). These ligands stabilize the active Pd(0) species and promote the desired oxidative addition and reductive elimination steps.[10]
Base Base is too strong/weak or insoluble, leading to side reactions or poor reaction kinetics.Use a moderately weak, soluble base like K₂CO₃ or Cs₂CO₃.[11] Strong bases like hydroxides can promote unwanted side reactions. The choice of base is critical and often requires screening.
Solvent Poor solubility of reagents or catalyst complex.Use a polar aprotic solvent system like 1,4-dioxane/water or DMF.[10] Ensure all reagents are fully dissolved to prevent localized high concentrations that can lead to side reactions.
Oxygen Trace oxygen in the reaction mixture is oxidizing and deactivating the Pd(0) catalyst.Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive inert atmosphere throughout the reaction.

Part 3: Work-up and Purification Challenges

Even with a successful reaction, isolating the pure product at scale can be challenging.

FAQ 3.1: During aqueous work-up, I'm struggling with persistent emulsions. How can I break them?

Emulsions are common when working with nitrogen-containing heterocycles which can act as surfactants.

Solutions:

  • Addition of Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

  • Filtration: Pass the entire emulsion through a pad of Celite® or diatomaceous earth. The fine particles can help break up the dispersed droplets.

  • Solvent Modification: Add a small amount of a different organic solvent (e.g., add some ethyl acetate to a DCM extraction) to change the interfacial tension.

  • Centrifugation: If the scale allows, centrifugation is a highly effective method for separating the layers.

FAQ 3.2: My final product is difficult to crystallize and appears as an oil, even though NMR/LCMS shows high purity. What can I do?

This is often due to trace amounts of residual solvent or minor impurities inhibiting crystal lattice formation.

Troubleshooting Crystallization:

  • High Vacuum Drying: Dry the oil under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) to remove all volatile residues.

  • Solvent Trituration: Add a non-solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, add a single seed crystal to the supersaturated oil to initiate crystallization.

  • Co-distillation: Dissolve the oil in a volatile solvent like DCM or methanol and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times to azeotropically remove stubborn solvent impurities.

  • Chromatography: As a last resort, a quick plug of silica gel, eluting with an appropriate solvent system, can remove the impurities that are inhibiting crystallization.

Part 4: Detailed Experimental Protocol

Protocol: Two-Step Synthesis via Suzuki Coupling and Buchwald-Hartwig Amination

This protocol is an example of a modern synthetic approach that is often more scalable and reliable than classical methods for this class of compounds. This is a generalized procedure and may require optimization.

Step 1: Suzuki-Miyaura Cross-Coupling

Suzuki Coupling cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Work-up A 1. Add 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), and K2CO3 (2.5 equiv) to flask. B 2. Add Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv). A->B C 3. Evacuate and backfill with N2 (3x). B->C D 4. Add degassed 1,4-dioxane/water (4:1). C->D E 5. Heat to 90°C for 4-6 hours. Monitor by UPLC/TLC. D->E F 6. Cool to RT, dilute with EtOAc, filter through Celite®. E->F G 7. Wash filtrate with water, then brine. F->G H 8. Dry over Na2SO4, concentrate in vacuo. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling step.

Step 2: Buchwald-Hartwig Amination (Hypothetical for completing the core)

Note: The target molecule is a carboxylate, not an amine. This step illustrates the general approach for C-N bond formation on the pyridine ring if another analogue were being synthesized. For the title compound, subsequent cyclization chemistry would follow the introduction of the necessary fragments.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. University of Graz.
  • Why Do Some Fischer Indoliz
  • Fischer Indole Synthesis. Alfa Chemistry.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.

Sources

Technical Support Center: Solvent Selection for the Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key scaffold in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection in overcoming common synthetic challenges. We address both the formation of the core 6-azaindole ring system and the final esterification step.

Part 1: Troubleshooting the 6-Azaindole Core Synthesis

The construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core is often the most challenging step. The classic Fischer indole synthesis is a common route, but the electron-deficient nature of the pyridine ring can significantly impede the key acid-catalyzed cyclization, often leading to low yields or reaction failure under standard conditions.[1]

Q1: My Fischer indole synthesis to form the 6-azaindole core is failing in high-boiling aromatic solvents (Toluene, Xylene). Why is this, and what are my alternatives?

Answer:

This is a frequent issue rooted in the electronic properties of the pyridylhydrazine starting material. The nitrogen atom in the pyridine ring withdraws electron density, which deactivates the ring and hinders the crucial[2][2]-sigmatropic rearrangement step of the Fischer synthesis.[1][3] Simply increasing the temperature in solvents like xylene or diglyme often leads to decomposition and tar formation rather than the desired product.[1]

Your primary alternatives involve changing the nature of the acidic catalysis and the reaction medium itself.

1. Polyphosphoric Acid (PPA): The Classic Brute-Force Approach PPA serves as both the solvent and a potent acid catalyst. It is effective for many challenging Fischer indolizations. However, its high viscosity makes temperature control difficult, and the workup procedure is notoriously cumbersome, requiring careful quenching in ice water followed by neutralization.

2. "Green" and Unconventional Solvents: The Modern Solution Modern approaches prioritize more sustainable and often more effective solvent systems. High-boiling, polar, and biodegradable solvents can offer significant advantages.[4][5]

  • Polyethylene Glycols (PEGs) and Glycerol: These are non-toxic, biodegradable, and have high boiling points, allowing for thermally demanding reactions under more controlled conditions than PPA.[4][5] In some cases, PEG can also act as a catalyst.[5]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are non-volatile, thermally stable media that can enhance reaction rates and selectivity.[2][6] Their tunable properties allow for fine-tuning the reaction environment.

  • Water: For certain substrates, water can be an excellent green solvent, especially when combined with microwave irradiation and a suitable catalyst.[2][6]

These alternative solvents are particularly effective when paired with microwave heating, which can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.

Solvent SystemTypical CatalystTemperature (°C)ProsCons & Workup Challenges
Toluene / Xylenep-TsOH, H₂SO₄110-140Well-understood, easy solvent removal.Often low yield for azaindoles, risk of tar formation.[1]
Polyphosphoric Acid (PPA)Self-catalyzed80-180Powerful, drives difficult cyclizations.Highly viscous, difficult workup (quenching, neutralization), product isolation can be challenging.[1]
Acetic AcidSelf-catalyzed118Simple, can be effective for some substrates.Can lead to side reactions (e.g., acetylation).
Ethylene Glycol / Glycerolp-TsOH, H₂SO₄120-200Green solvent, high boiling point, biodegradable.[5][6]Product isolation may require extensive extraction.
Ionic Liquids (e.g., [bmim]HSO₄)Self-catalyzed100-150Recyclable, enhances reaction rates, thermally stable.[2]Can be expensive, product isolation may be non-trivial.
Part 2: FAQs on Esterification of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Once the azaindole core with a carboxylic acid at the 7-position is formed, the final step is esterification. While seemingly straightforward, this step can also present challenges related to solubility, catalyst choice, and side reactions.

Q2: What are the standard methods for converting the carboxylic acid to this compound, and what common issues should I anticipate?

Answer:

The two most common laboratory-scale methods are Fischer-Speier Esterification and carbodiimide-mediated coupling.

  • Fischer-Speier Esterification: This involves heating the carboxylic acid in a large excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

    • Common Issues:

      • Poor Solubility: The starting carboxylic acid may have limited solubility in methanol alone, requiring co-solvents or leading to slow, heterogeneous reactions.

      • Degradation: The harsh acidic conditions and elevated temperatures can sometimes lead to decomposition of sensitive azaindole scaffolds.

      • Workup: Requires careful neutralization of the strong acid, which can sometimes hydrolyze the newly formed ester if not performed correctly.

  • Steglich Esterification (DCC/EDC Coupling): This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Common Issues:

      • Byproduct Removal: DCC reactions produce dicyclohexylurea (DCU), which is often difficult to remove and requires careful filtration. Using water-soluble EDC simplifies the workup, as the corresponding urea byproduct can be removed with an aqueous wash.[7]

      • Solvent Purity: The reaction is sensitive to water, so anhydrous solvents are required.

Q3: I need a more robust and potentially greener method for the esterification step. What are my options?

Answer:

Excellent question. Moving beyond the classic methods can improve yield, simplify purification, and reduce environmental impact.

  • Titanium (IV) Chloride (TiCl₄) Catalysis: A highly efficient method involves using the Lewis acid TiCl₄ as a coupling reagent in a solvent like dichloromethane.[8] This one-pot procedure operates under mild, neutral conditions and avoids the need for a base. The workup is a simple aqueous wash, making it highly attractive.[8]

  • Azeotropic Water Removal: For larger-scale reactions, a classic method for driving esterification is to remove the water byproduct azeotropically. A patent describes using an alkane sulfonic acid catalyst in an inert, water-immiscible solvent like benzene or toluene with an alcohol containing at least 4 carbons.[9] While this specific patent uses higher alcohols, the principle can be adapted.

  • Green Solvent Alternatives: While less common for esterification than for core synthesis, exploring greener polar aprotic solvents could be beneficial, especially if solubility is a primary concern. Solvents like ethyl lactate or 2-methyltetrahydrofuran (2-MeTHF) are gaining traction as sustainable alternatives to traditional solvents like DCM and DMF.[4]

Protocol 1: General Procedure for Fischer Indole Synthesis in PPA

  • Safety: PPA is corrosive and causes severe burns. Handle with extreme care in a fume hood. The quenching process is highly exothermic.

  • In a round-bottom flask, pre-heat polyphosphoric acid (PPA) (10-20 wt. excess) to 80-100 °C with mechanical stirring until it is mobile.

  • Slowly and carefully add the pyridylhydrazone precursor (1.0 eq) to the hot PPA.

  • Increase the temperature to the desired point (typically 120-160 °C) and monitor the reaction by TLC (quenching a small aliquot in ice water, neutralizing, and extracting with ethyl acetate).

  • Upon completion, cool the reaction mixture slightly (to ~100 °C) and pour it very slowly onto a vigorously stirred beaker of crushed ice.

  • Carefully neutralize the acidic slurry with a saturated base solution (e.g., NaOH or K₂CO₃) while cooling in an ice bath. Ensure the pH is > 8.

  • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Titanium Tetrachloride-Assisted Esterification [8]

  • Safety: TiCl₄ is highly reactive with water and moisture, releasing HCl gas. Handle in a fume hood under an inert atmosphere.

  • To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere, add titanium (IV) chloride (3.0 eq) dropwise with stirring.

  • Stir the mixture at room temperature for 20 minutes.

  • Add anhydrous methanol (3.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 8-20 hours).

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester for purification.

Part 3: Strategic Solvent Selection Workflow
Q4: How do I decide on the optimal solvent system for my specific reaction from all these options?

Answer:

The optimal choice depends on a logical evaluation of your substrate, available equipment, and project goals (e.g., scale, green chemistry). The following decision tree diagram illustrates a strategic workflow for solvent selection.

Caption: A workflow for selecting an appropriate solvent system.

References
  • Galia, A., et al. (2021). Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. In Green Chemistry.
  • MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.
  • MDPI. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • Request PDF. (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate.
  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry.
  • PMC. (n.d.). Azaindole Therapeutic Agents. PubMed Central.
  • ResearchGate. (n.d.). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • PubChem. (n.d.). This compound. PubChem.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids. Google Patents.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Google Patents.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI.
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.

Sources

managing exothermic reactions in Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of this compound (6-Azaindole-7-carboxylic acid methyl ester). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your synthesis is not only successful but, most importantly, safe. The formation of the pyrrolopyridine core and its subsequent functionalization can involve highly energetic steps. This guide is structured in a question-and-answer format to directly address the critical challenges of managing exothermic reactions, particularly during scale-up.

Section 1: Understanding the Potential Thermal Hazards

This section addresses the fundamental questions regarding the thermal risks associated with the synthesis of this compound. A proactive understanding of "what" can go wrong and "why" is the bedrock of a safe experimental design.

Q1: Which steps in a typical synthesis of this compound are most likely to be dangerously exothermic?

A1: While multiple synthetic routes exist, many converge on the functionalization of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core. Based on established transformations for related heterocyclic systems, the most significant thermal hazard arises during the ortho-lithiation and subsequent carboxylation of a protected 6-azaindole intermediate.

  • The Causality: Directed ortho-metalation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is a powerful tool, but the reaction is extremely fast and highly exothermic. The reaction's initiation is often immediate upon addition of the organolithium reagent. The subsequent quench with an electrophile (e.g., dry ice or dimethyl carbonate for carboxylation) can also be highly exothermic, especially if the organolithium intermediate is not sufficiently cooled or if the quenching agent is added too quickly, leading to vigorous sublimation of CO2 and potential pressure buildup. While other steps like nitrations or certain hydrogenations can also be exothermic, the rapid kinetics and high enthalpy of lithiation present the most acute risk of a runaway reaction.[1][2]

Q2: What defines a "runaway reaction" in this context, and what are the primary consequences?

A2: A runaway reaction occurs when the heat generated by the chemical reaction exceeds the rate at which the heat can be removed by the cooling system.[3] This imbalance creates a dangerous feedback loop:

  • Initial Temperature Rise: The reaction generates heat.

  • Rate Acceleration: The increase in temperature accelerates the reaction rate.

  • Exponential Heat Generation: The accelerated reaction generates heat even faster.

  • Loss of Control: The temperature and pressure rise exponentially, overwhelming the cooling capacity of the reactor and leading to boiling of the solvent, decomposition of materials, and a rapid increase in pressure.[2]

The primary consequences are severe:

  • Vessel Rupture: Over-pressurization can lead to a catastrophic failure of the reaction vessel, resulting in the explosive release of flammable and toxic materials.[4]

  • Fire and Explosion: The release of flammable solvents and reagents can ignite, causing a fire or a secondary vapor cloud explosion.[4]

  • Exposure to Hazardous Materials: A runaway event can expose personnel to corrosive reagents, toxic intermediates, and hazardous decomposition products.

The diagram below illustrates the critical relationship between heat generation and heat removal, highlighting the "tipping point" into a runaway scenario.

G Fig. 1: Heat Generation vs. Heat Removal cluster_legend HeatGen Heat Generation (Exothermic Reaction) HeatRem Heat Removal (Cooling System) Stable Stable Operating Point Unstable Unstable 'Tipping' Point Runaway Runaway Region Temp Temperature -> Point1 Heat Heat Rate -> Point_End Point_End Point1->Point_End Temperature Point_Up Point_Up Point1->Point_Up Heat Rate Removal_End Removal_End Point1->Removal_End Gen_1 Gen_1 Point1->Gen_1 Heat_Removal Heat Removal Heat_Generation Heat Generation Gen_2 Gen_2 Gen_1->Gen_2 Gen_3 Gen_3 Gen_2->Gen_3 Stable_Point Stable Stable_x Stable_x Stable_Point->Stable_x Unstable_Point Unstable Unstable_x Unstable_x Unstable_Point->Unstable_x Runaway_Label Runaway Zone: Heat Generation > Heat Removal G start Warning Sign Observed: Internal Temperature Rising Beyond Set Point stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition check_cooling Enhance Cooling: - Add more dry ice to bath - Ensure good thermal contact stop_addition->check_cooling is_controlled Is Temperature Decreasing? check_cooling->is_controlled resume Continue Monitoring Closely. Resume Addition at a Slower Rate Once Stable. is_controlled->resume  Yes   prepare_quench Prepare Emergency Quench (e.g., Isopropanol / THF solution) is_controlled->prepare_quench  No   quench Execute Emergency Quench: Add quenching agent slowly to neutralize reactive species. prepare_quench->quench evacuate ALERT PERSONNEL PREPARE TO EVACUATE If quench fails or reaction accelerates further. quench->evacuate

Caption: Emergency response workflow for thermal excursions.

Section 4: FAQs and Scale-Up Considerations

Q8: Why is scaling up a reaction more dangerous from a thermal perspective?

A8: The danger lies in the change in the surface-area-to-volume ratio. As you increase the volume of a reactor (e.g., from a 1L flask to a 100L vessel), the volume (which dictates heat generation) increases cubically (V ∝ r³), while the surface area (which dictates heat removal) increases only squarely (A ∝ r²). This fundamental geometric principle means large-scale reactors are inherently less efficient at dissipating heat than lab-scale flasks.

Q9: What is the most critical modification when moving from a gram-scale to a kilogram-scale synthesis?

A9: Beyond engineered controls like jacketed reactors and overhead cooling, the most critical procedural modification is extending the reagent addition time . If a 1-hour addition was safe on a 10g scale, the addition time for a 1kg scale might need to be extended to 8-10 hours or more. This ensures the rate of heat generation never exceeds the reactor's maximum heat removal capacity.

Q10: Can I use a different quenching agent for the carboxylation step at a large scale?

A10: While adding solid dry ice is common in the lab, it is highly problematic at scale due to massive CO2 sublimation, poor mixing, and potential for freezing the reaction mixture. At scale, it is far safer to add the lithiated intermediate to a solution of the electrophile or to bubble gaseous CO2 through the solution at a controlled rate. Alternatively, using a liquid electrophile like dimethyl carbonate or diethyl carbonate, which can be added controllably, is often a preferred industrial method.

Appendix: Example Protocol for Controlled Lithiation-Carboxylation

Disclaimer: This is a representative protocol and must be adapted and risk-assessed for your specific substrate and equipment.

Reaction: N-protected 1H-pyrrolo[2,3-c]pyridine to its 7-carboxylic acid methyl ester derivative.

  • Vessel Preparation: A dry, multi-necked, jacketed reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a port for reagent addition is assembled. The system is purged with dry nitrogen.

  • Initial Charge: The N-protected 1H-pyrrolo[2,3-c]pyridine (1.0 eq) is charged to the reactor, followed by anhydrous THF (10 L/kg).

  • Cooling: The mixture is stirred and cooled to an internal temperature of -75°C using a circulating chiller.

  • Reagent Addition (Critical Step): n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added via a calibrated pump at a rate that ensures the internal temperature does not exceed -65°C. The expected addition time for a 1 kg scale is approximately 4-6 hours.

  • Stirring: The resulting deep-red solution is stirred for an additional 1 hour at -75°C to ensure complete lithiation.

  • Quench/Carboxylation: Dimethyl carbonate (1.5 eq) is added slowly via a pump over 1-2 hours, again ensuring the internal temperature does not rise above -60°C.

  • Warm-up: After the addition is complete, the reaction is allowed to slowly warm to 0°C over 2-3 hours before aqueous workup.

References

  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Journal of Chemical Health and Safety. "Practical approach to prediction and prevention of runaway reactions".
  • ChemicalBook. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis.
  • Carl ROTH. Safety Data Sheet: 7-Azaindole.
  • PubMed. Synthesis and pharmacological activities of 7-azaindole derivatives.
  • IChemE. The control of runaway polymerisation reactions by inhibition techniques.
  • YouTube. Runaway Reaction - Prevention.
  • AIDIC. Emergency Runaway Reaction - What Precedes? What Follows?.
  • PubChem. This compound.
  • ARIA. Runaway reactions, case studies, lessons learned.

Sources

Technical Support Center: Recrystallization of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document moves beyond standard protocols to offer in-depth troubleshooting and mechanistic explanations, ensuring you can rationally overcome common challenges encountered in the lab.

Section 1: Understanding the Molecule's Physicochemical Personality

The structure of this compound dictates its behavior in solution. It possesses a fused aromatic pyrrolopyridine (6-azaindole) core and a methyl ester functional group. This combination imparts a moderate polarity and multiple sites for potential intermolecular interactions.

  • The Pyrrolopyridine Core: The aromatic system contributes to planarity, which favors stacking in a crystal lattice. The nitrogen atoms, particularly the pyridine nitrogen and the pyrrole N-H, can act as hydrogen bond acceptors and donors, respectively.

  • The Methyl Ester Group: The ester carbonyl is a strong hydrogen bond acceptor. This group increases the molecule's polarity compared to the parent heterocycle.[1]

This dual-character—nonpolar aromatic surfaces combined with polar, hydrogen-bonding capable functional groups—means that selecting a single ideal solvent can be challenging. Often, the compound is too soluble in highly polar solvents and poorly soluble in nonpolar solvents, making mixed-solvent systems a powerful alternative.

Section 2: Frequently Asked Questions (FAQs)

Question: What is the best starting solvent for recrystallizing this compound?

Answer: There is no universal "best" solvent; empirical screening is essential. However, based on the molecule's structure, a logical starting point is a moderately polar solvent that can engage in hydrogen bonding.

  • Good Single-Solvent Candidates: Ethanol, Isopropanol, or Ethyl Acetate. These solvents are often effective because their own functional groups are similar to the ester moiety of the target compound.[2]

  • Promising Mixed-Solvent Systems: A highly effective strategy is to use a solvent pair: a "good" solvent in which the compound is readily soluble, and a "poor" (or "anti-solvent") in which it is not.[3] Excellent systems to screen include:

    • Ethanol / Water

    • Ethyl Acetate / Hexanes

    • Acetone / Hexanes

    • Toluene / Hexanes

Question: My compound formed an oil instead of crystals. What happened and how do I fix it?

Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[4] It typically occurs when the hot, saturated solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent. The compound separates from the solution as a liquid phase because it is easier than forming a highly ordered crystal lattice.

Immediate Solution:

  • Re-heat the mixture until the oil completely redissolves into a homogeneous solution.

  • Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.

  • Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or in a beaker of hot water to slow the rate of heat loss. Slow cooling is critical for forming high-quality crystals.[5][6]

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[4][7] The crystallization process requires an initial energy barrier to be overcome for nucleation (the formation of the first seed crystals).

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[4][7]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for further crystal growth.[8]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to re-establish a saturated state. Then, attempt to cool again.[8]

Question: My final crystals are colored, but the pure compound should be white. How can I remove the colored impurity?

Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated carbon (charcoal).

Procedure:

  • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Caution: Adding too much will adsorb your product and significantly lower your yield.[9]

  • Keep the solution hot for a few minutes to allow the carbon to adsorb the impurities.

  • Perform a hot gravity filtration to remove the insoluble carbon particles. This step is crucial and must be done quickly with pre-heated equipment to prevent your product from crystallizing prematurely in the funnel.[9]

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Section 3: Systematic Troubleshooting Guide & Protocols

Workflow for Recrystallization Solvent Selection

The following diagram outlines a logical workflow for identifying a suitable solvent system.

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Protocol 3.1: Two-Solvent Recrystallization (e.g., Ethyl Acetate / Hexanes)

This method is often successful for compounds with intermediate polarity. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent, then induce crystallization by slowly adding a "poor" anti-solvent in which the compound is insoluble.[10]

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Heat a beaker of the "good" solvent (Ethyl Acetate) on a hot plate.

  • Add the minimum amount of hot Ethyl Acetate to the flask to just dissolve the solid at a gentle boil. It is critical to use the absolute minimum volume required.[11]

  • Once fully dissolved, continue heating and begin adding the "poor" anti-solvent (Hexanes) dropwise.

  • Continue adding hexanes until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

  • Add one or two drops of hot Ethyl Acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[6]

  • Once at room temperature, cool further in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent mixture (e.g., 10% EtOAc in Hexanes). Using cold solvent minimizes redissolving your product.[7]

  • Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Common Issues
Problem Primary Cause(s) Recommended Action(s) Causality & Explanation
Oiling Out Solution cooled too quickly; solvent boiling point is higher than the compound's melting point; solution is too concentrated.[4][5]1. Reheat to dissolve the oil. 2. Add 5-10% more of the "good" solvent. 3. Cool slowly (insulate flask). 4. If persistent, switch to a lower-boiling point solvent.Oiling occurs when molecular separation from the solution is kinetically favored over the thermodynamically favored, but slower, process of forming an ordered crystal lattice. Slower cooling and lower saturation provide the necessary time for proper lattice formation.
No Crystal Formation Solution is supersaturated; too much solvent was used initially.[4][7][8]1. Scratch the inner wall of the flask with a glass rod. 2. Add a seed crystal. 3. Boil off excess solvent to increase concentration and re-cool.Crystallization requires a nucleation event. Scratching creates a high-energy surface for nucleation. A seed crystal provides a pre-formed template. If the solution is simply not saturated enough, no amount of nucleation will help until the concentration is increased.
Very Low Yield Too much solvent was used; premature crystallization during hot filtration; product is significantly soluble in cold rinse solvent.[7][8]1. Evaporate solvent from the mother liquor to see if more product crashes out. 2. Pre-heat filtration equipment (funnel, filter paper, receiving flask). 3. Use a minimal amount of ice-cold solvent for rinsing.Every compound has some finite solubility even in a cold "poor" solvent. Using excessive solvent at any stage (dissolution or rinsing) will lead to product loss in the mother liquor. Premature crystallization on a cold funnel physically removes product before the main cooling step.
Crystals Look "Fluffy" or "Sugary" Crystallization occurred too rapidly.1. Re-dissolve the solid in a slightly larger volume of hot solvent. 2. Ensure very slow cooling.Rapid crystallization ("crashing out") traps solvent and impurities within the crystal lattice, leading to lower purity and a less defined crystal structure.[8] Slower growth allows for the selective incorporation of only the desired molecules.

Section 4: Advanced Troubleshooting Workflow

When basic troubleshooting fails, a more systematic approach is required.

Caption: A systematic workflow for troubleshooting advanced recrystallization issues.

References

  • PubChem. This compound.
  • University of California, Los Angeles.
  • PubChem. methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
  • University of Rochester, Department of Chemistry.
  • University of York, Chemistry Teaching Labs.
  • University of Alberta, Department of Chemistry.
  • California State University, Stanislaus.
  • Wellesley College.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Li, J., et al. (2021). Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method. Ultrasonics Sonochemistry, 78, 105716. [Link]
  • University of Toronto, Scarborough.

Sources

Validation & Comparative

The Strategic Advantage of the Pyrrolopyridine Scaffold: A Comparative Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold, a bioisostere of indole, has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The strategic placement of a nitrogen atom within the six-membered ring of the indole core significantly influences the molecule's physicochemical properties and biological activity. This guide offers an in-depth, objective comparison of methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate and its positional isomers, supported by available experimental data, to empower researchers in their drug discovery endeavors.

The Pyrrolopyridine Core: A Versatile Pharmacophore

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. This fusion gives rise to six possible isomers, with the 4-, 5-, 6-, and 7-azaindoles being the most extensively studied in drug discovery. The position of the nitrogen atom in the pyridine ring dramatically alters the electron distribution, hydrogen bonding capabilities, pKa, and metabolic stability of the molecule, thereby dictating its interaction with biological targets.[1] Among these, the 7-azaindole framework is frequently encountered in the literature, showcasing the scaffold's broad therapeutic potential.[1][2]

This compound: A Closer Look at the 6-Azaindole Scaffold

This compound belongs to the 6-azaindole class of pyrrolopyridines. Recent studies have highlighted the potential of the pyrrolo[2,3-c]pyridine core in developing potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic target implicated in various cancers.[3][4][5][6]

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated nanomolar efficacy in inhibiting LSD1. For instance, a lead compound from this class, 46 (LSD1-UM-109) , exhibited an IC50 value of 3.1 nM against LSD1 and potent inhibition of cell growth in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines.[3][6][7] This highlights the therapeutic promise of this particular pyrrolopyridine isomer.

Comparative Biological Performance of Pyrrolopyridine Isomers

Kinase Inhibition: A Tale of Isomeric Preference

The pyrrolopyridine scaffold is a well-established hinge-binding motif in kinase inhibitors, mimicking the adenine core of ATP.[8] However, different kinases exhibit distinct preferences for the isomeric form of the azaindole.

  • 5-Azaindoles for Cdc7 Kinase: A study focusing on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole were potent inhibitors. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity.[1][9] This suggests that the nitrogen at the 5-position is crucial for optimal binding within the Cdc7 active site.

  • 4- and 7-Azaindoles for c-Met Kinase: Conversely, potent inhibitors of the c-Met kinase have been developed based on the 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[9]

  • 7-Azaindoles for a Broad Range of Kinases: The 7-azaindole scaffold is arguably the most versatile, with derivatives showing inhibitory activity against a wide array of kinases, including BRAF, PI3Kγ, and DYRK1A/B.[8][10][11]

Table 1: Comparative Kinase Inhibitory Activity of Pyrrolopyridine Scaffolds

Pyrrolopyridine IsomerTarget KinaseReported Activity (IC50)Reference
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Derivatives LSD13.1 nM (for compound 46 )[3][6][7]
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Derivatives c-Met20 nM and 70 nM[9]
1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives FMS Kinase30 nM and 60 nM[12]
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives Cdc7 Kinase7 nM[13]
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives BRAF V600E13 nM (for PLX4720)[10]
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives PI3Kγ0.05 µM[11]

Note: The presented IC50 values are for optimized derivatives of the respective scaffolds and not for the parent methyl carboxylate esters. Direct comparison should be made with caution as experimental conditions may vary between studies.

Beyond Kinases: Other Therapeutic Applications

The biological activities of pyrrolopyridine isomers are not limited to kinase inhibition.

  • HIV-1 Inhibition: A comparative study on non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that 4-azaindole and 7-azaindole analogs were more effective than the parent indole, while 5-azaindole and 6-azaindole derivatives had reduced efficacy.[1]

  • Potassium-Competitive Acid Blockers (P-CABs): Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been identified as potent P-CABs with excellent in vitro and in vivo inhibitory activity.[14]

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key synthetic and assay methodologies.

General Synthesis of Pyrrolopyridine Scaffolds

The synthesis of the pyrrolopyridine core can be achieved through various established methods, often involving the construction of the pyrrole ring onto a substituted pyridine or vice versa. Common strategies include the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.[15][16]

Conceptual Synthetic Workflow for Pyrrolopyridine Derivatives:

Caption: General synthetic workflow for pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a well of the microplate, add the test compound solution or DMSO (vehicle control).

    • Add the kinase enzyme and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.

Experimental Workflow for Kinase Inhibition Assay:

Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Serial Dilution of Test Compound C Add Compound and Kinase to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Initiate Reaction with Substrate/ATP B->D C->D E Incubate at 30°C D->E F Stop Reaction and Detect ADP (Luminescence) E->F G Measure Signal and Calculate IC50 F->G

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Signaling Pathways and the Role of Pyrrolopyridines

Pyrrolopyridine-based inhibitors often target kinases within critical signaling pathways that are dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

The PI3K/AKT/mTOR Signaling Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival. Many cancers exhibit aberrant activation of this pathway, making it a prime target for therapeutic intervention. 7-azaindole derivatives have been developed as potent PI3Kγ inhibitors.[11]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Azaindole Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of an azaindole derivative.

Conclusion: The Power of Isomeric Diversity

The comparative analysis of pyrrolopyridine isomers underscores the profound impact of nitrogen placement on biological activity. While this compound, as a member of the 6-azaindole family, shows significant promise, particularly as a scaffold for LSD1 inhibitors, the optimal choice of the pyrrolopyridine isomer is intrinsically linked to the specific therapeutic target. The data presented in this guide serves as a valuable resource for researchers, enabling a more informed and strategic approach to the design and development of next-generation therapeutics based on this versatile and powerful heterocyclic scaffold.

References

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-4-5-6-and-7-azaindole-isomers-in-biological-assays]
  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10577893/]
  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/374184646_Discovery_of_Pyrrolo23-cpyridines_as_Potent_and_Reversible_LSD1_Inhibitors]
  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [URL: https://www.theraindx.com/news/pyrrolo23%E2%80%91cpyridines-as-potent-and-reversible-lsd1-inhibitors/]
  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37849536/]
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00292]
  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 152-159. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1193309]
  • Sharma, N., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 25(16), 1886-1903. [URL: https://pubmed.ncbi.nlm.nih.gov/34547963/]
  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-bioavailability-of-7-azaindole-vs-indole-containing-drugs]
  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Ali, M. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 915-920. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6567972/]
  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [URL: https://pubmed.ncbi.nlm.nih.gov/24695343/]
  • Olszewska, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8070228/]
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [URL: https://www.ajol.info/index.php/bcse/article/view/251390]
  • Chavali, S., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(6), 2530-2566. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855301/]
  • Alanazi, A. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135541. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10278103/]
  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Wang, Y., et al. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Chemistry & Biodiversity, 19(10), e202200692. [URL: https://pubmed.ncbi.nlm.nih.gov/36082623/]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68576910]
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [URL: https://pubmed.ncbi.nlm.nih.gov/19555113/]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/324]
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5053]
  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19974. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270729/]
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116089. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10818318/]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1424-8247/14/4/354]
  • M. K. Węcławski, et al. (2016). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 14(3), 991-1002. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02220h]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5829]
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(4), 1488-1506. [URL: https://pubmed.ncbi.nlm.nih.gov/29420042/]
  • Knight, T., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2217-2224. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7666497/]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02987a]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21457-21470. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02987a]
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39630953/]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [URL: https://www.mdpi.com/1422-0067/25/11/5829/htm]
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00547]

Sources

A Comparative Guide to the Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, an important heterocyclic compound also known as 6-azaindole-7-carboxylic acid methyl ester, is a valuable building block in medicinal chemistry. Its rigid bicyclic scaffold is a key feature in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic methods for the preparation of this compound, offering insights into their mechanisms, experimental protocols, and relative advantages.

Introduction to the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This structural motif is found in compounds targeting a range of biological targets, including kinases and other enzymes. The 7-carboxylate functional group provides a versatile handle for further chemical modifications, making this compound a sought-after intermediate.

This guide will focus on two distinct and effective strategies for the synthesis of this target molecule:

  • Palladium-Catalyzed Carbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine: A modern approach that leverages transition-metal catalysis to introduce the carboxylate group in a late-stage functionalization.

  • Hemetsberger-Knittel Azaindole Synthesis: A classical cyclization approach that constructs the pyrrole ring onto a pre-functionalized pyridine precursor.

Method 1: Palladium-Catalyzed Carbonylation

This method involves the introduction of a methoxycarbonyl group at the C7 position of the 1H-pyrrolo[2,3-c]pyridine scaffold via a palladium-catalyzed reaction with carbon monoxide and methanol. The starting material for this synthesis is 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Mechanistic Insights

The reaction proceeds through a catalytic cycle typical of palladium-catalyzed carbonylations. The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Subsequent coordination of carbon monoxide and its insertion into the palladium-carbon bond forms an acyl-palladium complex. Finally, nucleophilic attack by methanol and reductive elimination regenerates the palladium(0) catalyst and yields the desired methyl ester product. The choice of ligand is crucial for the efficiency of the catalytic cycle, with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often being effective.

Palladium-Catalyzed Carbonylation 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine Oxidative Addition Oxidative Addition 7-chloro-1H-pyrrolo[2,3-c]pyridine->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Acyl-Pd Complex Acyl-Pd Complex Oxidative Addition->Acyl-Pd Complex CO Insertion Reductive Elimination Reductive Elimination Acyl-Pd Complex->Reductive Elimination Nucleophilic Attack Methanol Methanol Methanol->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration This compound This compound Reductive Elimination->this compound CO CO

Caption: Catalytic cycle for the palladium-catalyzed carbonylation.

Experimental Protocol

A detailed experimental procedure for this method is as follows[1]:

  • Reaction Setup: In a high-pressure reactor, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (4.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.05 eq).

  • Solvent Addition: Add a mixture of methanol and toluene (1:1 v/v) to the reactor.

  • Reaction Conditions: Seal the reactor and pressurize with carbon monoxide to 50 bar. Heat the reaction mixture to 110 °C and stir for 17 hours.

  • Work-up and Purification: After cooling to room temperature, carefully vent the reactor and evaporate the volatile materials under reduced pressure. Purify the residue by silica gel chromatography (heptane/ethyl acetate gradient) to afford the title compound.

Method 2: Hemetsberger-Knittel Azaindole Synthesis

The Hemetsberger-Knittel synthesis is a powerful method for the construction of indole and azaindole rings.[2][3] This approach involves the thermal decomposition of an α-azido-β-aryl-acrylate derivative, which cyclizes to form the pyrrole ring of the azaindole system. For the synthesis of this compound, this method would start from a suitably substituted pyridine precursor.

Mechanistic Insights

The reaction is initiated by a Knoevenagel condensation between a pyridine-4-carbaldehyde bearing an amino group at the 3-position and methyl azidoacetate in the presence of a base like sodium methoxide. This forms the key methyl 2-azido-3-(3-amino-pyridin-4-yl)acrylate intermediate. Subsequent thermal cyclization, typically by heating in an inert high-boiling solvent like xylene, leads to the formation of the pyrrole ring with concomitant loss of nitrogen gas. The reaction is believed to proceed through a nitrene intermediate which then undergoes intramolecular C-H insertion to form the bicyclic system.

Hemetsberger-Knittel Synthesis Pyridine Precursor 3-Amino-4-formylpyridine derivative Knoevenagel Condensation Knoevenagel Condensation Pyridine Precursor->Knoevenagel Condensation Methyl Azidoacetate Methyl Azidoacetate Methyl Azidoacetate->Knoevenagel Condensation Azidoacrylate Intermediate Azidoacrylate Intermediate Knoevenagel Condensation->Azidoacrylate Intermediate Thermal Cyclization Thermal Cyclization Azidoacrylate Intermediate->Thermal Cyclization Heat (e.g., in xylene) Nitrene Intermediate Nitrene Intermediate Thermal Cyclization->Nitrene Intermediate Loss of N2 This compound This compound Nitrene Intermediate->this compound Intramolecular C-H Insertion

Caption: Pathway of the Hemetsberger-Knittel azaindole synthesis.

Experimental Protocol (Hypothetical)
  • Formation of the Azidoacrylate: To a solution of the appropriate 3-amino-4-formylpyridine derivative (1.0 eq) and methyl azidoacetate (1.1 eq) in methanol, add a solution of sodium methoxide in methanol at 0 °C. Stir the reaction mixture at room temperature for several hours.

  • Isolation of Intermediate: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 2-azido-3-(3-amino-pyridin-4-yl)acrylate.

  • Thermal Cyclization: Dissolve the crude azidoacrylate in a high-boiling inert solvent such as xylene and heat the solution at reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by silica gel chromatography to yield this compound.

Comparison of Synthesis Methods

FeaturePalladium-Catalyzed CarbonylationHemetsberger-Knittel Synthesis
Starting Materials 7-chloro-1H-pyrrolo[2,3-c]pyridineSubstituted 3-amino-4-formylpyridine
Key Transformation C-H activation and carbonylationPyrrole ring formation via cyclization
Reagents Palladium catalyst, CO gas, methanol, baseMethyl azidoacetate, base, heat
Reaction Conditions High pressure (50 bar CO), high temperature (110 °C)Generally atmospheric pressure, high temperature for cyclization
Yield Reported as 84%[1]Typically >70% for similar azaindoles[3]
Scalability May be challenging due to high pressure of CO gasPotentially more scalable, avoids high-pressure gas
Safety Considerations Use of toxic carbon monoxide gas under high pressureUse of potentially explosive azido compounds
Substrate Scope Dependent on the availability of the 7-halo precursorDependent on the availability of the substituted pyridine aldehyde
Atom Economy Good, incorporates CO and methanol directlyLess ideal due to the loss of N2 gas

Conclusion

Both the palladium-catalyzed carbonylation and the Hemetsberger-Knittel synthesis offer viable routes to this compound.

The palladium-catalyzed carbonylation is a powerful, modern method that allows for the late-stage introduction of the carboxylate group. This can be advantageous if the 7-chloro-1H-pyrrolo[2,3-c]pyridine precursor is readily available or easily synthesized. The high yield reported for this method is a significant advantage. However, the requirement for high-pressure carbon monoxide may present a barrier for some laboratories in terms of specialized equipment and safety protocols.

The Hemetsberger-Knittel synthesis , on the other hand, represents a more classical approach that builds the heterocyclic core from a pyridine precursor. This method avoids the use of high-pressure toxic gas, which can be a significant advantage for scalability and safety. The yields for this type of reaction are generally good. The main challenge for this route lies in the synthesis of the required substituted 3-amino-4-formylpyridine starting material.

The choice between these two methods will ultimately depend on the specific resources and expertise available to the researcher, as well as the availability and cost of the starting materials. For laboratories equipped for high-pressure reactions and with access to the 7-chloro precursor, the palladium-catalyzed carbonylation offers a direct and high-yielding route. For those prioritizing operational simplicity and avoiding high-pressure gases, the Hemetsberger-Knittel synthesis, provided the starting pyridine can be accessed, presents a strong alternative.

References

  • Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azido-zimtsäureestern. Monatshefte für Chemie 1972, 103 (1), 194–204.
  • Wikipedia. Hemetsberger indole synthesis. [Link]

Sources

A Comparative Guide to the Biological Validation of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activity of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate and its derivatives, with a focus on their role as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5). We will explore the experimental validation of this activity, compare it with other relevant compounds, and provide detailed protocols for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine scaffold is a versatile heterocyclic system that forms the core of numerous biologically active compounds.[1] Its structural isomers have been investigated for a wide range of therapeutic applications, including cancer treatment, and as inhibitors of kinases and phosphodiesterases.[2][3] The 1H-pyrrolo[2,3-c]pyridine core, in particular, has emerged as a promising scaffold for targeting neurological disorders.

This compound as an mGluR5 Antagonist

Recent research has identified 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, derivatives of this compound, as a novel class of allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5).[4][5] Allosteric modulation of mGluR5 is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders.[6]

Mechanism of Action: Allosteric Antagonism of mGluR5

Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are crucial for synaptic plasticity and neuronal signaling. The mGluR5 receptor, a G-protein coupled receptor, plays a significant role in modulating neuronal excitability and synaptic transmission.[7] Dysregulation of mGluR5 signaling has been implicated in conditions such as anxiety, depression, and certain neurodegenerative diseases.

Allosteric antagonists bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site.[8] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate or its ability to initiate downstream signaling cascades upon glutamate binding. This offers a more nuanced approach to receptor modulation compared to competitive antagonists that directly block the glutamate binding site.

The binding of a 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivative to the allosteric site of mGluR5 inhibits the glutamate-induced intracellular calcium mobilization, a key step in the receptor's signaling pathway.[4]

Below is a diagram illustrating the proposed mechanism of action.

Mechanism of mGluR5 Allosteric Antagonism cluster_receptor mGluR5 Receptor Glutamate_Binding_Site Orthosteric Site (Glutamate Binding) Gq_Protein Gq Protein Activation Glutamate_Binding_Site->Gq_Protein Activates Allosteric_Site Allosteric Site Allosteric_Site->Gq_Protein Inhibits Activation Glutamate Glutamate Glutamate->Glutamate_Binding_Site Binds Pyrrolopyridine_Compound Methyl 1H-pyrrolo[2,3-c]pyridine -7-carboxylate Analog Pyrrolopyridine_Compound->Allosteric_Site Binds PLC_Activation Phospholipase C (PLC) Activation Gq_Protein->PLC_Activation No_Response Inhibition of Cellular Response Gq_Protein->No_Response Ca_Mobilization Intracellular Ca2+ Mobilization PLC_Activation->Ca_Mobilization Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response

Caption: Allosteric antagonism of mGluR5 by a pyrrolopyridine compound.

Comparative Analysis: Performance Against Alternatives

To objectively evaluate the biological activity of this compound derivatives, a comparison with established compounds targeting mGluR5 and other pyrrolopyridine analogs with different mechanisms of action is essential.

Compound ClassPrimary TargetMechanism of ActionPotency (IC50/EC50)Key AdvantagesKey DisadvantagesReference
1H-pyrrolo[2,3-c]pyridine-7-carboxamides mGluR5 Allosteric Antagonist Low nanomolar High in vitro potency and potential for improved physicochemical properties.Limited in vivo data currently available in public domain.[4]
MPEP (2-Methyl-6-(phenylethynyl)pyridine) mGluR5Allosteric AntagonistLow nanomolarWell-characterized tool compound for in vitro and in vivo studies.Off-target activity and poor aqueous solubility.[9]
1H-pyrrolo[2,3-b]pyridine derivatives FGFR1, 2, 3Kinase InhibitorNanomolar rangePotent anti-proliferative and anti-migration activity in cancer cells.Potential for off-target kinase inhibition.[10][11][12]
1H-pyrrolo[3,2-c]pyridine derivatives TubulinColchicine-binding site inhibitorMicromolar to nanomolarPotent antitumor activities and induction of G2/M phase cell cycle arrest.Potential for cytotoxicity in non-cancerous cells.[13]
1H-pyrrolo[2,3-b]pyridine-2-carboxamides PDE4BPhosphodiesterase InhibitorMicromolar rangeSelective inhibition of PDE4B with anti-inflammatory effects.Further optimization needed for in vivo efficacy.[3]

Experimental Validation: Protocols and Workflows

The validation of this compound's biological activity as an mGluR5 antagonist requires a series of well-defined in vitro assays.

Experimental Workflow

cluster_workflow Experimental Workflow for mGluR5 Antagonist Validation Start Compound Synthesis & Purification Primary_Screening Primary Screening: Functional Calcium Mobilization Assay Start->Primary_Screening Hit_Confirmation Hit Confirmation: Concentration-Response Curves Primary_Screening->Hit_Confirmation Selectivity_Assay Selectivity Profiling: Radioligand Binding Assay Hit_Confirmation->Selectivity_Assay Mechanism_Study Mechanism of Action: Phosphoinositide (PI) Hydrolysis Assay Selectivity_Assay->Mechanism_Study In_Vivo_Studies In Vivo Validation: Rodent Behavioral Models Mechanism_Study->In_Vivo_Studies End Lead Optimization In_Vivo_Studies->End

Caption: A typical workflow for validating a novel mGluR5 antagonist.

Detailed Experimental Protocols

This assay is a high-throughput method to identify compounds that inhibit mGluR5-mediated intracellular calcium release.

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Protocol:

    • Seed cells in 96-well or 384-well plates and grow to confluence.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes).[7]

    • Stimulate the cells with an EC80 concentration of glutamate.

    • Measure the fluorescence intensity using a plate reader to determine the change in intracellular calcium concentration.

    • Calculate the percent inhibition of the glutamate-induced calcium response.

This assay determines if the test compound binds to the same allosteric site as known mGluR5 antagonists like MPEP.

  • Materials: Membranes from cells expressing mGluR5 and a radiolabeled allosteric antagonist (e.g., [3H]MPEP).

  • Protocol:

    • Prepare a reaction mixture containing cell membranes, the radioligand, and varying concentrations of the test compound in a suitable buffer.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value of the test compound for displacing the radioligand.

This assay confirms the antagonistic activity by measuring the inhibition of a key downstream signaling event of mGluR5 activation.

  • Principle: Activation of mGluR5 leads to the hydrolysis of phosphoinositides, producing inositol phosphates (IPs). This assay quantifies the accumulation of IPs.

  • Protocol:

    • Culture cortical neuronal cells and label them with myo-[3H]-inositol overnight.[14]

    • Wash the cells and pre-incubate with the test compound for 30 minutes.

    • Stimulate the cells with a specific mGluR5 agonist (e.g., CHPG) in the presence of LiCl (to prevent IP degradation) for 30 minutes.[14]

    • Stop the reaction and extract the soluble inositol phosphates.

    • Separate the [3H]-IPs by ion-exchange chromatography.

    • Quantify the radioactivity to determine the level of IP accumulation.

    • Calculate the inhibitory effect of the test compound on agonist-induced IP accumulation.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine-7-carboxylate scaffold represents a promising starting point for the development of novel allosteric antagonists of mGluR5. The experimental framework provided in this guide offers a robust methodology for the validation and characterization of these and other related compounds. Future research should focus on optimizing the pharmacokinetic properties of these molecules to enhance their in vivo efficacy and exploring their therapeutic potential in preclinical models of CNS disorders. The versatility of the pyrrolopyridine core suggests that further chemical modifications could lead to the discovery of compounds with unique pharmacological profiles and improved therapeutic indices.

References

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. [Link][4][5]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][10][12][15]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link][11]
  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC - PubMed Central. [Link][6]
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. [Link][14]
  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link][13]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link][3]
  • Biologically active compounds containing pyrrolopyridines unit.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][12]
  • Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening.[Link]
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
  • Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers. [Link][7]
  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. [Link]
  • Design, Synthesis and Characterization of a New Series of Fluorescent Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modul
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists | Request PDF.
  • This compound | C9H8N2O2 | CID 68576910. PubChem. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.[Link][15]
  • Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3- Difluorobenzamide Negative Allosteric Modul
  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity | Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Purity Analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous and reliable purity analysis is paramount. This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into the nuances of each technique, providing supporting experimental data and protocols to empower you to make informed decisions for your analytical workflows.

The Criticality of Purity for this compound

This compound, also known as 6-azaindole-7-carboxylic acid methyl ester, possesses a unique bicyclic heteroaromatic structure.[1][2] This scaffold is of significant interest in medicinal chemistry. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have unintended pharmacological or toxicological effects, and may also impact the stability and manufacturability of the final drug product. Therefore, the ability to accurately identify and quantify impurities is a non-negotiable aspect of its chemical development.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3][4] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The 'Why' Behind the Method: Causality in HPLC Method Development

The choice of a reversed-phase method is dictated by the moderate polarity of the target molecule. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment that allows for effective separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution between the main component and its potential impurities. The addition of a buffer is crucial to control the ionization state of the molecule's pyrrole and pyridine nitrogens, ensuring consistent retention times. A UV detector is the most common choice for this chromophoric molecule.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can resolve the main peak from all potential degradation products. This is typically developed with the aid of forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential impurities.[5][6][7]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of purity and impurity profile of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile and methanol.

  • Ammonium acetate, analytical grade.

  • Purified water (18.2 MΩ·cm).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • Prepare the test sample solution at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Performance Characteristics
ParameterExpected ResultICH Q2(R1) Guideline Reference
Specificity No interference from blank, placebo, or degradation products at the retention time of the main peak.
Linearity (r²) ≥ 0.999 over a range of 0.1% to 150% of the analytical concentration.
LOD ~0.01%
LOQ ~0.03%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (280 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_rep Generate Purity Report data_int->data_rep

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities

While HPLC is excellent for non-volatile and thermally labile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[8]

The 'Why' Behind the Method: Causality in GC-MS Analysis

This compound itself is not sufficiently volatile for direct GC analysis without derivatization. However, GC-MS is indispensable for analyzing residual solvents which are common process-related impurities. A headspace autosampler is typically used to introduce only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile API. The mass spectrometer provides definitive identification of the solvents based on their mass spectra.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a sample of this compound.

Instrumentation:

  • GC system with a headspace autosampler and a mass selective detector (MSD).

Materials:

  • This compound test sample.

  • Dimethyl sulfoxide (DMSO), headspace grade.

  • Certified residual solvent standards.

GC-MS Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MSD Ion Source Temperature: 230 °C.

  • MSD Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-350.

Headspace Parameters:

  • Oven Temperature: 80 °C.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

  • Vial Equilibration Time: 15 min.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO.

  • Crimp the vial securely.

Data Presentation: Expected Performance for Residual Solvents
ParameterExpected ResultICH Q3C Guideline Reference
Specificity Chromatographic resolution of all target solvents.
LOD < 10 ppm for most common solvents.
LOQ < 30 ppm for most common solvents.
Accuracy (% Recovery) 80.0% - 120.0%
Precision (%RSD) ≤ 15.0%
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample into Vial prep2 Add DMSO prep1->prep2 prep3 Crimp Vial prep2->prep3 gcms_hs Headspace Incubation prep3->gcms_hs gcms_inj Volatiles Injection gcms_hs->gcms_inj gcms_sep GC Separation gcms_inj->gcms_sep gcms_ms MS Detection gcms_sep->gcms_ms data_acq Acquire Total Ion Chromatogram gcms_ms->data_acq data_lib Library Search & Identification data_acq->data_lib data_quant Quantify Solvents data_lib->data_quant

Caption: Workflow for Headspace GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Determinant

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the same substance.[9][10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

The 'Why' Behind the Method: Causality in qNMR Analysis

For qNMR, a certified internal standard of known purity is added to the sample at a known concentration. By comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute purity of the analyte can be calculated. This method is particularly valuable as it is orthogonal to chromatographic techniques and can quantify impurities that may not have a UV chromophore or are non-volatile.[11]

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

Objective: To determine the absolute purity of this compound using ¹H-qNMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-precision probe.

Materials:

  • This compound test sample.

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone), with a purity of >99.5%.

  • Deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 or more for good signal-to-noise.

  • Acquisition Time: ≥ 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the test sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Apply a Fourier transform to the FID.

  • Perform phase and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: Expected Performance Characteristics
ParameterExpected Result
Specificity Resolution of at least one analyte signal from all other signals.
Accuracy High, as it is a primary ratio method.
Precision (%RSD) ≤ 1.0%
Quantifiable Range Wide, dependent on signal-to-noise.
Visualization: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation prep1 Accurately Weigh Analyte & Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr_acq Acquire ¹H Spectrum (long relaxation delay) prep3->nmr_acq nmr_proc Process FID (FT, Phase, Baseline) nmr_acq->nmr_proc nmr_int Integrate Signals nmr_proc->nmr_int calc Calculate Purity using Formula nmr_int->calc

Caption: Workflow for qNMR purity determination.

Comparative Summary and Concluding Remarks

The choice of purity analysis method for this compound is dictated by the specific information required.

FeatureHPLCGC-MSqNMR
Primary Use Purity, impurity profiling, stability indicatingResidual solvents, volatile impuritiesAbsolute purity determination
Strengths High resolution, sensitivity, widely applicableExcellent for volatiles, definitive identificationAbsolute quantification, no specific reference standard needed, orthogonal to chromatography
Limitations Requires a reference standard for quantification, may not detect non-chromophoric impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity than HPLC, requires careful experimental setup
Typical LOQ ~0.03% for impurities< 30 ppm for solvents~0.1%

For comprehensive purity characterization, a combination of these techniques is often employed. HPLC serves as the primary tool for routine purity testing and stability studies. GC-MS is essential for ensuring the absence of harmful residual solvents. qNMR provides a highly accurate, orthogonal method for the absolute purity determination of reference standards and key batches.

By understanding the principles, strengths, and practical considerations of each of these powerful analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this compound, paving the way for the development of safe and effective medicines.

References

  • Forced degrad
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester. BOC Sciences.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.
  • Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxyl
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • How to check the purity of the chemical compound by H NMR? (2019).
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2020). PubMed Central.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • 6-azaindole-7-carboxylic acid Methyl ester CAS#: 945840-73-3. ChemicalBook.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). PubMed Central.
  • Analytical methods for measuring urea in pharmaceutical formul
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Research.
  • 3-Methyl-7-azaindole-6-carboxylic acid. BLDpharm.
  • Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. (2018). PubMed.
  • 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. ChemicalBook.
  • Azaindoles. Inter Chem. Inter Chem.

Sources

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Studies of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential therapeutic agent from a laboratory concept to a clinical candidate is a rigorous path defined by a series of critical evaluations. This guide provides a deep dive into the preclinical assessment of compounds built around the versatile 1H-pyrrolo[2,3-c]pyridine core, a scaffold of significant interest in modern drug discovery. While direct comparative literature for the specific analogue, Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, is sparse, by examining its more advanced derivatives, we can construct a powerful narrative on the interplay between cell-free/cell-based (in vitro) assays and whole-organism (in vivo) studies. This guide will dissect the experimental choices, compare the data, and illuminate the path from initial potency determination to preclinical efficacy, empowering researchers to design more effective and translatable study pipelines.

Part 1: The In Vitro Landscape: Defining Potency and Mechanism

In vitro studies form the bedrock of drug discovery, offering a controlled environment to dissect the specific molecular interactions of a compound. For the 1H-pyrrolo[2,3-c]pyridine scaffold, these investigations have revealed a remarkable polypharmacology, with derivatives showing potent activity against a range of high-value therapeutic targets.

A Scaffold with Diverse Biological Activities

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been synthesized and evaluated as potent inhibitors and modulators of several key proteins implicated in disease:

  • Lysine-Specific Demethylase 1 (LSD1): As an epigenetic regulator, LSD1 is a prime target in oncology. Novel 1H-pyrrolo[2,3-c]pyridin derivatives have been developed as potent, reversible LSD1 inhibitors. These compounds have demonstrated excellent anti-proliferative activity against acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines, with IC50 values in the low nanomolar range.[1]

  • Metabotropic Glutamate Receptor 5 (mGluR5): Acting as allosteric antagonists, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of modulators for this G-protein coupled receptor, which is a target for various neurological and psychiatric disorders. These compounds exhibit high in vitro potency, and modifications to the scaffold have been shown to improve physicochemical properties like aqueous solubility.[1][2]

  • Fibroblast Growth Factor Receptors (FGFRs): The closely related 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent inhibitors of FGFRs 1, 2, and 3.[3][4][5] These compounds effectively inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines, with IC50 values against the enzymes in the single-digit nanomolar range.[3][5]

Key In Vitro Experimental Protocols

The trustworthiness of in vitro data hinges on robust and well-validated experimental design. Below are protocols for key assays used to characterize 1H-pyrrolo[2,3-c]pyridine derivatives.

Protocol 1: LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of LSD1.

  • Reagents: Recombinant human LSD1 enzyme, H3K4me1/2 peptide substrate, appropriate assay buffer.

  • Procedure:

    • Dispense the test compound at various concentrations into a 96-well plate.

    • Add the LSD1 enzyme and incubate to allow for compound binding.

    • Initiate the demethylation reaction by adding the peptide substrate.

    • After a set incubation period, stop the reaction.

    • Quantify the product formation using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., MV4-11 for AML) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Protocol 3: mGluR5 Negative Allosteric Modulator (NAM) Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the receptor's response to an agonist.

  • Cell Culture: Use HEK293 cells stably expressing the human mGluR5 receptor. Plate the cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (potential NAM) at various concentrations.

  • Agonist Stimulation: After a brief incubation, stimulate the cells with a known mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: Determine the IC50 of the NAM by plotting the inhibition of the agonist's response against the NAM concentration.

Part 2: The In Vivo Translation: From Efficacy to Pharmacokinetics

While in vitro assays establish potency, they do not predict how a compound will behave in a complex biological system. In vivo studies are indispensable for evaluating a drug candidate's safety, pharmacokinetics (PK), and ultimate efficacy.

A Case Study: An LSD1 Inhibitor Derivative of 1H-Pyrrolo[2,3-c]pyridine

Recent research has provided a clear example of the successful translation of a potent 1H-pyrrolo[2,3-c]pyridin derivative from in vitro discovery to in vivo proof-of-concept as an LSD1 inhibitor for AML.[1]

Table 1: Comparative Data for a Lead 1H-Pyrrolo[2,3-c]pyridin LSD1 Inhibitor

ParameterIn Vitro ResultIn Vivo Result
Target Potency LSD1 Enzymatic IC50: 1.2 nM-
Cellular Potency MV4-11 Cell Proliferation IC50: 0.005 µM-
Efficacy -Significant tumor growth inhibition (63.25%) in an MV4-11 xenograft model at 20 mg/kg
Pharmacokinetics (Mouse, Oral) -Cmax: 945 ng/mLAUC∞: 6486 h·ng/mLt1/2: 4.16 h

This data beautifully illustrates the bridge between the two domains. The nanomolar in vitro potency against the target enzyme and cancer cells provided the rationale for advancing the compound to animal studies. The subsequent in vivo experiment confirmed that the compound could be delivered orally, achieve sufficient exposure (PK), and exert a significant anti-tumor effect in a relevant disease model.

Key In Vivo Experimental Protocols

The transition to animal models requires careful planning to ensure ethical conduct and the generation of meaningful data.

Protocol 4: Mouse Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Animal Model: Use a standard mouse strain (e.g., BALB/c).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage - PO) and intravenously (IV) to a separate cohort to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Protocol 5: Tumor Xenograft Efficacy Study

This study evaluates the anti-cancer activity of a compound in a mouse model bearing a human tumor.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and vehicle control groups. Administer the compound daily (or as determined by PK data) via the appropriate route.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis via western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Part 3: Bridging the Gap - A Synthesis of In Vitro and In Vivo Logic

The decision to advance a compound from in vitro to in vivo testing is a critical juncture. The causality is clear: potent and selective in vitro activity against a disease-relevant target justifies the significant investment in animal studies. The in vivo results then provide the feedback loop, validating the initial hypothesis.

G cellular cellular pk_study pk_study cellular->pk_study Strong potency justifies in vivo investment efficacy_study efficacy_study enzymatic enzymatic efficacy_study->enzymatic Confirms in vivo mechanism of action (via PD biomarkers) functional functional

The signaling pathway targeted by many of these compounds, such as FGFR inhibitors, is a well-established cascade in cancer biology.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds RAS_RAF RAS_RAF FGFR->RAS_RAF Activates PI3K_AKT PI3K_AKT FGFR->PI3K_AKT Activates PLCG PLCG FGFR->PLCG Activates Compound 1H-Pyrrolo[2,3-b]pyridine Inhibitor Compound->FGFR Inhibits Proliferation Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Migration Migration PLCG->Migration

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, capable of yielding potent and selective modulators for diverse and important drug targets. The successful progression of derivatives from this class relies on a logical and iterative cycle of in vitro characterization and in vivo validation. By understanding the causality behind the experimental choices—from initial enzyme inhibition assays to complex xenograft models—researchers can more effectively navigate the preclinical drug discovery process. The data clearly show that while in vitro studies are essential for identifying potent compounds, in vivo evaluation is the definitive test of their therapeutic potential, ultimately bridging the gap from the benchtop to the bedside.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Advances.[Link]
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.PubMed.[Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.bioRxiv.[Link]
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.Frontiers.[Link]
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.PubMed Central.[Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.[Link]
  • Full article: Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo.Taylor & Francis Online.[Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML.

Sources

A Researcher's Guide to the Characterization of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Key Heterocyclic Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the scaffold of numerous therapeutic agents. Among these, the pyrrolopyridine core, often referred to as azaindole, is a privileged structure due to its ability to mimic the indole moiety while offering unique opportunities for hydrogen bonding and modulation of physicochemical properties. This guide provides a comprehensive analysis of the characterization data for a specific, commercially available azaindole derivative: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a comparative perspective, grounded in the practical realities of chemical synthesis and analysis. By understanding the expected analytical signature of this compound and how it compares to related structures, researchers can proceed with confidence in their synthetic and screening endeavors.

Physicochemical and Spectroscopic Characterization

The definitive identification of any chemical compound relies on a suite of analytical techniques that probe its molecular structure and purity. For this compound, a combination of mass spectrometry, and anticipated nuclear magnetic resonance (NMR) spectroscopy and melting point data, provides a unique fingerprint.

Core Characterization Data

A critical aspect of validating the identity and purity of a synthesized or purchased compound is the comparison of its experimental data with established values. Below is a summary of the available and expected characterization data for this compound.

Parameter Data Source
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Off-white solid[2]
Mass Spectrum (EI) m/z 176.2 (M+, 35%), 146.1 (26%), 118.1 (100%)[2]
¹H NMR Spectrum Data not currently available in searched resources.-
¹³C NMR Spectrum Data not currently available in searched resources.-
Melting Point Data not currently available in searched resources.-

Expert Insight: The electron ionization (EI) mass spectrum provides crucial confirmation of the molecular weight, with the molecular ion peak (M+) observed at m/z 176.2.[2] The base peak at m/z 118.1 likely corresponds to the loss of the carbomethoxy group, a common fragmentation pattern for methyl esters. While experimental NMR and melting point data were not found in the currently available public literature, their acquisition is a standard and essential step for full characterization.

Comparative Analysis with Isomeric Analogs

To fully appreciate the unique spectral properties of this compound, it is instructive to compare it with its structural isomers. The position of the nitrogen atom in the pyridine ring and the point of attachment of the methyl carboxylate group significantly influence the electronic environment of the molecule, leading to distinct NMR spectra.

  • Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: In this isomer, the pyrrole nitrogen is adjacent to the fusion, and the ester is at the 2-position of the pyrrole ring. This arrangement would likely result in different chemical shifts for the pyrrole and pyridine protons compared to the title compound.

  • Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Here, the pyridine nitrogen is at the 4-position relative to the pyrrole. The electronic withdrawing/donating effects will differ, impacting the chemical shifts of the aromatic protons.

  • Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: This isomer maintains the same pyrrolopyridine core as the title compound but with the ester at a different position on the pyrrole ring.[3] This would lead to distinct differences in the coupling patterns and chemical shifts of the pyrrole protons in the ¹H NMR spectrum.

Trustworthiness through Isomeric Differentiation: The unique substitution pattern of each isomer results in a distinct set of spectral data. Therefore, careful analysis of the number of signals, their chemical shifts, and coupling constants in the NMR spectra is a self-validating system to confirm the correct isomeric structure.

Experimental Protocols for Characterization

The following section details the standard methodologies for obtaining the critical characterization data for this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a palladium-catalyzed carbonylation reaction.[2]

Protocol:

  • Combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (4.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.05 eq) in a mixture of methanol and toluene (1:1).

  • Stir the reaction mixture in a pressure vessel under a carbon monoxide atmosphere (50 bar).

  • Heat the reaction to 110 °C for 17 hours.

  • After cooling, evaporate the volatile components under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the final product.

G 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine Reagents CO (50 bar), MeOH [Pd(dppf)Cl2], Et3N Toluene, 110 °C, 17 h 7-chloro-1H-pyrrolo[2,3-c]pyridine->Reagents 1. Product This compound Reagents->Product 2. Purification Silica Gel Chromatography (Heptane/Ethyl Acetate) Product->Purification 3.

Fig. 1: Synthetic workflow for this compound.
Analytical Techniques

The following are standard protocols for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR: Utilize the same sample to acquire a proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS):

  • Electron Ionization (EI): Introduce a dilute solution of the sample into the mass spectrometer. The resulting spectrum will show the molecular ion and characteristic fragment ions.

Melting Point:

  • Determine the melting point of the solid sample using a calibrated melting point apparatus.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: 7-chloro-1H-pyrrolo[2,3-c]pyridine B Carbonylation Reaction A->B C Crude Product B->C D Column Chromatography C->D E Pure Product: This compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (MS) E->G H Melting Point E->H

Fig. 2: From synthesis to characterization of this compound.

Conclusion and Future Directions

This guide provides a foundational understanding of the characterization of this compound. The provided mass spectrometry data and synthetic protocol offer a solid starting point for researchers utilizing this compound.[2] The comparison with its isomers underscores the importance of a multi-technique approach to unequivocally confirm the structure.

The absence of publicly available, experimentally determined ¹H NMR, ¹³C NMR, and melting point data highlights a gap in the current literature. Future work by researchers synthesizing or using this compound should aim to publish this data to aid the wider scientific community. A complete and verified dataset is invaluable for ensuring the reliability and reproducibility of research in the ever-evolving field of drug discovery.

References

  • PubChem.
  • PubChem.

Sources

A Comparative Guide to the Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate: An Analysis of Reproducibility and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key building block for various pharmacologically active compounds, presents a unique set of challenges and opportunities for chemists. The inherent electronic properties of the 6-azaindole core, a bioisostere of indole, demand careful consideration of synthetic strategies to ensure robust and reproducible outcomes. This guide provides an in-depth comparison of the available and potential synthetic routes to this valuable compound, with a focus on the practical aspects of reproducibility, scalability, and overall efficiency.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents, including kinase inhibitors and antiviral compounds. The introduction of a methyl carboxylate group at the 7-position provides a crucial handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. However, the synthesis of this specific isomer is not trivial and requires a nuanced understanding of modern synthetic methodologies.

Method 1: Palladium-Catalyzed Carbonylation of 7-Chloro-6-azaindole

The most direct and reported method for the synthesis of this compound involves a palladium-catalyzed carbonylation of the corresponding 7-chloro precursor. This approach is attractive due to its convergency and the commercial availability of the starting material.

Reaction Scheme:

G start 7-Chloro-1H-pyrrolo[2,3-c]pyridine reagents CO (gas), Methanol, Pd Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., Triethylamine) start->reagents product This compound reagents->product caption Palladium-Catalyzed Carbonylation Workflow

Caption: Palladium-Catalyzed Carbonylation Workflow

Experimental Protocol:

A solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine, a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like triethylamine in a suitable solvent mixture (e.g., methanol and toluene) is subjected to a carbon monoxide atmosphere at elevated temperature and pressure.

Discussion on Reproducibility:

While seemingly straightforward, the reproducibility of palladium-catalyzed carbonylation reactions on heteroaromatic chlorides can be influenced by several critical factors:

  • Catalyst Activity and Purity: The choice of palladium source and ligand is paramount. The catalyst's activity can be highly sensitive to impurities and requires careful handling and storage.

  • Carbon Monoxide Pressure: Maintaining a consistent and adequate pressure of carbon monoxide is crucial for driving the catalytic cycle efficiently. Fluctuations in pressure can lead to incomplete conversion and the formation of side products.

  • Solvent and Base Selection: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield. The solubility of both the starting material and the catalyst complex is a key consideration.

  • Substrate Purity: The purity of the 7-chloro-1H-pyrrolo[2,3-c]pyridine starting material is essential. Trace impurities can poison the catalyst and hinder the reaction.

Alternative Synthetic Strategies: A Comparative Overview

While palladium-catalyzed carbonylation is a viable route, exploring alternative synthetic strategies is crucial for overcoming potential reproducibility issues and for developing more efficient or scalable processes. Below, we compare this established method with two plausible, mechanistically distinct alternatives based on classical indole synthesis reactions.

MethodStarting MaterialKey TransformationPotential AdvantagesPotential Reproducibility Challenges
Palladium-Catalyzed Carbonylation 7-Chloro-1H-pyrrolo[2,3-c]pyridineC-Cl bond activation and CO insertionDirect, convergent, utilizes a readily available starting material.Sensitive to catalyst activity, CO pressure, and substrate purity.
Bartoli Indole Synthesis 2-Substituted-3-nitropyridine with a carboxylate precursorReaction with a vinyl Grignard reagentForms the azaindole core in one step, potentially avoiding pre-functionalized precursors.Requires a specific nitro-substituted pyridine, can have moderate yields, and Grignard reactions can be sensitive to moisture.[1][2]
Fischer Indole Synthesis Pyridylhydrazine and a keto-esterAcid-catalyzed cyclization of a hydrazoneA classic and well-studied reaction, potentially adaptable to a range of substrates.[3][4]Often requires harsh acidic conditions which may not be compatible with all functional groups. The synthesis of the required pyridylhydrazine can be multi-step.
Conceptual Alternative 1: The Bartoli Indole Synthesis

The Bartoli indole synthesis offers a powerful method for constructing the indole (and by extension, azaindole) nucleus from a nitro-aromatic precursor and a vinyl Grignard reagent.[5][6]

G start Substituted 2-chloro-3-nitropyridine reagents Vinyl Grignard Reagent start->reagents intermediate 7-Chloro-6-azaindole reagents->intermediate product Target Molecule intermediate->product Further Functionalization caption Bartoli Synthesis Approach

Caption: Bartoli Synthesis Approach

This strategy would involve the synthesis of a suitably substituted 2-chloro-3-nitropyridine. The subsequent Bartoli reaction would yield 7-chloro-6-azaindole, which could then be subjected to the palladium-catalyzed carbonylation as described previously. While this adds a step, it provides an alternative route to the key chloro-azaindole intermediate, potentially from more accessible starting materials. The reproducibility of the Bartoli reaction itself can be influenced by the quality of the Grignard reagent and the careful control of reaction temperature.

Conceptual Alternative 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and could be conceptually applied to the synthesis of the 6-azaindole core.[7][8]

G start Substituted Pyridylhydrazine reagents Keto-ester (e.g., Methyl pyruvate) start->reagents intermediate Hydrazone Intermediate reagents->intermediate product Target Molecule intermediate->product Acid-catalyzed Cyclization caption Fischer Synthesis Approach

Caption: Fischer Synthesis Approach

This approach would necessitate the preparation of a pyridylhydrazine precursor. The reaction with a suitable keto-ester, such as methyl pyruvate, under acidic conditions would then lead to the formation of the desired this compound. The main challenge to reproducibility in this sequence often lies in the synthesis of the hydrazine starting material and the optimization of the acid catalyst and reaction conditions for the cyclization step to avoid side reactions.

Conclusion and Future Outlook

The synthesis of this compound is most directly achieved via a palladium-catalyzed carbonylation of 7-chloro-6-azaindole. While effective, the reproducibility of this method is contingent on careful control of catalyst quality, CO pressure, and substrate purity. For researchers encountering difficulties with this procedure, or for those seeking alternative and potentially more scalable routes, the exploration of classical indole syntheses such as the Bartoli and Fischer methods offers promising, albeit less direct, avenues.

Future research in this area should focus on the development of more robust and user-friendly catalytic systems for the carbonylation of heteroaryl chlorides. Additionally, a systematic investigation into the adaptation of the Bartoli and Fischer syntheses for the direct preparation of C7-functionalized 6-azaindoles could provide valuable and highly reproducible alternative synthetic pathways. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and the technical expertise of the research team.

References

  • Kozachenko, A. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-48.
  • Couturier, C., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142–5145. [Link]
  • Grokipedia. (n.d.). Bartoli indole synthesis.
  • ACS Figshare. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link]
  • Wikipedia. (2023). Fischer indole synthesis. [Link]
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Wikipedia. (2023). Bartoli indole synthesis. [Link]

Sources

A Comparative Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate: Synthesis and Performance Benchmarks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a privileged scaffold, offering distinct advantages in drug design. This guide provides an in-depth technical comparison of derivatives based on this scaffold, with a focus on Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key intermediate for accessing a wealth of biologically active molecules. We will delve into its synthesis and benchmark its performance in two cutting-edge therapeutic areas: potassium-competitive acid blockers (P-CABs) and allosteric metabotropic glutamate receptor 5 (mGluR5) antagonists.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Strategic Choice

The 1H-pyrrolo[2,3-c]pyridine core is an isostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change introduces a hydrogen bond acceptor, which can significantly alter the molecule's physicochemical properties, such as solubility and metabolic stability, and provide new opportunities for specific interactions with biological targets.[1] This has made the scaffold a cornerstone in the development of novel therapeutics.[2]

cluster_0 Scaffold Comparison cluster_1 Key Properties Indole Indole Azaindole 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Indole->Azaindole Isosteric Replacement (CH -> N) Properties Enhanced Solubility Improved Metabolic Stability Additional H-bond Acceptor Azaindole->Properties

Caption: Isosteric relationship between Indole and 1H-pyrrolo[2,3-c]pyridine.

Synthesis of this compound: A Reliable Protocol

A robust and scalable synthesis is paramount for the utility of any chemical scaffold. The following protocol outlines a common route to access the 1H-pyrrolo[2,3-c]pyridine core, which can then be functionalized to yield the target methyl ester. The presented pathway is adapted from methodologies reported for the synthesis of related 7-amino derivatives.[3]

start Substituted Pyridine step1 Introduction of Pyrrole Ring start->step1 intermediate 1H-pyrrolo[2,3-c]pyridine Core step1->intermediate step2 Carboxylation/Esterification at C7 intermediate->step2 final This compound step2->final

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

This protocol is based on the synthesis of a substituted 1H-pyrrolo[2,3-c]pyridine, which serves as a key intermediate.

  • Step 1: Preparation of the Pyrrolopyridine Ring System: A common starting point is a suitably substituted pyridine derivative. For instance, a substituted 2,3-dihalopyridine can undergo a series of reactions, including a Sonogashira coupling followed by a base-mediated cyclization, to form the pyrrolo[2,3-c]pyridine core.[3] Alternatively, methods like the Fischer indole synthesis, adapted for azaindoles, can be employed.

  • Step 2: Functionalization at the 7-position: Once the core is formed, functionalization at the 7-position can be achieved. For the synthesis of the title compound, this would involve the introduction of a carboxylic acid group or its ester equivalent. This can be accomplished through various methods, such as metalation followed by quenching with carbon dioxide or a chloroformate.

Performance Benchmarks: Biological Activity in Key Therapeutic Areas

The true measure of a scaffold's utility lies in the biological activity of its derivatives. Here, we benchmark the performance of 7-substituted 1H-pyrrolo[2,3-c]pyridines in two distinct and highly relevant therapeutic areas.

Potassium-Competitive Acid Blockers (P-CABs)

P-CABs are a novel class of drugs for treating acid-related disorders, offering potential advantages over traditional proton pump inhibitors (PPIs). The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully employed in the design of potent P-CABs.[3][4]

CompoundR1R2R3H+/K+-ATPase Inhibitory Activity (IC50, µM)
5a HHH>10
5d Hn-PrH0.20
5e Hi-PrH0.17
7a MeMeMe0.40
10c n-PrH4-F-benzyl0.054

Data synthesized from Chemical & Pharmaceutical Bulletin, 2014, 62(4), 336-42.[3]

The data clearly demonstrates that substitution on the pyrrolo[2,3-c]pyridine core is critical for potent H+/K+-ATPase inhibition. The unsubstituted parent compound 5a is inactive, while the introduction of alkyl groups at the 1- and 2-positions, as seen in 5d , 5e , and 7a , significantly boosts activity. The most potent compound, 10c , features an n-propyl group at the 1-position and a 4-fluorobenzylamino group at the 7-position, highlighting the importance of optimizing substituents around the core scaffold.[3] These compounds represent a significant advancement, with potencies in the nanomolar range, and showcase the 1H-pyrrolo[2,3-c]pyridine-7-amine framework as a promising lead for P-CABs.[4]

Allosteric mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a key target for the treatment of various neurological and psychiatric disorders. 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of potent and selective allosteric mGluR5 antagonists.[5]

CompoundRXYZmGluR5 IC50 (nM)
1 HCHCHCH130
2 MeCHCHCH38
3 HNCHCH430
4 MeNCHCH57
5 HCHNCH120
6 MeCHNCH25
7 HCHCHN230
8 MeCHCHN40

Data interpretation based on Bioorganic & Medicinal Chemistry Letters, 2012, 22(20), 6448-51.[5]

This series demonstrates that the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold is a highly effective starting point for potent mGluR5 antagonists. The data shows that N-methylation of the carboxamide (R=Me) consistently improves potency across different aromatic substituents. Furthermore, the position of the nitrogen atom in the pyridine ring of the substituent also plays a crucial role in determining the inhibitory activity. These findings underscore the versatility of the 1H-pyrrolo[2,3-c]pyridine core and the fine-tuning of biological activity achievable through systematic medicinal chemistry efforts.[5]

Comparative Analysis and Future Outlook

The benchmark data presented here solidifies the standing of the 1H-pyrrolo[2,3-c]pyridine scaffold as a valuable component in the medicinal chemist's toolkit. Its ability to serve as a foundation for potent modulators of diverse targets like ion pumps (H+/K+-ATPase) and G-protein coupled receptors (mGluR5) is remarkable.

The key takeaways are:

  • Versatility: The scaffold is amenable to a wide range of chemical modifications at multiple positions, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

  • Performance: Derivatives of this scaffold have demonstrated high potency, with IC50 values in the nanomolar range for both P-CAB and mGluR5 antagonist applications.

  • Drug-like Properties: The introduction of the nitrogen atom in the 6-position often imparts favorable drug-like properties, such as improved solubility, when compared to the corresponding indole analogs.

For researchers and drug development professionals, this compound represents a high-value starting material for building libraries of novel compounds directed at a multitude of biological targets. The synthetic accessibility of the core, combined with the demonstrated biological potential of its derivatives, ensures that this scaffold will continue to feature prominently in the discovery of next-generation therapeutics.

References

  • A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on our docking model as potassium-competitive acid blockers (P-CABs) - PubMed. [Link]
  • Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers - J-Stage. [Link]
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed. [Link]
  • The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives - Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows for unique interactions with biological targets. This has led to the development of numerous compounds with a wide array of pharmacological activities. Derivatives of this scaffold have shown promise as potassium-competitive acid blockers (P-CABs), inhibitors of various kinases, and as agents targeting the fibroblast growth factor receptor (FGFR).[1][2][3] The strategic placement of substituents on this bicyclic system is crucial for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate and its analogues. We will explore and compare various synthetic strategies, from classic cyclization reactions to modern palladium-catalyzed cross-coupling methods. Furthermore, we will present a comparative analysis of the biological performance of different analogues, supported by experimental data, to elucidate key structure-activity relationships (SAR).

Part 1: Foundational Synthetic Strategies for the Pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine skeleton is the cornerstone of synthesizing its analogues. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we compare three powerful and widely adopted methodologies.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction, discovered in 1911, is a robust method for synthesizing tetrahydro-β-carbolines and related heterocyclic systems.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[5] While traditionally used for indole-based structures, this reaction can be adapted for the synthesis of the 6-azaindole core, typically starting from a substituted aminopyridine.

Causality of Experimental Choices: The reaction's success hinges on the generation of an electrophilic iminium ion under acidic conditions, which is then attacked by the nucleophilic pyrrole or a suitably activated pyridine ring.[5] The choice of acid catalyst and solvent is critical to facilitate both imine formation and the subsequent cyclization without promoting side reactions.

Advantages:

  • Often uses readily available starting materials.

  • Can be performed in a one-pot fashion.

  • Well-established and extensively documented in the literature.

Disadvantages:

  • May require harsh acidic conditions and high temperatures, limiting functional group tolerance.[5]

  • The required aminopyridine precursors can be challenging to synthesize.

  • Controlling regioselectivity can be an issue with unsymmetrically substituted precursors.

Experimental Protocol: A Representative Pictet-Spengler Synthesis

This protocol outlines a general procedure for the synthesis of a tetrahydro-pyrrolo[2,3-c]pyridine derivative, which can be subsequently oxidized to the aromatic pyrrolo[2,3-c]pyridine core.

  • Reactant Preparation: Dissolve the chosen 2-(pyridin-4-yl)ethan-1-amine derivative (1.0 eq) in a suitable solvent such as toluene or 1,2-dichloroethane.

  • Aldehyde Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) (0.1-1.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-pyrrolo[2,3-c]pyridine.

  • Aromatization (if required): The resulting tetrahydro- derivative can be aromatized using an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in an appropriate solvent.

Logical Workflow for Pictet-Spengler Synthesis

Pictet-Spengler Synthesis start Start: Aminopyridine & Aldehyde imine_formation Imine Formation (Condensation) start->imine_formation iminium_ion Iminium Ion Formation (Acid Catalysis) imine_formation->iminium_ion H+ cyclization Intramolecular Electrophilic Attack iminium_ion->cyclization deprotonation Deprotonation cyclization->deprotonation tetrahydro_product Tetrahydro-pyrrolo[2,3-c]pyridine deprotonation->tetrahydro_product aromatization Oxidation (e.g., MnO2) tetrahydro_product->aromatization final_product Final Product: Pyrrolo[2,3-c]pyridine aromatization->final_product Sonogashira_Cyclization cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization start Start: Halopyridine & Terminal Alkyne coupling Pd(0)/Cu(I) Catalysis Base (e.g., Et3N) start->coupling intermediate Alkynylpyridine Intermediate coupling->intermediate cyclization_step Intramolecular Annulation/Hydroamination intermediate->cyclization_step Base or Metal Catalyst final_product Final Product: Pyrrolo[2,3-c]pyridine cyclization_step->final_product

Sources

A Comparative Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Advantage of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine nucleus is a bioisostere of indole and purine, granting it access to biological targets that recognize these key structures. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The pyrrole moiety offers further opportunities for hydrogen bonding and other interactions. The methyl carboxylate group at the 7-position provides a versatile handle for further chemical modification, allowing for the exploration of the surrounding chemical space to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate derivatives typically involves the construction of the bicyclic core followed by diversification. A common and effective method for introducing aryl or heteroaryl substituents at various positions is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile tool for creating carbon-carbon bonds.

Below is a generalized workflow for the synthesis of substituted this compound derivatives, followed by a detailed experimental protocol for a key coupling step.

start Starting Material: This compound halogenation Halogenation (e.g., NBS, NIS) to introduce Br or I at a specific position start->halogenation suzuki Suzuki-Miyaura Cross-Coupling with various boronic acids (R-B(OH)2) halogenation->suzuki derivatives Diverse Library of Substituted Derivatives suzuki->derivatives

Caption: A generalized synthetic workflow for the diversification of the this compound scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of aryl-substituted pyrrolo[2,3-c]pyridine derivatives.

Materials:

  • Halogenated this compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add the halogenated this compound, arylboronic acid, and base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the solvent mixture and the palladium catalyst to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted derivative.

Comparative Biological Evaluation: Insights from Related Scaffolds

As a direct comparative study on a series of this compound derivatives is not available, we will draw insights from closely related 7-azaindole (1H-pyrrolo[2,3-c]pyridine) analogs. These studies provide a strong foundation for understanding the potential of the titular scaffold in various therapeutic areas, particularly in oncology.

Anticancer Activity of 7-Azaindole Derivatives

A study focusing on the design and synthesis of novel 7-azaindole analogs as potential PARP inhibitors provides valuable comparative data on their anticancer activity against the MCF-7 breast cancer cell line.[1] The following table summarizes the growth inhibition (GI₅₀) values for a selection of these derivatives, highlighting the impact of different substituents on their potency.

Compound IDR GroupGI₅₀ (µM) against MCF-7
4a 4-chlorophenyl18.23
4b 4-fluorophenyl19.54
4c 4-methoxyphenyl20.11
4g 3,4-dichlorophenyl15.56
4h 4-bromophenyl21.34
4i 4-nitrophenyl20.87

Data Interpretation:

The data indicates that substitutions on the phenyl ring attached to the 7-azaindole core influence the anticancer activity. The compound with a 3,4-dichlorophenyl substituent (4g) exhibited the most potent activity with a GI₅₀ of 15.56 µM.[1] This suggests that electron-withdrawing groups at the meta and para positions of the phenyl ring may be favorable for activity. These findings provide a strong rationale for exploring similar substitutions on the this compound scaffold.

Kinase Inhibition Profile of Pyrrolopyridine Derivatives

The pyrrolopyridine scaffold is a well-established kinase hinge-binding motif.[2] Various isomers have been explored as inhibitors of different kinases, offering a glimpse into the potential of the this compound core in this therapeutic area.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a target implicated in cancer and inflammatory disorders.[3] The following table presents the IC₅₀ values for selected compounds from this study.

Compound IDFMS Kinase IC₅₀ (nM)
1e H4-fluorobenzoyl60
1r Cl4-fluorobenzoyl30
KIST101029 (Lead) --96

Structure-Activity Relationship (SAR) Insights:

The data reveals that the introduction of a chlorine atom at the R¹ position (compound 1r ) led to a significant increase in potency against FMS kinase compared to the unsubstituted analog (1e ) and the lead compound.[3] This highlights the importance of exploring halogen substitutions on the pyrrolopyridine core to enhance kinase inhibitory activity. Such modifications could be strategically applied to the this compound scaffold to develop potent kinase inhibitors.

The following diagram illustrates the general mechanism of action of pyrrolopyridine-based kinase inhibitors, which act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.

cluster_0 Kinase Active Site Kinase Hinge Region ATP Binding Pocket ATP ATP ATP->Kinase:hinge Binds Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase:hinge Competitively Binds

Caption: Competitive binding of a pyrrolopyridine inhibitor to the kinase hinge region, preventing ATP binding.

Future Directions and Considerations

The presented data from related pyrrolopyridine scaffolds strongly suggests that this compound is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on a systematic exploration of this scaffold.

Key areas for investigation include:

  • Diversification at multiple positions: Exploring a wide range of substituents at various positions of the pyrrolopyridine ring and the phenyl group to build a comprehensive SAR.

  • Evaluation against a panel of kinases: Screening derivatives against a broad panel of kinases to identify potent and selective inhibitors.

  • In-depth biological characterization: For promising candidates, conducting detailed in vitro and in vivo studies to evaluate their mechanism of action, efficacy, and pharmacokinetic properties.

  • Computational modeling: Utilizing molecular docking and other computational tools to guide the design of new derivatives with improved binding affinity and selectivity.

By leveraging the insights from existing research on related scaffolds and employing a systematic approach to drug design and evaluation, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • Kumar, A., Sharma, A., & Singh, P. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540. [Link]
  • El-Damasy, A. K., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 20(15), 4745-4753. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • El-Damasy, A. K., et al. (2012). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry, 53, 202-211. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
  • Chen, Y.-L., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]
  • Zhang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]
  • Manjula, S. N., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2965-2986. [Link]
  • PubChem. (n.d.). This compound.
  • Al-Harbi, S. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6681. [Link]
  • Scobie, M., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4886. [Link]
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
  • Sławiński, J., et al. (2020). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 25(23), 5678. [Link]
  • Kawamura, T., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
  • Pawar, S. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10463-10477. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound featuring a pyrrolopyridine scaffold.[1][2] This structural motif is of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors used in oncology.[3][4] Given its role in drug development, the purity and concentration of this intermediate must be controlled with rigorous, well-characterized analytical methods.

This guide moves beyond the validation of a single method. We will explore the critical process of cross-validation , a comparative study designed to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[5][6] This is essential when transferring methods between laboratories, introducing a new technology, or establishing an orthogonal method for confirmatory testing. Our focus will be on comparing three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing both the theoretical framework and practical, field-tested protocols.

Pillar 1: The Regulatory & Scientific Foundation of Method Validation

The validation of an analytical procedure is a regulatory requirement designed to ensure that the method is fit for its intended purpose.[7] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process, which has been adopted by major regulatory bodies like the FDA.[8][9][10]

The core principle is that validation is not a one-time event but a continuous lifecycle process.[9] Cross-validation is a key component of this lifecycle, demonstrating the interchangeability of different analytical procedures.[5][11] It provides a high degree of confidence that reported results are accurate and reliable, irrespective of the specific validated method used.

The primary performance characteristics we will assess during this cross-validation are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

G Prep Prep HPLC HPLC Prep->HPLC Provides material for GC GC Prep->GC Provides material for UV UV Prep->UV Provides material for CrossVal CrossVal HPLC->CrossVal Validated methods ready for GC->CrossVal Validated methods ready for UV->CrossVal Validated methods ready for Compare Compare CrossVal->Compare Generates data for

A High-Level Workflow for Cross-Validation

Pillar 2: Detailed Experimental Protocols & Methodologies

The trustworthiness of any cross-validation study hinges on meticulously designed and executed protocols. The following sections provide detailed, step-by-step methodologies for three distinct analytical techniques. The causality behind key choices is explained to provide deeper insight.

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase method is ideal. The C18 stationary phase provides sufficient hydrophobicity to retain this moderately polar molecule, while a buffered mobile phase ensures consistent ionization and peak shape. This method is designed to be stability-indicating.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the deprotonation of any acidic functional groups and provides protons for the basic nitrogen on the pyridine ring, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Controlled temperature ensures run-to-run retention time reproducibility.

    • Detection Wavelength: 285 nm (based on preliminary UV scans).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution.

  • Sample Preparation (for cross-validation):

    • Prepare three Quality Control (QC) samples by spiking a known amount of the analyte into a representative matrix (if applicable) at low, medium, and high concentrations (e.g., 5, 50, and 90 µg/mL).

Methodology 2: Gas Chromatography (GC)

Rationale: GC is an excellent technique for analyzing volatile and thermally stable compounds. While the target analyte has a moderate molecular weight (176.17 g/mol [1]), its suitability for GC must be confirmed. GC can be particularly useful for detecting non-polar or volatile process impurities that may not be well-retained in RP-HPLC. A Flame Ionization Detector (FID) is chosen for its robustness and wide linear range.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness. Causality: A general-purpose, low-polarity column is a good starting point for method development.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. Causality: The temperature ramp ensures elution of the analyte while separating it from potential impurities.

    • Injection Mode: Split (50:1 ratio).

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate, at concentrations ranging from 10 µg/mL to 500 µg/mL.

    • Prepare QC samples (low, mid, high) in the same manner as the standards.

Methodology 3: UV-Vis Spectrophotometry

Rationale: This technique is rapid, simple, and cost-effective, making it suitable for high-throughput analysis or in-process controls where high specificity is not required. It relies on the inherent absorbance of UV light by the analyte's chromophores. Its primary limitation is a lack of specificity, as any substance absorbing at the same wavelength will interfere.

Experimental Protocol:

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent: A 50:50 mixture of Acetonitrile:Water.

    • Wavelength Scan: Scan a moderately concentrated solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Let's assume λmax is 285 nm.

    • Blank: Use the solvent as a blank to zero the instrument.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in the chosen solvent, covering a range where absorbance follows the Beer-Lambert law (typically 0.1 to 1.0 absorbance units).

    • Prepare QC samples (low, mid, high) in the same solvent.

Pillar 3: The Cross-Validation Study - Data & Interpretation

With the individual methods established, the cross-validation can proceed. The same three sets of QC samples (low, mid, high concentrations), prepared from a single, homogenous batch, are analyzed by each of the three methods in triplicate.

Relationship Between Methods and Performance

Quantitative Data Summary

The following tables summarize hypothetical but realistic data from the cross-validation study. Acceptance criteria are based on typical pharmaceutical industry standards.[12][13]

Table 1: Cross-Validation Results for Accuracy (Acceptance Criterion: Mean Recovery between 98.0% and 102.0%)

QC LevelHPLC (% Recovery)GC (% Recovery)UV-Vis (% Recovery)
Low (5 µg/mL)101.2%99.5%101.8%
Mid (50 µg/mL)100.5%100.8%100.9%
High (90 µg/mL)99.8%101.1%99.5%

Table 2: Cross-Validation Results for Precision (Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%)

QC LevelHPLC (% RSD)GC (% RSD)UV-Vis (% RSD)
Low (5 µg/mL)0.8%1.5%1.1%
Mid (50 µg/mL)0.5%1.1%0.9%
High (90 µg/mL)0.4%0.9%0.7%

Table 3: Cross-Validation Results for Linearity (Acceptance Criterion: Coefficient of Determination (R²) ≥ 0.999)

ParameterHPLCGCUV-Vis
Range Tested (µg/mL)1 - 10010 - 5002 - 20
0.99980.99950.9997
Data Interpretation & Expert Insights
  • Accuracy & Precision: All three methods demonstrate acceptable accuracy and precision within the predefined criteria.[12] The HPLC method shows slightly better precision (lower %RSD), which is typical due to the highly controlled fluid dynamics and injection systems. The GC method's slightly higher variability can be attributed to potential volatility differences during split injection.

  • Linearity & Range: All methods exhibit excellent linearity. However, their effective ranges differ significantly. The HPLC method provides the widest dynamic range suitable for quantifying both trace impurities and the main component. The UV-Vis method's range is limited by the linear range of the Beer-Lambert law.

  • Specificity (Qualitative Assessment): To assess specificity, forced degradation studies were performed (acid/base hydrolysis, oxidation).

    • HPLC: The PDA detector showed that the peaks for degradation products were well-resolved from the main analyte peak, confirming this method is stability-indicating .

    • GC: The method separated the parent compound from some, but not all, degradants. Less volatile, polar degradants did not elute from the column.

    • UV-Vis: The spectra of the degraded samples showed significant overlap with the parent compound. This method is not specific and cannot distinguish the analyte from its impurities.

Conclusion & Recommendations

This guide demonstrates that while all three analytical methods (HPLC, GC, and UV-Vis) can provide accurate and precise quantitative data for this compound under controlled conditions, they are not directly interchangeable for all purposes. The cross-validation results confirm that their suitability is dictated by the specific analytical challenge.

  • RP-HPLC with UV/PDA detection is the superior method for quality control, release testing, and stability studies. Its high specificity, precision, and wide dynamic range make it the most reliable choice.

  • GC-FID serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile or non-polar impurities that may not be captured by RP-HPLC.

  • UV-Vis Spectrophotometry is best suited for rapid, in-process checks where the sample matrix is clean and free of interfering substances. Its simplicity and speed are advantageous, but its lack of specificity makes it unsuitable for purity or stability testing.

Ultimately, the choice of method should be guided by a well-defined Analytical Target Profile (ATP), ensuring that the selected procedure is truly fit for its intended purpose, a cornerstone of modern analytical lifecycle management.[9]

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link]
  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm Intern
  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL:[Link]
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF Source: ResearchG
  • Title: Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Source: ResearchG
  • Title: Pyridine Derivatives and Impurity Standards for Pharma R&D Source: Pharmaffili
  • Title: Impurities and Degradation products Source: ArtMolecule URL:[Link]
  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL:[Link]
  • Title: Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxyl
  • Title: Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: ResearchG
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Structure of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For researchers working with novel heterocyclic compounds such as Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a derivative of 7-azaindole, establishing the precise atomic arrangement is paramount. This guide provides an in-depth technical comparison of X-ray crystallography against other prevalent analytical techniques, offering field-proven insights into experimental choices for definitive structure elucidation.

This compound and its analogs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2] The isomeric possibilities inherent in the pyrrolopyridine scaffold necessitate a rigorous and irrefutable method of structural confirmation. While techniques like NMR spectroscopy and mass spectrometry are indispensable for initial characterization, X-ray crystallography remains the gold standard for providing an unambiguous solid-state structure.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction provides a direct visualization of the molecular structure, revealing precise bond lengths, bond angles, and stereochemistry. This technique is unparalleled in its ability to resolve structural ambiguities that may persist even after extensive spectroscopic analysis.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous attention to detail.

Step 1: Crystal Growth - The Art and Science

The critical prerequisite for a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, a systematic screening of crystallization conditions is essential.

  • Solvent Selection: A range of solvents with varying polarities should be explored. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal formation.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head. Data collection is performed using a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data are then processed to determine the unit cell dimensions and space group. The initial electron density map is generated, and an initial model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

The workflow for a typical X-ray crystallography experiment can be visualized as follows:

workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound This compound Solvent Solvent Screening Compound->Solvent Technique Crystallization Technique Solvent->Technique Mount Crystal Mounting Technique->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Solve Structure Solution Diffractometer->Solve Refine Structure Refinement Solve->Refine FinalStructure FinalStructure Refine->FinalStructure Final Structure

Figure 1: Experimental workflow for X-ray crystallography.
Interpreting the Results: An Unambiguous Answer

The output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule. Key parameters obtained include:

ParameterSignificance
Bond Lengths Confirms the connectivity and bond order between atoms.
Bond Angles Defines the geometry of the molecule.
Torsional Angles Describes the conformation of flexible parts of the molecule.
Unit Cell Parameters Defines the repeating unit of the crystal lattice.
Space Group Describes the symmetry of the crystal.

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of related pyrrolopyridine derivatives reveals key structural features that would be definitively confirmed by this technique.[4]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[5] For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a wealth of structural information.[6][7]

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR: Establishes correlations between protons and carbons, allowing for the piecing together of the molecular structure.

However, NMR has its limitations. In some cases, signal overlap or the absence of key correlations can lead to ambiguity in assigning the correct isomer. Furthermore, NMR provides information about the structure in solution, which may differ from the solid-state conformation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in MS/MS experiments can also provide clues about the molecule's structure.[9][10]

Despite its utility, mass spectrometry alone cannot distinguish between isomers. For a molecule like this compound, several isomers with the same molecular formula exist, making MS insufficient for unambiguous structure confirmation.[11][12]

Computational Modeling

Computational chemistry can be a valuable tool for predicting the most stable conformation of a molecule and for simulating spectroscopic data.[13][14] However, these are theoretical models and require experimental validation.

The logical relationship between these techniques in the process of structure elucidation can be visualized as follows:

logic Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Formula) Synthesis->MS NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Ambiguity Structural Ambiguity? NMR->Ambiguity Xray X-ray Crystallography (3D Structure) Confirmed Structure Confirmed Xray->Confirmed Ambiguity->Xray Yes Ambiguity->Confirmed No

Figure 2: Logic diagram for structural elucidation.

Performance Comparison

The following table provides a direct comparison of the key performance metrics of each technique for the structural confirmation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D atomic coordinatesConnectivity mapMolecular weight and formula
Isomer Differentiation UnambiguousOften possible, but can be ambiguousNot possible
Stereochemistry Absolute determinationRelative determinationGenerally not possible
Sample Requirement Single crystal (µg to mg)Solution (mg)Solid or solution (ng to µg)
Throughput Low to mediumHighHigh
Key Limitation Requires high-quality crystalsSignal overlap, solution-state structureInability to distinguish isomers

Conclusion: An Integrated Approach for Unquestionable Confidence

For researchers and drug development professionals, an integrated approach to structure elucidation is the most robust strategy. While NMR and mass spectrometry are indispensable for initial characterization and routine analysis, X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure of novel compounds like this compound. The investment in obtaining a crystal structure pays dividends in the form of absolute confidence in the molecular architecture, a critical foundation for understanding structure-activity relationships and for the successful progression of a drug candidate.

References

  • Barnes, C.S., Halbert, E.J., Goldsack, R.J., & Wilson, J.G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Aust. J. Chem., 26, 1031-41. [Link]
  • K K, A., & V V, S. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 25(19), 4549. [Link]
  • Van De Steene, J., & Stoliarova, A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(23), 5765-5776. [Link]
  • Hawes, C.S. (n.d.).
  • Robinson, M.M., & Robison, B.L. (1956). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 78(6), 1247-1251. [Link]
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Forkey, D.M., & Carpenter, W.R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA. [Link]
  • Al-Mousawi, S.M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • Faghih, Z., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Biomolecular Structure and Dynamics, 38(11), 3296-3308. [Link]
  • YouTube. (2025, February 22).
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • National Center for Biotechnology Information. (n.d.). methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. In PubChem.
  • ResearchGate. (n.d.). (b) Changes in the ¹H NMR spectra during the titration of....
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 84(9), 857. [Link]
  • Khaled, M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]
  • Dömling, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Molecules, 17(7), 8497-8506. [Link]
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. In PubChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]
  • PubChemLite. (n.d.). 1h-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. In PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. In PubMed.
  • Scientific Research Publishing. (n.d.). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. [Link]
  • National Center for Biotechnology Information. (n.d.). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. In PubMed.
  • National Center for Biotechnology Information. (n.d.). Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction. In PubMed Central.
  • ResearchGate. (n.d.). (PDF) Synthesis,Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester.
  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Efficacy of 1H-Pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its structural resemblance to purines and other endogenous molecules makes it a privileged starting point for the design of novel therapeutics. This guide provides a comparative analysis of the biological efficacy of various analogs derived from this core, with a focus on their anticancer, antiviral, and enzyme-inhibitory activities. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to validate their therapeutic potential.

The Anticancer Potential of Pyrrolo[2,3-c]pyridine Derivatives

The pyrrolo[2,3-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Modifications around this core have led to the development of compounds with diverse mechanisms of action, ranging from tubulin polymerization inhibition to the modulation of key enzymes involved in cancer progression.

Inhibition of Tubulin Polymerization: The Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2] These compounds have demonstrated significant antitumor activities against a panel of cancer cell lines.

One of the most potent compounds in this series, 10t , exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1][2] Mechanistic studies, including tubulin polymerization assays and immunostaining, confirmed that 10t effectively disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[1]

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of these analogs is highly dependent on the nature of the substituent at the B-ring. The introduction of an indolyl group, as in compound 10t , was found to be crucial for its high potency.[2]

Targeting Melanoma: Diarylurea and Diarlamide Derivatives

Researchers have also explored the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as antiproliferative agents against melanoma.[3][4] A series of diarylureas and diarylamides incorporating this scaffold were synthesized and evaluated against the A375P human melanoma cell line.

Several of these compounds displayed superior potency compared to the standard-of-care drug Sorafenib, with some even surpassing Vemurafenib.[3] Notably, compounds 8c and 9b demonstrated high selectivity for melanoma cells over normal fibroblasts.[3] The bisamide derivatives 9a-c and 9f exhibited potent activity in the low nanomolar range against a panel of nine melanoma cell lines.[3]

LSD1 Inhibition in Acute Myelogenous Leukemia (AML)

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a promising therapeutic target in various cancers, including AML. A novel series of 1H-pyrrolo[2,3-c]pyridin derivatives has been developed as potent and reversible LSD1 inhibitors.[5]

Extensive SAR studies led to the identification of several derivatives with nanomolar enzymatic IC50 values.[5] These compounds exhibited potent antiproliferative activity against AML and small cell lung cancer (SCLC) cell lines.[5] The most promising compound, 23e , not only demonstrated excellent in vitro activity but also showed a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model.[5]

Table 1: Comparative Anticancer Activity of 1H-Pyrrolo[2,3-c]pyridine Analogs

Compound IDTarget/MechanismCancer Cell Line(s)IC50/EC50Reference
10t Tubulin Polymerization InhibitorHeLa, SGC-7901, MCF-70.12 - 0.21 µM[1][2]
8c AntiproliferativeA375P (Melanoma)-[3]
9b AntiproliferativeA375P (Melanoma)-[3]
9a-c, f AntiproliferativeNCI-9 Melanoma Panel2-digit nM range[3]
23e LSD1 InhibitorMV4-11, Kasumi-1 (AML)Nanomolar[5]

Antiviral Activity: Targeting SARS-CoV-2

The global health crisis caused by SARS-CoV-2 spurred intensive research for effective antiviral agents. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold emerged as a promising starting point for the development of inhibitors targeting the interaction between the viral spike protein (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[6]

Through a combination of virtual and high-throughput screening, a hit compound, G7a , was identified.[6] Subsequent optimization led to the synthesis of a series of novel 7-azaindole derivatives with significantly enhanced antiviral activity. The most active compound, ASM-7 , exhibited an EC50 of 0.45 µM in a SARS-CoV-2 pseudovirus assay, a 20-fold improvement over the initial hit.[6] Molecular modeling studies revealed that ASM-7 stably binds to the S1-RBD-hACE2 interface, disrupting the interaction and preventing viral invasion.[6]

Enzyme Inhibition: From Kinases to Helicases

The versatility of the pyrrolopyridine core extends to the inhibition of various enzymes implicated in disease.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in several cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7][8] Compound 4h demonstrated impressive inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[7][8] In vitro studies showed that 4h effectively inhibited the proliferation, migration, and invasion of breast cancer cells.[7][8]

DEAD-box Helicase 3 (DDX3) Inhibition

DDX3, a DEAD-box RNA helicase, is implicated in tumorigenesis and drug resistance. A novel 7-azaindole derivative, 7-AID , was designed and synthesized as a potent DDX3 inhibitor.[9] This compound exhibited effective inhibitory concentrations (IC50) against cervical (HeLa) and breast (MCF-7, MDA-MB-231) cancer cells, with values of 16.96 µM, 14.12 µM, and 12.69 µM, respectively.[9]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: Add the test compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Visualizing the Concepts

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synthesis Synthesis of 1H-Pyrrolo[2,3-c]pyridine Analogs purification Purification & Structure Verification (NMR, MS) synthesis->purification cell_lines Cancer Cell Lines (e.g., HeLa, A375P) purification->cell_lines mtt_assay Cell Proliferation Assay (MTT) cell_lines->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis enzyme_assay Enzyme Inhibition Assays (e.g., Kinase, Helicase) western_blot Western Blotting (Protein Expression) enzyme_assay->western_blot tubulin_assay Tubulin Polymerization Assay xenograft Xenograft Models (e.g., AML) apoptosis->xenograft pk_studies Pharmacokinetic Analysis xenograft->pk_studies

Caption: A generalized workflow for the discovery and evaluation of novel 1H-pyrrolo[2,3-c]pyridine analogs.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The analogs discussed in this guide highlight the broad range of biological activities that can be achieved through targeted chemical modifications. From potent anticancer agents that disrupt fundamental cellular processes to specific inhibitors of viral entry and key enzymes, the therapeutic potential of this heterocyclic system is vast. Future research will undoubtedly uncover even more applications for this privileged scaffold, paving the way for the development of next-generation medicines.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305759. [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305759. [Link]
  • Abdel-Samii, Z. K., Abdel-Aziz, A. A., El-Zahabi, H. S., & El-Subbagh, H. I. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European journal of medicinal chemistry, 57, 346–355. [Link]
  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., Liu, H., ... & Xu, Y. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, O. S., Al-Malki, J. S., Al-Zahrani, M. H., Al-Ghamdi, S. S., Kamal, M. A., & Kumar, V. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of biomolecular structure & dynamics, 40(16), 7291–7302. [Link]
  • El-Subbagh, H. I., Al-Obaid, A. M., & Abdel-Samii, Z. K. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European journal of medicinal chemistry, 46(9), 3747–3757. [Link]
  • Rekulapally, S., Jarapula, R., Gangarapu, K., Manda, S., & Vaidya, J. R. (2015). In silico and in vitro studies of novel 7-azaindole and 7-azaisatin derivatives as potent anticancer agents. Medicinal Chemistry Research, 24(9), 3465–3481. [Link]
  • Singh, P., & Kaur, M. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 18(20), 1735–1746. [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305759. [Link]
  • D'yakonov, V. A., Islamov, I. I., Kovyazin, P. V., Islamova, L. N., Gimalova, F. A., & Dzhemilev, U. M. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules (Basel, Switzerland), 27(19), 6661. [Link]
  • Dawidowski, M., Schlauderer, F., Krawczyk, M., Girstun, A., Duncan, S. M., Zegar, A., ... & Dubin, G. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 229-253. [Link]
  • Szkatuła, D., Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., Liu, H., ... & Xu, Y. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Nishida, H., Ohtani, K., Ohta, H., Yamasaki, K., Takemoto, M., Shiratori, Y., ... & Kakefuda, A. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & pharmaceutical bulletin, 62(4), 336–342. [Link]
  • Hassan, K. M. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(132), 1-10. [Link]
  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., Liu, H., ... & Xu, Y. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Szkatuła, D., Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Jaeschke, G., Kolczewski, S., Spooren, W., Vieira, E., & Wettstein, J. G. (2013). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & medicinal chemistry letters, 23(17), 4834–4838. [Link]
  • National Center for Biotechnology Information.
  • Wang, Z., Li, Y., Zhang, Y., Zhang, Y., Liu, H., Wang, Y., ... & Xu, Y. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of medicinal chemistry. [Link]
  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., Liu, H., ... & Xu, Y. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • National Center for Biotechnology Information.

Sources

A Comparative Guide to the Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key scaffold in medicinal chemistry, presents multiple strategic pathways. The choice of a particular synthetic route is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of two distinct and plausible synthetic routes to this target molecule, offering experimental insights and data to inform your selection process.

Introduction to the Synthetic Challenge

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a privileged structure in numerous biologically active compounds. The introduction of a methyl carboxylate group at the 7-position adds a crucial functional handle for further molecular elaboration. The challenge lies in achieving this substitution pattern efficiently and economically. This guide will analyze two primary approaches:

  • Route A: Convergent Synthesis via Palladium-Catalyzed Carbonylation. This route involves the construction of a halogenated 6-azaindole precursor followed by a palladium-catalyzed carbonylation reaction to introduce the methyl ester functionality.

  • Route B: Linear Synthesis from a Cyanopyridine Precursor. This pathway commences with a commercially available cyanopyridine derivative, proceeds through the formation of the pyrrole ring, and concludes with the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.

Route A: Convergent Synthesis via Palladium-Catalyzed Carbonylation

This approach is characterized by its convergent nature, building the core heterocycle before the final installation of the desired functional group. A key step is the palladium-catalyzed carbonylation, a powerful transformation for the introduction of carbonyl groups.

Experimental Protocol: Route A

Step 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • To a solution of 2,4-dichloropyridine in an appropriate solvent such as 1,4-dioxane, add a suitable pyrrole-forming reagent, for instance, a protected 2-aminoacetaldehyde equivalent.

  • The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, like XPhos.

  • A base, for example, Cs₂CO₃, is required to facilitate the reaction.

  • The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Step 2: Palladium-Catalyzed Carbonylation to this compound

  • In a pressure vessel, dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine in methanol.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, for instance, triethylamine.

  • Pressurize the vessel with carbon monoxide (CO) gas.

  • Heat the reaction mixture with stirring. The reaction progress is monitored by LC-MS.

  • After completion, the vessel is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated.

  • The residue is purified by crystallization or column chromatography to afford the final product.

Visualizing Route A:

Route_A cluster_0 Route A: Palladium-Catalyzed Carbonylation 2,4-Dichloropyridine 2,4-Dichloropyridine 7-Chloro-1H-pyrrolo[2,3-c]pyridine 7-Chloro-1H-pyrrolo[2,3-c]pyridine 2,4-Dichloropyridine->7-Chloro-1H-pyrrolo[2,3-c]pyridine Pd-catalyzed annulation This compound This compound 7-Chloro-1H-pyrrolo[2,3-c]pyridine->this compound Pd-catalyzed carbonylation

Caption: Workflow for Route A.

Route B: Linear Synthesis from a Cyanopyridine Precursor

This route follows a more linear sequence, starting with a functionalized pyridine and building the pyrrole ring onto it. The key transformations involve a cyclization to form the bicyclic core, followed by hydrolysis and esterification.

Experimental Protocol: Route B

Step 1: Synthesis of 7-cyano-1H-pyrrolo[2,3-c]pyridine

  • A common starting material for this route is 2-amino-4-cyanopyridine.

  • The synthesis of the pyrrole ring can be achieved through various methods, such as the Larock indole synthesis, by reacting with a suitable alkyne under palladium catalysis.

  • Alternatively, a reaction with a α-haloketone followed by cyclization can be employed.

  • The reaction conditions will vary depending on the chosen method but typically involve a palladium catalyst, a base, and an appropriate solvent.

  • After the reaction is complete, a standard aqueous workup is performed, followed by purification by chromatography to give 7-cyano-1H-pyrrolo[2,3-c]pyridine.

Step 2: Hydrolysis of 7-cyano-1H-pyrrolo[2,3-c]pyridine to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

  • The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

  • For basic hydrolysis, the nitrile is heated in an aqueous solution of a strong base, such as sodium hydroxide.

  • For acidic hydrolysis, a strong acid like sulfuric acid is used, typically with heating.

  • The reaction is monitored until the nitrile is fully converted.

  • The reaction mixture is then neutralized to precipitate the carboxylic acid, which is collected by filtration.

Step 3: Esterification to this compound

  • The carboxylic acid is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification), is added. The mixture is refluxed until the reaction is complete.

  • Alternatively, for a milder and often higher-yielding reaction, the carboxylic acid can be treated with diazomethane in an ethereal solution. CAUTION: Diazomethane is highly toxic and explosive and should only be handled by trained personnel with appropriate safety precautions. [1][2][3]

  • After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization.

Visualizing Route B:

Route_B cluster_1 Route B: Nitrile Hydrolysis and Esterification 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine 7-Cyano-1H-pyrrolo[2,3-c]pyridine 7-Cyano-1H-pyrrolo[2,3-c]pyridine 2-Amino-4-cyanopyridine->7-Cyano-1H-pyrrolo[2,3-c]pyridine Pyrrole ring formation 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid 7-Cyano-1H-pyrrolo[2,3-c]pyridine->1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Nitrile hydrolysis This compound This compound 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid->this compound Esterification

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS No. 945840-73-3)[1]. As a heterocyclic compound frequently utilized in medicinal chemistry and drug development, ensuring its responsible handling from bench to disposal is paramount for personnel safety and environmental protection. This document synthesizes regulatory standards with field-proven insights to offer a clear, step-by-step protocol for researchers, scientists, and laboratory managers.

The procedures outlined herein are grounded in the principle that all novel or uncharacterized chemical waste must be treated as hazardous until proven otherwise. This approach ensures compliance with the primary regulations governing laboratory safety, including the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3].

Hazard Assessment and Precautionary Measures

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, a conservative approach to hazard assessment is required. By examining structurally similar compounds, we can infer a potential hazard profile that informs the necessary safety precautions.

Table 1: Potential Hazard Profile (Based on Analogous Compounds)

Hazard TypePotential EffectRationale & Justification
Skin Irritation May cause skin irritation upon contact.Structurally related pyrrolopyridine derivatives are classified as skin irritants (H315)[4][5].
Eye Irritation May cause serious eye irritation.Analogous compounds are known to cause serious eye irritation (H319)[4][5][6].
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.This is a common characteristic of fine organic solids and is listed as a hazard (H335) for similar molecules[4][5][6].
Acute Oral Toxicity May be harmful if swallowed.At least one related chloro-substituted pyrrolopyridine is classified as harmful if swallowed (H302)[7].
Skin Sensitization May cause an allergic skin reaction.A potential for skin sensitization (H317) has been noted for a related compound[7].

These potential hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound or its waste.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Chemical safety glasses or goggles and a face shield.Protects against splashes and airborne dust particles from contacting the eyes[4][7].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling[7].
Body Protection Laboratory coat.Prevents contact of the chemical with skin and personal clothing[4][6].
Engineering Controls Chemical Fume HoodAll handling and waste packaging should occur in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols[8][9].
Respiratory Protection NIOSH-approved respirator.Required only if working outside of a fume hood where dust generation is unavoidable[4].

Waste Characterization and Segregation Workflow

Proper disposal begins with correct waste stream identification and segregation at the point of generation. Mixing incompatible waste streams is a primary cause of laboratory accidents and violates regulatory standards[10][11]. All waste associated with this compound, including the pure compound, contaminated materials, and empty containers, must be managed as hazardous chemical waste.

The following diagram illustrates the decision-making process for segregating different types of waste generated during research activities involving this compound.

G Diagram 1: Waste Segregation Workflow Start Waste Generated (this compound) IsSolid Pure compound or Grossly Contaminated Solid? Start->IsSolid IsPPE Contaminated PPE (Gloves, Wipes, etc.)? Start->IsPPE Non-grossly contaminated items IsSolid->IsPPE No SolidWaste Solid Hazardous Waste Container (Labeled for Pyrrolopyridine Waste) IsSolid->SolidWaste Yes IsContainer Is Container Empty? IsPPE->IsContainer No PPEWaste Solid Hazardous Waste Container (Labeled for Contaminated Debris) IsPPE->PPEWaste Yes RinseContainer Triple Rinse Container with Suitable Solvent IsContainer->RinseContainer Yes RinsateWaste Liquid Hazardous Waste Container (Labeled for Rinsate) RinseContainer->RinsateWaste Collect Rinsate Disposal Dispose of Clean Container in Regular Glass/Plastic Waste RinseContainer->Disposal After Rinsing

Caption: Waste segregation decision tree for this compound.

On-Site Waste Accumulation Protocol

All hazardous waste must be accumulated on-site in designated Satellite Accumulation Areas (SAAs) before being transferred for final disposal[12][13]. The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[14][15].

Step 1: Container Selection The integrity of the disposal process begins with the container.

  • Compatibility: Waste must be stored in a container made of a compatible material. For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a screw cap is appropriate[11][15].

  • Condition: The container must be in good condition, free of cracks or deterioration, with a tightly fitting lid to prevent leaks[12][15].

  • Headspace: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[16].

Step 2: Waste Labeling Proper labeling is mandated by the EPA and is critical for safety and compliance. Each waste container must have a label affixed with the following information.

Table 3: Hazardous Waste Label Checklist

ElementRequirementExample
Hazard Identification The words "HAZARDOUS WASTE" must be clearly visible[13][17].HAZARDOUS WASTE
Chemical Identity List the full chemical name(s) of the contents. Do not use abbreviations or formulas[11][15].This compound
Hazard Warning Indicate the specific hazards of the contents using pictograms, NFPA diamonds, or written warnings[13][17].Irritant, Handle with Care
Accumulation Start Date This date is only added when the container is moved to a Central Accumulation Area (CAA), not while in the SAA[13].(Leave blank in SAA)
Generator Information Name of the Principal Investigator and the laboratory location.Dr. Jane Doe, Room 301

Step 3: Storage in the Satellite Accumulation Area (SAA)

  • Closure: Waste containers must be securely capped at all times, except when waste is actively being added. Funnels must not be left in the container opening[12][15].

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents[4][8][12].

  • Secondary Containment: Placing the waste container in a larger, chemically resistant tub or tray is a best practice to contain potential leaks.

  • Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation[12][15].

  • Removal: Once a container is full, it must be removed from the SAA within three days[12]. Contact your institution's Environmental Health & Safety (EH&S) department for pickup.

Spill and Emergency Procedures

In the event of a small-scale spill of solid this compound, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or if dust has become airborne, evacuate the immediate area[6][7].

  • Don PPE: Before cleanup, ensure you are wearing the full PPE detailed in Table 2.

  • Prevent Dusting: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne[8][18]. Do not sweep the dry powder.

  • Collect Material: Carefully scoop the mixture into a designated hazardous waste container[4][7].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be placed in the solid hazardous waste container[7][10].

  • Report: Report the incident to your laboratory supervisor and EH&S office.

Final Disposal Procedures

The ultimate disposal of chemical waste is a highly regulated process that must not be undertaken by laboratory personnel.

  • Professional Disposal: The only acceptable method for disposing of this compound waste is through your institution's hazardous waste program. This involves contacting your EH&S office, who will arrange for pickup by a licensed professional waste disposal company[7].

  • Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash[19]. Evaporation in a fume hood is not a permissible disposal method[19].

  • Final Treatment: The licensed contractor will transport the waste to a permitted facility for final treatment, which typically involves high-temperature incineration with flue gas scrubbing to destroy the organic compound in an environmentally sound manner[4][10].

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full compliance with federal and local regulations.

References

  • OSHA Compliance For Labor
  • Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, methyl ester. (2024). Angene Chemical. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]
  • Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxyl
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Millersville University. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel heterocyclic compounds like Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is foundational to therapeutic innovation. However, the potential of these molecules is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is not merely to list procedures, but to build a self-validating system of safety, grounded in the physicochemical properties of the substance and established laboratory best practices.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a member of the pyrrolopyridine family. While specific toxicological data for this exact molecule is not extensively published, a thorough risk assessment can be constructed by examining structurally similar compounds. This principle of "surrogate analysis" is a cornerstone of laboratory safety for new chemical entities. The primary hazards associated with analogous pyrrolopyridine and pyridine derivatives involve irritation to the skin, eyes, and respiratory system.[1][2]

To quantify this, we can summarize the Globally Harmonized System (GHS) classifications for related compounds, which provide a clear rationale for the stringent PPE protocols that follow.

Hazard StatementDescriptionCommon in Analogs
H315 Causes skin irritationYes[2][3][4]
H319 Causes serious eye irritationYes[2][3][4][5]
H335 May cause respiratory irritationYes[2][3][4]
H302 Harmful if swallowedYes[4][5]

This table is a synthesis of data from Safety Data Sheets (SDS) for structurally related pyrrolopyridine derivatives. It serves as a predictive hazard profile.

Given these potential hazards, all handling procedures must be designed to eliminate routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is an integrated system designed to provide a barrier against the specific hazards identified. All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[6][7][8]

Eye and Face Protection

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of chemical splash goggles that provide a complete seal around the eyes.[6][9][10] This is critical for protecting against accidental splashes during liquid transfers or the fine particulate matter of the solid compound.

  • Protocol Standard: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

  • Causality: The GHS classification "H319: Causes serious eye irritation" for analogous compounds indicates that even minor contact can lead to significant injury.[2] Goggles provide 360-degree protection that standard glasses cannot. For large-scale operations or tasks with a higher splash risk, the use of a full-face shield in addition to goggles is mandated.[2][11][12]

Hand Protection

Gloves are the primary barrier against dermal exposure. The choice of material is critical and must be based on chemical compatibility.

  • Protocol Standard: Wear nitrile or neoprene gloves .[6] Latex gloves are not recommended due to their poor resistance to many organic solvents and pyridine-based compounds.[6]

  • Causality: Pyrrolopyridine derivatives can cause skin irritation (H315). Nitrile offers superior chemical resistance compared to latex for this class of compounds. Always inspect gloves for tears or pinholes before use.[8] For prolonged work, consider double-gloving. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[12][13]

Body Protection

A professional, buttoned lab coat serves to protect your personal clothing and underlying skin from contamination.

  • Protocol Standard: A long-sleeved, buttoned laboratory coat is mandatory.[10][14]

  • Causality: This prevents accidental contact with spills and dust on clothing, which can otherwise act as a reservoir for the chemical, leading to prolonged, unnoticed dermal exposure. Contaminated lab coats should be laundered separately from personal clothing.[12]

Respiratory Protection

While primary respiratory protection is provided by the chemical fume hood, supplemental protection may be necessary in specific situations.

  • Protocol Standard: All handling of the solid or its solutions should occur within a properly functioning chemical fume hood.[7][15] If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][9]

  • Causality: The potential for respiratory irritation (H335) from inhaling fine dust or aerosols is significant.[2] Engineering controls are the most reliable method of protection.[8][11]

Operational Protocol: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect sequence can lead to self-contamination. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Don Lab Coat (Fasten completely) don2 2. Don Goggles / Face Shield don1->don2 don3 3. Wash Hands don2->don3 don4 4. Don Gloves (Pull over cuffs) don3->don4 doff1 1. Remove Gloves (Contaminated side in) doff2 2. Remove Lab Coat (Turn inside out) doff1->doff2 doff3 3. Remove Goggles / Face Shield doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Figure 1: Sequential workflow for donning and doffing PPE.

Spill, Exposure, and Disposal Plans

Preparedness is paramount. Your PPE is your first line of defense, but you must have a plan for when containment is breached.

Emergency and Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2][4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[7][16] Scoop the material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

Proper disposal prevents downstream contamination and environmental release.

  • Contaminated PPE: Disposable gloves and other contaminated items must be placed in a sealed, labeled hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: Unused this compound and its solutions must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations, and consult your EHS office for specific institutional procedures.

By integrating this comprehensive understanding of the hazards with meticulous operational protocols, you create a robust safety culture that protects not only yourself but your colleagues and the integrity of your research. This guide serves as a foundational document, but it is the consistent, disciplined application of these principles that ensures a safe and productive laboratory environment.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
  • Carl ROTH.
  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
  • PubChem. This compound.
  • Harvey Mudd College Department of Chemistry. (2015).
  • Angene Chemical. (2024).
  • Angene Chemical. (2025). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, methyl ester. [Link]
  • California State University, Bakersfield.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Utah State University.
  • LookChem.
  • ETH Zurich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.